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  • Product: tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate
  • CAS: 1363381-61-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 8-Amino-2-Boc-2-azaspiro[4.5]decane: A Key Building Block in Modern Drug Discovery

Foreword: Unveiling a Versatile Spirocyclic Scaffold In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that impart favorable pharmacological properties is relentless. Among...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Spirocyclic Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that impart favorable pharmacological properties is relentless. Among these, spirocyclic systems have garnered significant attention for their ability to introduce three-dimensional complexity, conformational rigidity, and improved metabolic stability into drug candidates. This guide provides a comprehensive technical overview of tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate , a key intermediate that has emerged as a valuable building block, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical characteristics, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Characteristics

8-Amino-2-Boc-2-azaspiro[4.5]decane is a bifunctional molecule featuring a spirocyclic core. The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine at the 2-position allows for selective functionalization of the primary amino group at the 8-position, and vice versa. This orthogonal reactivity is a cornerstone of its utility in multi-step organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 8-Amino-2-Boc-2-azaspiro[4.5]decane is presented in the table below. It is important to note that some of these values are predicted, as extensive experimental data is not always publicly available.

PropertyValueSource
IUPAC Name tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylateN/A
CAS Number 1363381-61-6[1]
Molecular Formula C₁₄H₂₆N₂O₂[2]
Molecular Weight 254.37 g/mol [2]
Appearance White to off-white solid (typical)N/A
Topological Polar Surface Area (TPSA) 55.56 Ų[2]
Predicted LogP 2.51[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 0[2]

Synthesis and Spectroscopic Characterization

The synthesis of 8-Amino-2-Boc-2-azaspiro[4.5]decane can be approached through a multi-step sequence, often starting from more readily available precursors. A logical synthetic pathway involves the initial construction of the corresponding 8-oxo-2-azaspiro[4.5]decane core, followed by reductive amination to install the primary amine.

Proposed Synthetic Pathway

A feasible, multi-step synthesis is outlined below, starting from 1,4-dioxaspiro[4.5]decan-8-one. This pathway leverages established organic transformations to construct the spirocyclic core and introduce the desired functionalities.

Synthetic_Pathway A 1,4-Dioxaspiro[4.5]decan-8-one B tert-Butyl 8-oxo-2-azaspiro[4.5] decane-2-carboxylate A->B Multi-step synthesis (See Protocol 2.2.1) C 8-Amino-2-Boc-2-azaspiro[4.5]decane B->C Reductive Amination (See Protocol 2.2.2)

Caption: Proposed synthetic route to 8-Amino-2-Boc-2-azaspiro[4.5]decane.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available reagents.

This procedure is adapted from a patented method and involves a four-step sequence.[3]

  • Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile:

    • To a solution of 1,4-dioxaspiro[4.5]decan-8-one in a suitable solvent (e.g., ethylene glycol dimethyl ether and ethanol), add p-toluenesulfonylmethyl isocyanide and potassium tert-butoxide at 0°C.

    • Allow the reaction to proceed to completion, monitoring by TLC.

    • Work up the reaction mixture to isolate the nitrile product.

  • Step 2: Synthesis of 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile:

    • Treat the nitrile from Step 1 with lithium diisopropylamide (LDA) in an appropriate solvent like toluene at low temperature (0-20°C).

    • Add 1-bromo-2-chloroethane to the reaction mixture.

    • After the reaction is complete, perform an aqueous workup to isolate the chloroethyl derivative.

  • Step 3: Cyclization and Boc Protection:

    • Reduce the nitrile group of the product from Step 2 using a catalyst such as Raney nickel in a solvent like methanol under a hydrogen atmosphere.

    • The reduction is followed by in-situ cyclization to form the spiro-amine.

    • Protect the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.5.2]pentadecane-10-carboxylate.

  • Step 4: Deprotection and Ketone Formation:

    • Treat the product from Step 3 with an acid in a mixed solvent system (e.g., acetone and water) to hydrolyze the ketal, revealing the ketone at the 8-position.

    • Purify the final product, tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate, by chromatography.[4]

This is a standard procedure for the conversion of a ketone to a primary amine.[5]

  • Reaction Setup:

    • Dissolve tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate in a suitable solvent (e.g., methanol or ethanol).

    • Add an ammonium source, such as ammonium acetate or aqueous ammonia.

    • Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or a transition metal catalyst under a hydrogen atmosphere.

  • Reaction and Work-up:

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction carefully, for instance, by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired 8-Amino-2-Boc-2-azaspiro[4.5]decane.

Spectroscopic Analysis

Representative ¹H NMR (500 MHz, CDCl₃):

  • δ 3.87 – 3.78 (m, 1H): Proton on the carbon adjacent to the primary amine.

  • δ 3.36 – 3.23 (m, 2H): Protons on the carbons alpha to the Boc-protected nitrogen.

  • δ 2.00 – 1.25 (m, ~11H): Protons of the spirocyclic ring system.

  • δ 1.46 (s, 9H): Protons of the tert-butyl group of the Boc protector.

Representative ¹³C NMR (126 MHz, CDCl₃):

  • δ 154.5: Carbonyl carbon of the Boc group.

  • δ 79.2: Quaternary carbon of the tert-butyl group.

  • δ 54.6, 48.6, 45.9: Carbons of the spirocyclic core.

  • δ 32.9, 30.4, 28.9, 23.4: Carbons of the spirocyclic core.

  • δ 28.9: Methyl carbons of the tert-butyl group.

Mass Spectrometry (ESI-TOF):

  • Expected m/z for C₁₄H₂₇N₂O₂ ([M+H]⁺): 255.2067.

Reactivity, Stability, and Handling

Chemical Reactivity

The reactivity of 8-Amino-2-Boc-2-azaspiro[4.5]decane is dictated by the two nitrogen atoms. The Boc-protected amine at the 2-position is significantly less nucleophilic and basic due to the electron-withdrawing nature of the carbonyl group.[7] This allows for selective reactions at the primary amine at the 8-position.

  • N-Acylation: The primary amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides.

  • N-Alkylation: The primary amine can be alkylated using alkyl halides.

  • Reductive Amination: The primary amine can participate in reductive amination with aldehydes or ketones to form secondary or tertiary amines.

The Boc group is stable to most nucleophilic and basic conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free secondary amine at the 2-position.[7]

Stability and Storage

8-Amino-2-Boc-2-azaspiro[4.5]decane is generally a stable compound under normal laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, protected from light.[2]

Safety and Handling

Based on available safety data for similar compounds, 8-Amino-2-Boc-2-azaspiro[4.5]decane should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. The compound may cause skin and eye irritation.

Applications in Drug Discovery: A Versatile PROTAC Linker

The primary application of 8-Amino-2-Boc-2-azaspiro[4.5]decane in recent years has been as a linker in the synthesis of PROTACs.[8][9] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[10]

The spirocyclic nature of this linker can impart a degree of rigidity and a defined spatial orientation to the PROTAC molecule, which can be crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[10]

Role in PROTAC Assembly

The bifunctional nature of 8-Amino-2-Boc-2-azaspiro[4.5]decane allows for its sequential attachment to a warhead (ligand for the POI) and an E3 ligase ligand. The synthetic strategy typically involves coupling one of the ligands to the primary amine, followed by deprotection of the Boc group and subsequent coupling of the second ligand.

PROTAC_Assembly A 8-Amino-2-Boc-2- azaspiro[4.5]decane B Warhead-Linker-Boc A->B Amide Coupling C Warhead-Linker-NH₂ B->C Boc Deprotection (e.g., TFA) D PROTAC C->D Amide Coupling Warhead Warhead (POI Ligand) Warhead->B E3_Ligand E3 Ligase Ligand E3_Ligand->D

Caption: General workflow for the synthesis of a PROTAC using the spirocyclic linker.

Conclusion and Future Outlook

8-Amino-2-Boc-2-azaspiro[4.5]decane is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique spirocyclic structure, coupled with its orthogonal protecting group strategy, makes it an attractive scaffold for introducing three-dimensionality and conformational constraint into bioactive molecules. Its demonstrated utility as a linker in the rapidly advancing field of targeted protein degradation highlights its importance and potential for the development of next-generation therapeutics. As the demand for novel chemical matter in drug discovery continues to grow, we anticipate that the applications of this and related spirocyclic amines will continue to expand.

References

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Nature. Available at: [Link]

  • PubChemLite. Tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate. Available at: [Link]

  • Reddit. Having great trouble with a Boc-protection reaction. r/chemhelp. Available at: [Link]

  • Google Patents. Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • CP Lab Safety. tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate, min 97%, 100 mg. Available at: [Link]

  • PubChem. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Available at: [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Available at: [Link]

  • Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312. doi:10.
  • Lai, Y., et al. (2025). Solubility Behavior and Data Correlation of N -Boc- N ′-nitro- l -arginine in 12 Neat and Binary Methanol + Water Solvent Systems at 283.15–323.15 K.
  • PubChemLite. Tert-butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]

  • Vasileva, T. V., et al. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry, 12(3), 3369–3379.
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  • PubChem. Tert-butyl 1-oxo-8-azaspiro(4.5)decane-8-carboxylate. Available at: [Link]

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Exploratory

The Azaspiro[4.5]decane Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The azaspiro[4.5]decane core, a unique three-dimensional spirocyclic scaffold, has emerged as a "privileged structure"...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azaspiro[4.5]decane core, a unique three-dimensional spirocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of azaspiro[4.5]decane derivatives. We will delve into the nuanced structure-activity relationships that govern their efficacy as anticancer, antimicrobial, and neuropharmacological agents, supported by detailed experimental protocols and mechanistic insights. This document is intended to serve as a foundational resource for researchers seeking to leverage the unique chemical space offered by this scaffold in the development of novel therapeutics.

The Azaspiro[4.5]decane Core: Structural Significance and Synthetic Strategies

The azaspiro[4.5]decane framework consists of a five-membered nitrogen-containing ring fused to a six-membered carbocyclic ring at a shared quaternary carbon atom. This spirocyclic nature imparts a rigid, three-dimensional geometry that is distinct from planar aromatic systems, allowing for precise spatial orientation of functional groups and enabling novel interactions with biological targets. The inherent chirality of many azaspiro[4.5]decane derivatives further expands the accessible chemical space for drug design.

General Synthetic Approaches

The construction of the azaspiro[4.5]decane core can be achieved through various synthetic strategies. A common and efficient method is the one-pot, three-component reaction. For instance, the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives is often accomplished through the condensation of a cyclohexanone derivative, an aromatic amine, and mercaptoacetic acid in a suitable solvent like dry benzene[1]. This approach allows for the rapid generation of a diverse library of compounds for biological screening.

Another elegant strategy involves domino reactions, where multiple bond-forming events occur in a single synthetic operation. For example, unactivated yne-en-ynes can react with aryl halides in the presence of a palladium catalyst to afford diazaspiro[4.5]decane scaffolds with exocyclic double bonds[2]. Such methods are highly valued for their atom economy and efficiency in building molecular complexity.

Anticancer Activity: Targeting Cell Proliferation and Survival

Azaspiro[4.5]decane derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have shown that novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells[3]. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Structure-Activity Relationship (SAR)

The anticancer activity of these derivatives is highly dependent on the nature and position of substituents on the azaspiro[4.5]decane core and its appended functionalities. For example, the introduction of acetyl-protected mannose-linked sulfonylazaspirodienone moieties has been shown to significantly enhance antiproliferative activity[3]. This suggests that targeting glucose transporters, which are often overexpressed in cancer cells, could be a viable strategy for improving drug delivery and efficacy.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of representative azaspiro[4.5]decane derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
7j A549 (Lung)0.17[3]
MDA-MB-231 (Breast)0.05[3]
HeLa (Cervical)0.07[3]
6d A549 (Lung)0.26[4]
8d MDA-MB-231 (Breast)0.10[4]
6b HeLa (Cervical)0.18[4]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.

Step-by-Step Protocol for Adherent Cells:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the azaspiro[4.5]decane derivatives and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Adherent Cells in 96-well Plate incubate_24h Incubate for 24h (Adherence) seed_cells->incubate_24h add_compounds Add Azaspiro[4.5]decane Derivatives incubate_24h->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow of the MTT assay for assessing cell viability.

Antimicrobial and Antiviral Activity: Combating Infectious Diseases

The structural diversity of azaspiro[4.5]decane derivatives also extends to their activity against microbial pathogens, including bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity

Derivatives of the 1-thia-4-azaspiro[4.5]decan-3-one and diazaspiro[4.5]decan-1-one scaffolds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action for some of these compounds is believed to involve the inhibition of essential enzymes, such as chitin synthase in fungi, which is crucial for cell wall integrity[5].

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for selected azaspiro[4.5]decane derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
2f Escherichia coli6.25[6]
Staphylococcus aureus3.12[6]
2g Pseudomonas aeruginosa6.25[6]
Streptococcus pyogenes3.12[6]
12g Candida albicans4-8[5]
12j Aspergillus fumigatus4-8[5]
Antiviral Activity

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been identified as inhibitors of human coronavirus 229E replication[3][5][7][8]. Structure-activity relationship studies revealed that the antiviral activity is highly dependent on the substituents at the C-2 and C-8 positions of the azaspiro[4.5]decane scaffold[5].

Quantitative Data: Anti-Coronavirus Activity

Compound IDVirusEC50 (µM)Reference
8n Human Coronavirus 229E5.5[5][7]
8m Human Coronavirus 229E-[5][7]
8p Human Coronavirus 229E-[5][7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Protocol:

  • Prepare Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: The azaspiro[4.5]decane derivative is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay_proc Assay Procedure cluster_results Results prepare_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate Plate with Microbial Suspension prepare_inoculum->inoculate_plate serial_dilutions Perform Serial Dilutions of Compound in 96-well Plate serial_dilutions->inoculate_plate incubate_plate Incubate for 18-24h inoculate_plate->incubate_plate read_mic Visually Determine MIC incubate_plate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Neuropharmacological Activity: Modulating Central Nervous System Targets

The rigid, three-dimensional structure of azaspiro[4.5]decane derivatives makes them ideal candidates for interacting with specific receptor subtypes in the central nervous system (CNS).

Muscarinic M1 Receptor Agonism

Certain 1-oxa-8-azaspiro[4.5]decane derivatives have been developed as agonists for the M1 muscarinic acetylcholine receptor, a key target for the symptomatic treatment of Alzheimer's disease[9]. These compounds have shown the ability to improve memory in preclinical models[9]. The mechanism of action involves the stimulation of phosphoinositide hydrolysis in hippocampal slices[9].

Sigma (σ) Receptor Ligands

Azaspiro[4.5]decane derivatives have also been explored as high-affinity ligands for sigma (σ) receptors, which are implicated in a variety of neurological disorders and are overexpressed in some types of tumors[8]. Radiolabeled derivatives have been developed as potential imaging agents for tumors expressing σ1 receptors[8].

RIPK1 Kinase Inhibition

Necroptosis is a form of programmed cell death that is implicated in various inflammatory diseases. Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of this pathway. Recently, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of RIPK1 kinase activity, demonstrating a significant anti-necroptotic effect in cellular models.

RIPK1_Inhibition_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Necroptosis Pathway cluster_inhibition Inhibition TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds RIPK1 RIPK1 TNFR1->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis induces Azaspirodecane_Inhibitor Azaspiro[4.5]decane Derivative Azaspirodecane_Inhibitor->RIPK1 inhibits

Caption: Inhibition of the RIPK1-mediated necroptosis pathway by azaspiro[4.5]decane derivatives.

Future Perspectives and Conclusion

The azaspiro[4.5]decane scaffold has proven to be a remarkably fruitful starting point for the discovery of novel bioactive compounds. The diverse range of biological activities exhibited by its derivatives underscores the therapeutic potential of this structural motif. Future research in this area will likely focus on:

  • Lead Optimization: Further refinement of the structure-activity relationships to improve potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects.

  • Novel Scaffolds: Exploration of new synthetic methodologies to access a wider variety of azaspiro[4.5]decane-based scaffolds.

  • Therapeutic Applications: Expansion of the therapeutic areas in which these compounds are investigated, including metabolic and cardiovascular diseases.

References

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  • Chen, J., et al. (2015). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 13(3), 744-748. [Link]

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  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 147. [Link]

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Sources

Foundational

The Strategic Role of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Authored by a Senior Application Scientist Abstract The imperative in modern drug discovery to develop novel chemical entities with superior pharmacological pr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Abstract

The imperative in modern drug discovery to develop novel chemical entities with superior pharmacological profiles has led to an increased focus on molecules possessing greater three-dimensionality. The "escape from flatland," a concept advocating for the move away from planar, aromatic structures, has highlighted the value of spirocyclic scaffolds.[1][2] These rigid, three-dimensional frameworks can significantly enhance compound potency, selectivity, and pharmacokinetic properties.[3][4] This guide provides an in-depth technical analysis of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate, a key building block that embodies the principles of modern scaffold design. We will explore its synthesis, physicochemical properties, and strategic applications, particularly its emerging role as a versatile linker in Proteolysis Targeting Chimeras (PROTACs) and as a core scaffold in the development of therapeutics for a range of diseases.

Introduction: The Value Proposition of a Spirocyclic Scaffold

The 2-azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry. Its inherent rigidity and defined three-dimensional geometry offer several advantages over more flexible aliphatic or simple cyclic systems. The spirocyclic nature, where two rings share a single carbon atom, locks the conformation of the molecule, which can lead to a more precise orientation of functional groups for optimal interaction with biological targets.[3] This conformational restriction can improve binding affinity and selectivity, reducing off-target effects.[1]

tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate, with its protected pyrrolidine nitrogen (Boc group) and a primary amine on the cyclohexane ring, is a bifunctional building block. This allows for sequential and controlled derivatization, making it an invaluable tool for constructing diverse chemical libraries and complex lead compounds. The Boc-protected nitrogen offers a stable handle for initial synthetic manipulations, which can be deprotected under specific conditions to allow for further functionalization. The primary amine at the 8-position provides a nucleophilic site for the introduction of a wide array of substituents.

Synthesis and Physicochemical Properties

A robust and scalable synthesis is crucial for the widespread adoption of any building block in drug discovery programs. A common synthetic route to the ketone precursor of our title compound, tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate, is a multi-step process that can be adapted for large-scale production.[1] The final conversion of the ketone to the primary amine is typically achieved through reductive amination.

Synthetic Pathway Overview

A representative synthesis starts from the commercially available 1,4-dioxaspiro[4.5]decan-8-one. The pathway involves the introduction of a nitrile group, followed by alkylation, cyclization, and finally, deprotection and Boc-protection to yield the spirocyclic core. The final step is the conversion of the ketone at the 8-position to the desired amine.

G A 1,4-Dioxaspiro[4.5]decan-8-one B Introduction of Nitrile A->B p-tosyl-methyl isocyanide, KOtBu C Alkylation with 1-bromo-2-chloroethane B->C LDA D Reductive Cyclization (e.g., Raney Nickel, H2) C->D E Boc Protection (Boc)2O D->E F Ketone Deprotection (Acidic Hydrolysis) E->F G tert-Butyl 8-oxo-2- azaspiro[4.5]decane-2-carboxylate F->G H Reductive Amination (e.g., NH4OAc, NaBH3CN) G->H I tert-Butyl 8-amino-2- azaspiro[4.5]decane-2-carboxylate H->I

Caption: Generalized synthetic pathway to the target compound.

Physicochemical Data
PropertyValueSource
Molecular FormulaC14H26N2O2[5]
Molecular Weight254.37 g/mol [5]
XLogP32.1[5]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count3[5]
Rotatable Bond Count1[5]

These properties indicate good "drug-likeness" according to Lipinski's Rule of Five, suggesting favorable oral bioavailability. The low rotatable bond count, a direct consequence of the spirocyclic core, contributes to a lower entropic penalty upon binding to a target protein.

Core Applications in Medicinal Chemistry

The utility of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate stems from its dual functionality, allowing it to be used as both a core scaffold and a linker.

Case Study: A Versatile Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex.

tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate is an excellent starting point for the synthesis of PROTAC linkers.[3] Its rigid spirocyclic core provides a defined exit vector for the attachment of the two ligands, while the primary amine and the pyrrolidine nitrogen (after deprotection) serve as convenient points for chemical modification.

G cluster_0 PROTAC Synthesis Strategy A tert-Butyl 8-amino-2- azaspiro[4.5]decane-2-carboxylate B Couple to E3 Ligase Ligand (via Amide Bond Formation) A->B C Deprotect Boc Group (e.g., TFA) B->C D Couple to Target Protein Ligand (e.g., Reductive Amination) C->D E Final PROTAC Molecule D->E

Caption: Strategic use as a bifunctional PROTAC linker.

Case Study: Scaffold for CNS-Active Agents

The azaspiro[4.5]decane scaffold is a common feature in centrally nervous system (CNS) active compounds. Its three-dimensional structure can facilitate crossing the blood-brain barrier and provide the necessary geometry for interacting with complex receptor binding sites.

For instance, derivatives of 8-azaspiro[4.5]decane have been investigated as potent and selective M1 muscarinic agonists for the potential treatment of Alzheimer's disease. In these studies, the spirocyclic core was crucial for achieving the desired selectivity over other muscarinic receptor subtypes.

Another example is the development of 5-HT1A receptor ligands based on the azaspiro[4.5]decane-7,9-dione scaffold, such as the anxiolytic drug Buspirone. While not the exact same scaffold, these examples highlight the proven utility of the broader azaspiro[4.5]decane family in CNS drug discovery. The amino-substituted variant discussed here provides a versatile entry point for creating novel analogues with potentially improved properties.

Experimental Protocols: A Self-Validating System

The following protocols are provided as a guide for the common transformations involving tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate.

Protocol 1: Amide Bond Formation

This protocol describes a standard procedure for coupling a carboxylic acid to the primary amine of the title compound.

  • Objective: To synthesize an amide derivative.

  • Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry. The choice of coupling reagents is critical to ensure high yield and avoid side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization of chiral carboxylic acids.

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add a solution of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Self-Validation: The success of the reaction can be confirmed by LC-MS, observing the disappearance of the starting materials and the appearance of a new peak with the expected mass of the product. 1H NMR spectroscopy should show the characteristic amide proton signal and the disappearance of the primary amine protons.

Protocol 2: Reductive Amination after Boc-Deprotection

This protocol details the deprotection of the Boc group followed by reductive amination to introduce a substituent on the pyrrolidine nitrogen.

  • Objective: To functionalize the secondary amine of the spirocycle.

  • Rationale: The Boc group is a stable protecting group that can be selectively removed under acidic conditions. Reductive amination is a robust method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.

  • Procedure:

    • Boc-Deprotection: Dissolve the starting material (e.g., the amide derivative from Protocol 1) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS until the starting material is consumed. Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM or toluene to remove residual TFA. The resulting TFA salt is often used directly in the next step.

    • Reductive Amination: To a solution of the deprotected amine TFA salt (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M), add the desired aldehyde or ketone (1.1 eq) and DIPEA (2.0-3.0 eq) to neutralize the TFA salt. Stir for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Self-Validation: Successful deprotection is confirmed by the absence of the Boc signal in the 1H NMR spectrum of the intermediate. The final product can be characterized by LC-MS (observing the correct mass) and NMR spectroscopy (confirming the presence of the newly introduced alkyl group).

Future Perspectives and Conclusion

The demand for novel, three-dimensional chemical matter in drug discovery is ever-increasing. Spirocyclic scaffolds, such as the 2-azaspiro[4.5]decane system, are poised to play a significant role in meeting this demand. tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate is a prime example of a well-designed building block that offers synthetic flexibility and access to desirable chemical space. Its application as a rigid linker in PROTACs is particularly promising, as this field continues to expand and tackle previously "undruggable" targets. As our understanding of the structure-activity and structure-property relationships of spirocyclic compounds grows, we can expect to see this and related scaffolds feature in an increasing number of clinical candidates. The strategic incorporation of such building blocks will be a key enabler for the next generation of therapeutics.

References

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

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Exploratory

Discovery and Synthesis of Novel Azaspiro Scaffolds: A Guide to Navigating Three-Dimensional Chemical Space

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The relentless pursuit of novel chemical entities with superior therapeutic profiles has compelled medicinal chemists t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel chemical entities with superior therapeutic profiles has compelled medicinal chemists to venture beyond the confines of traditional "flat" aromatic systems. In this context, azaspirocyclic compounds have ascended as a premier class of three-dimensional (3D) scaffolds. Their inherent structural rigidity, precise vectorial display of substituents, and profound ability to modulate physicochemical properties present substantial advantages in modern drug design, culminating in enhanced potency, selectivity, and pharmacokinetic profiles[1][2]. This technical guide provides a comprehensive exploration of the core principles underpinning the discovery and synthesis of novel azaspiro scaffolds. We will delve into the strategic rationale for their use, compare and contrast key synthetic methodologies with field-proven insights, provide detailed experimental protocols for their construction, and examine their impact on challenging biological targets.

The Strategic Imperative: Escaping "Flatland" in Medicinal Chemistry

For decades, drug discovery has been dominated by compounds rich in sp2-hybridized carbons, often leading to planar, aromatic molecules. While successful, this chemical space is heavily explored and often beset with challenges related to poor solubility, metabolic instability, and off-target effects. The strategic incorporation of three-dimensionality is a direct response to these limitations.

The Azaspirocyclic Advantage

Azaspirocycles are bicyclic structures where two rings share a single quaternary carbon atom, the spiro center, with at least one nitrogen atom incorporated into the framework[1]. This unique architecture confers several powerful advantages:

  • Increased Three-Dimensionality: The spirocyclic core enforces a rigid, non-planar geometry. This allows for a more precise and conformationally constrained presentation of functional groups, enabling optimal interactions with the complex topographies of biological targets like enzymes and receptors[1][3].

  • Enhanced Physicochemical Properties: A key metric in modern drug design is the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 count, characteristic of azaspirocycles, is strongly correlated with improved clinical success, leading to better aqueous solubility, reduced lipophilicity, and enhanced metabolic stability[1][2][3].

  • Vectorial Control and Novelty: The spirocyclic scaffold provides well-defined exit vectors for substituents, allowing chemists to explore the surrounding chemical space in a controlled manner. This structural novelty is crucial for developing intellectual property and overcoming existing resistance mechanisms.

cluster_flat Traditional 'Flat' Molecules cluster_3d Azaspirocyclic Scaffolds Flat Planar, sp2-rich (e.g., Benzene ring) Prop1 Poor Solubility Flat->Prop1 Prop2 Metabolic Liability Flat->Prop2 Azaspiro Rigid, 3D, sp3-rich (Azaspiro[4.5]decane) Adv1 Improved Solubility Azaspiro->Adv1 Adv2 Metabolic Stability Azaspiro->Adv2 Adv3 Precise Vectoral Display Azaspiro->Adv3

Figure 1: Comparison of traditional planar molecules and 3D azaspirocyclic scaffolds.

A Toolkit for Construction: A Comparative Analysis of Synthetic Strategies

The construction of the sterically demanding quaternary spiro-center is a significant synthetic challenge. The choice of methodology is dictated by the desired ring sizes, substitution patterns, and stereochemical outcome. Here, we analyze several field-proven strategies.

Intramolecular Cyclization Reactions

This broad class of reactions is one of the most powerful for assembling the second ring of the spirocycle onto a pre-existing cyclic precursor.

  • Aza-Prins and Related Cyclizations: The aza-Prins cyclization offers a rapid route to complex azaspirocycles[4]. An alkynyl halo-aza-Prins cyclization of 3-hydroxyisoindolones, for instance, can be followed by an oxidative halo-Nazarov cyclization to build two new rings and an aza-tertiary stereocenter in a single sequence[5].

  • Metal-Catalyzed Cyclizations: Gold(I) catalysis has been effectively used in the spirocyclization of 1-ene-4,9-diyne esters, proceeding through a tandem migration/Nazarov cyclization/exo-dig cyclization pathway to yield azaspiro[4.4]nonenone systems[6].

  • Radical and Electrochemical Methods: Recent advances include electrochemical methods for synthesizing spiro[4.5]trienones via radical-initiated dearomative spirocyclization, offering a green and metal-free alternative[7].

Cycloaddition Strategies

Cycloaddition reactions provide a convergent and often stereocontrolled approach to building azaspirocyclic cores.

  • [3+2] Cycloadditions: This method is highly effective for creating five-membered rings. The reaction between an exocyclic alkene and an azomethine ylide precursor can rapidly generate the desired scaffold with good yields[4].

  • Rhodium-Catalyzed Cyclopropanation: For the synthesis of highly strained azaspiro[n.2]alkanes (containing a cyclopropane ring), dirhodium tetracarboxylate catalysts are exceptionally effective. Using chiral ligands, this method can achieve high enantioselectivity and diastereoselectivity[8].

Ring-Closing Metathesis (RCM)

RCM is a versatile and robust tool, particularly for forming five-, six-, and seven-membered rings. Inspired by natural products, robust syntheses of diazaspiro[5.5]undecane and diazaspiro[5.6]dodecane systems have been developed using RCM as the key ring-forming step, enabling gram-scale production[9][10].

Rearrangement Reactions
  • NBS-Promoted Semipinacol Rearrangement: This strategy provides a highly diastereoselective method for constructing specific α-azaspiro-β-tetralones. The reaction proceeds with high yields and excellent control over the stereochemistry at the spiro-center[4].

Biocatalysis: The Next Frontier

Enzymatic synthesis represents a paradigm shift, offering unparalleled stereoselectivity in a sustainable manner. Engineered carbene transferase enzymes have been developed for the stereodivergent cyclopropanation of exocyclic N-heterocycles. This platform can produce a wide range of desired azaspiro[2.y]alkane stereoisomers on a gram scale in a fully aqueous environment, highlighting its practicality for large-scale applications[11][12].

cluster_design Scaffold Design cluster_synthesis Synthesis cluster_eval Evaluation Design Define Target Scaffold (e.g., Azaspiro[4.5]decane) Method Select Synthetic Strategy (RCM, Cycloaddition, etc.) Design->Method Protocol Execute Protocol Method->Protocol Purify Purification & Characterization Protocol->Purify Screen Biological Screening (e.g., Kinase Assay) Purify->Screen SAR SAR Analysis Screen->SAR LeadOp Lead Optimization SAR->LeadOp LeadOp->Design Iterative Refinement

Figure 2: A generalized workflow for the discovery and development of novel azaspiro scaffolds.

From Scaffold to Candidate: Impact in Drug Discovery

The true measure of a scaffold's utility lies in its application. Azaspirocycles are increasingly found in a diverse range of therapeutic agents, demonstrating their versatility[1].

Case Studies and Therapeutic Applications
  • Oncology: Azaspiro compounds have shown significant antiproliferative and antitumor activity[13]. For example, a series of compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks induced apoptosis in multiple cancer cell lines with IC50 values in the low micromolar range[14][15]. The compound Azaspirane (Atiprimod) has demonstrated in vivo antitumor activity against human multiple myeloma by inducing apoptosis and inhibiting critical cytokines in the bone marrow microenvironment[16].

  • Infectious Diseases: The morpholine ring in the antibiotic linezolid is known for metabolic liabilities. Replacing it with its bioisostere, 2-oxa-6-azaspiro[3.3]heptane, led to novel analogs with potent antibacterial and antitubercular activity, successfully demonstrating the value of azaspiro substructures in medicinal chemistry[17].

  • Central Nervous System (CNS): Azaspirocycles are potent modulators of G-protein coupled receptors (GPCRs), such as the M4 muscarinic acetylcholine receptor, a key target for treating neuropsychiatric disorders[4]. Their improved physicochemical properties can also lead to better brain penetration.

M4_agonist Azaspirocyclic Agonist M4R M4 Muscarinic Receptor M4_agonist->M4R Activates G_protein Gi/o Protein M4R->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Modulation of Neuronal Excitability) cAMP->Response Leads to

Figure 3: Simplified signaling pathway of the M4 Muscarinic Receptor, a GPCR target for azaspirocyclic drugs.

Quantitative Impact on Drug-like Properties

The replacement of traditional cyclic amines with azaspirocyclic bioisosteres can systematically improve drug-like properties.

Original MoietyAzaspiro BioisostereKey Improvements ObservedReference
Morpholine2-Oxa-6-azaspiro[3.3]heptaneLowered logD, improved metabolic stability and hERG selectivity.[2]
Piperidine2-Azaspiro[3.3]heptaneOften improves aqueous solubility and metabolic stability.[18]
PiperazineDiazaspiro[3.3]heptaneCan reduce cytotoxicity and refine target selectivity (e.g., PARP-1).[3]

Table 1: Comparative effects of replacing common heterocycles with azaspiro bioisosteres.

Field-Proven Methodologies: Detailed Experimental Protocols

A self-validating system requires reproducible protocols. The following methodologies are detailed to provide a practical starting point for laboratory synthesis.

Protocol 1: Synthesis of Functionalized Azaspiro Compounds from Morita-Baylis-Hillman Adducts

This three-step sequence furnishes functionalized azaspiro compounds with demonstrated antiproliferative activity[13].

  • Step A: Heck Reaction:

    • To a solution of the Baylis-Hillman adduct in DMF, add iodophenol (1.2 eq.), Et3N (2.8 eq.), and Nájera's catalyst (0.5 mol%).

    • Heat the reaction mixture to 110 °C for 2 hours.

    • After completion (monitored by TLC), cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product via column chromatography to obtain the β-ketoester (Heck adduct).

  • Step B: Oxime Formation:

    • Dissolve the β-ketoester in methanol.

    • Add hydroxylamine hydrochloride (1.2 eq.) and pyridine (1.0 eq.).

    • Heat the mixture to 60 °C for 2 hours.

    • Remove the solvent under reduced pressure and purify the residue to isolate the Z-oxime isomer.

  • Step C: Oxidative Cyclization:

    • Dissolve the purified Z-oxime in acetonitrile (CH3CN) and cool to 0 °C.

    • Add H4SiW12O40 (7 mol%) followed by phenyliodine bis(trifluoroacetate) (PIFA) (1.2 eq.).

    • Stir the reaction at 0 °C for 10 minutes.

    • Quench the reaction with saturated aqueous Na2S2O3 solution.

    • Extract the product with an organic solvent and purify by column chromatography to yield the final azaspiro compound.

Protocol 2: Rhodium-Catalyzed Enantioselective Cyclopropanation for Azaspiro[n.2]alkanes

This protocol describes a general procedure for the highly enantioselective synthesis of azaspirocycles containing a cyclopropane ring, using a chiral dirhodium catalyst[8].

  • To an oven-dried vial, add the chiral dirhodium catalyst, Rh2(S-p-PhTPCP)4 (1 mol%).

  • Place the vial under an inert atmosphere (e.g., argon or nitrogen).

  • Add the exocyclic olefin substrate (e.g., N-Boc-4-methylenepiperidine) (1.0 eq.) dissolved in a dry, inert solvent (e.g., dichloromethane).

  • Separately, dissolve the aryldiazoacetate (1.2 eq.) in the same solvent.

  • Add the aryldiazoacetate solution to the reaction vial via syringe pump over a period of 4-6 hours at room temperature.

  • Upon complete addition, stir the reaction for an additional hour.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure azaspiro[n.2]alkane product.

  • Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.

SubstrateCatalystYield (%)ee (%)Reference
N-Boc-4-methylenepiperidineRh2(S-p-PhTPCP)48095[8]
N-Boc-3-methylenepyrrolidineRh2(S-p-PhTPCP)47793[8]
N-Boc-3-methyleneazetidineRh2(S-p-PhTPCP)48095[8]

Table 2: Representative yields and enantioselectivities for Rhodium-catalyzed cyclopropanation.

Future Perspectives and Conclusion

The ascendancy of azaspirocyclic scaffolds in medicinal chemistry is undeniable. Their unique 3D architecture provides a robust solution to many of the persistent challenges in drug discovery[1]. The future of this field will likely be shaped by several key trends:

  • Catalytic Innovation: The development of new, more efficient, and highly stereoselective catalytic methods, including photoredox and electrochemical approaches, will continue to expand the accessible chemical space of azaspirocycles[3][7].

  • Scalable and Sustainable Synthesis: The maturation of biocatalytic and flow chemistry techniques will be critical for the large-scale, sustainable production of these complex scaffolds, making them more accessible for extensive drug discovery campaigns[11][12].

  • Diversity-Oriented Synthesis: To fully exploit the potential of these scaffolds, a diversity-oriented approach that generates libraries of all possible stereoisomers will be necessary to better probe interactions with rigid biological targets[3].

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  • Moshnenko, N., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Sarpong, R., et al. (2021). Synthesis of Spirocyclic Isoindolones Using an Alkynyl aza-Prins/Oxidative halo-Nazarov Cyclization Sequence. Organic Letters. [Link]

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Foundational

Spectroscopic Data for tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate is a key bifunctional molecule increasingly utilized in medicinal chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate is a key bifunctional molecule increasingly utilized in medicinal chemistry and drug discovery, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its rigid spirocyclic core provides a well-defined three-dimensional structure, while the primary amine and the Boc-protected secondary amine offer orthogonal handles for chemical modification. Accurate structural confirmation and purity assessment are paramount for its successful application. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related structural analogs and fundamental spectroscopic principles to provide a robust predictive framework for its characterization. The causality behind experimental choices and data interpretation is emphasized to empower researchers in their own analytical endeavors.

Molecular Structure and Numbering

The structure of tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate is presented below, with atoms numbered for clarity in the subsequent spectroscopic discussions.

MS_Fragmentation M_H [M+H]⁺ m/z = 255.2067 M_minus_Boc [M - Boc + H]⁺ m/z = 155.1543 M_H->M_minus_Boc - C₅H₈O₂ M_minus_isobutylene [M - C₄H₈ + H]⁺ m/z = 199.1441 M_H->M_minus_isobutylene - C₄H₈ tBu_ion [C₄H₉]⁺ m/z = 57.0704 M_H->tBu_ion

Caption: Predicted key fragmentation pathways for tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate.

  • Loss of the Boc group: A common fragmentation pathway for N-Boc protected amines is the loss of the entire Boc group (100.05 Da), which would result in a fragment ion at m/z 155.1543. [1]* Loss of isobutylene: Another characteristic fragmentation is the loss of isobutylene (56.06 Da) from the tert-butyl group, leading to a fragment ion at m/z 199.1441. [2]* tert-Butyl cation: The formation of the stable tert-butyl cation at m/z 57.0704 is also highly probable. [1]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition.

    • Analyze the fragmentation pattern to further confirm the structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a valuable tool for identifying the functional groups present in a molecule.

Expected IR Data
Functional GroupExpected Absorption (cm⁻¹)Intensity
N-H stretch (primary amine)3300-3500Medium, two bands
C-H stretch (alkane)2850-2960Strong
C=O stretch (carbamate)1680-1720Strong, sharp
N-H bend (primary amine)1590-1650Medium
C-N stretch1000-1250Medium
Interpretation and Rationale
  • N-H Stretch: The primary amine will show two characteristic stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.

  • C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching vibrations of the spirocyclic core and the tert-butyl group.

  • C=O Stretch: A strong, sharp absorption band between 1680-1720 cm⁻¹ is a definitive indicator of the carbonyl group in the Boc protecting group. [3]* N-H Bend: The bending vibration of the primary amine typically appears in the 1590-1650 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibrations for both the amine and the carbamate will be present in the fingerprint region (1000-1250 cm⁻¹).

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the empty ATR crystal or the KBr pellet press.

    • Place a small amount of the sample on the ATR crystal or in the pellet press.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Conclusion

References

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. Available at: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. PubChem. Available at: [Link]

  • tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. PubChem. Available at: [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

  • Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Available at: [Link]

  • Tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate. PubChem. Available at: [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available at: [Link]

Sources

Foundational

Unlocking New Therapeutic Avenues: A Technical Guide to Azaspiro[4.5]decane-Based Compounds and Their Potential Targets

For Researchers, Scientists, and Drug Development Professionals The azaspiro[4.5]decane scaffold, a unique three-dimensional heterocyclic motif, has emerged as a privileged structure in medicinal chemistry. Its inherent...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azaspiro[4.5]decane scaffold, a unique three-dimensional heterocyclic motif, has emerged as a privileged structure in medicinal chemistry. Its inherent rigidity and conformational constraint offer a versatile template for designing novel therapeutic agents with high affinity and selectivity for a diverse range of biological targets. This in-depth technical guide provides a comprehensive overview of the core therapeutic targets for azaspiro[4.5]decane-based compounds, supported by mechanistic insights and validated experimental protocols to empower researchers in their drug discovery endeavors.

The Azaspiro[4.5]decane Core: A Privileged Scaffold in Drug Discovery

The structural rigidity of the azaspiro[4.5]decane core provides a distinct advantage in drug design. By locking the conformation of the molecule, it reduces the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity. This fixed spatial arrangement of substituents allows for precise interactions with biological macromolecules, contributing to high target specificity and a reduced likelihood of off-target effects.

Key Therapeutic Target Classes for Azaspiro[4.5]decane Derivatives

Extensive research has unveiled a broad spectrum of biological activities for azaspiro[4.5]decane-based compounds, implicating several key protein families as potential therapeutic targets.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent one of the largest and most successfully drugged protein families. The conformational rigidity of the azaspiro[4.5]decane scaffold makes it an ideal framework for designing potent and selective GPCR modulators.[1]

  • Neurokinin-1 (NK1) Receptor Antagonists: The 6,7-diazaspiro[4.5]decane core has been instrumental in the development of potent and selective NK1 receptor antagonists.[1] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in pain transmission, inflammation, and emesis.[1] Consequently, NK1 receptor antagonists are pursued for treating chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), depression, and other central nervous system (CNS) disorders.[1][2][3]

  • Muscarinic M1 Receptor Agonists: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential symptomatic treatment of dementia of the Alzheimer's type.[4] Certain compounds in this class have shown preferential affinity for M1 over M2 receptors and have demonstrated the ability to ameliorate scopolamine-induced cognitive impairment in preclinical models.[4]

  • Serotonin 5-HT1A Receptor Ligands: An analog of buspirone, 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dione, has been shown to be an equipotent 5-HT1A ligand with a functional profile similar to buspirone, suggesting its potential in the treatment of anxiety and depression.[5]

  • Delta (δ) Opioid Receptor Agonists: A novel chemotype of δ-opioid receptor-selective agonists based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been identified through library screening.[6]

Ion Channels and Transporters
  • Mitochondrial Permeability Transition Pore (mPTP): A groundbreaking application of 1,3,8-triazaspiro[4.5]decane derivatives is their ability to inhibit the mitochondrial permeability transition pore (mPTP) by targeting the c subunit of the F1/FO-ATP synthase complex.[7][8] The opening of the mPTP is a critical event in cell death following reperfusion injury, particularly in myocardial infarction.[7] These compounds have demonstrated cardioprotective effects in preclinical models by reducing apoptosis and improving cardiac function.[7]

Kinases
  • Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: Necroptosis, a form of programmed cell death, is a key driver in various inflammatory diseases. Inhibition of RIPK1 kinase activity can block this pathway. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors, with one compound exhibiting an IC50 value of 92 nM and demonstrating a significant anti-necroptotic effect in a cellular model.[9]

Other Important Targets
  • Sigma (σ) Receptors: 1,4-Dioxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity ligands for the sigma-1 (σ1) receptor, with one compound showing a Ki of 5.4 ± 0.4 nM.[10][11][12] Due to the overexpression of σ1 receptors in various tumors, radiolabeled versions of these compounds are being investigated as potent tumor imaging agents using positron emission tomography (PET).[10][11]

  • Poly (ADP-ribose) Polymerase-1 (PARP-1): The azaspiro[4.5]decane core has been explored as a bioisostere for the piperazine ring in the PARP-1 inhibitor olaparib. While these analogs showed moderate to good PARP-1 inhibition, their potency was generally lower than that of olaparib.[13]

  • Cytokine Signaling Pathways (IL-6/VEGF): The azaspirane compound Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) has been shown to inhibit the production of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF).[14] It also inhibits the phosphorylation of STAT3 and Akt, key downstream effectors in cytokine signaling pathways.[14][15] This activity has demonstrated anti-tumor effects in preclinical models of multiple myeloma.[14][15]

Data Summary: Binding Affinities and Inhibitory Concentrations

Compound ClassTargetKey Derivative ExamplePotencyReference
1,4-Dioxa-8-azaspiro[4.5]decaneSigma-1 (σ1) Receptor8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneKi = 5.4 ± 0.4 nM[10][11][12]
2,8-Diazaspiro[4.5]decan-1-oneRIPK1 KinaseCompound 41IC50 = 92 nM[9]
Azaspiro[4.5]decane (Atiprimod)Multiple Myeloma CellsAtiprimodIC50 = 0.6 to 1 µM (cell lines), 1.25 to 5 µM (patient cells)[15]

Experimental Protocols for Target Identification and Validation

The following protocols provide a framework for identifying and validating the therapeutic targets of novel azaspiro[4.5]decane-based compounds.

Protocol 1: Affinity-Based Target Identification

This protocol outlines a general workflow for identifying the protein targets of a bioactive azaspiro[4.5]decane compound using affinity chromatography.

Methodology:

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of the lead azaspiro[4.5]decane compound containing a linker arm with a reactive group (e.g., a primary amine or carboxylic acid).

    • Ensure the modification does not significantly diminish the biological activity of the parent compound.

  • Immobilization of the Affinity Probe:

    • Covalently couple the affinity probe to a solid support matrix (e.g., NHS-activated sepharose beads).

  • Preparation of Cell Lysate:

    • Culture and harvest cells relevant to the compound's observed biological activity.

    • Prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Chromatography:

    • Incubate the cell lysate with the affinity matrix to allow for the binding of target proteins.

    • Wash the matrix extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution of Bound Proteins:

    • Elute the specifically bound proteins by competing with an excess of the free (unmodified) lead compound.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct target engagement in a cellular context.

Methodology:

  • Cell Treatment:

    • Treat intact cells with the azaspiro[4.5]decane compound at various concentrations.

  • Heating Profile:

    • Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis and Protein Separation:

    • Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection and Quantification:

    • Analyze the soluble protein fraction by Western blotting using an antibody specific for the putative target protein.

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Data Analysis:

    • Plot the fraction of soluble target protein as a function of temperature for each compound concentration.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing Key Pathways and Workflows

Signaling Pathway of Atiprimod in Multiple Myeloma

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Atiprimod Atiprimod IL6R IL-6R Atiprimod->IL6R Inhibits IL-6 Secretion VEGFR VEGF-R Atiprimod->VEGFR Inhibits VEGF Secretion STAT3 STAT3 Atiprimod->STAT3 Inhibits Phosphorylation Akt Akt Atiprimod->Akt Inhibits Phosphorylation Apoptosis Apoptosis Atiprimod->Apoptosis Induces JAK2 JAK2 IL6R->JAK2 PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis JAK2->STAT3 Proliferation Proliferation STAT3->Proliferation PI3K->Akt NFkB NF-κB Akt->NFkB NFkB->Proliferation

Caption: Atiprimod's multi-faceted anti-myeloma activity.

Experimental Workflow for Affinity-Based Target Identification

G start Start: Bioactive Compound synthesis Synthesize Affinity Probe start->synthesis immobilize Immobilize on Solid Support synthesis->immobilize chromatography Affinity Chromatography immobilize->chromatography lysate Prepare Cell Lysate lysate->chromatography elution Elute Bound Proteins chromatography->elution sds_page SDS-PAGE elution->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec identification Protein Identification mass_spec->identification

Caption: Workflow for identifying protein targets.

Conclusion

The azaspiro[4.5]decane scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its unique structural properties have enabled the development of compounds that modulate a wide array of important biological targets, from GPCRs and kinases to mitochondrial proteins. The continued exploration of this versatile chemical space, guided by the principles and methodologies outlined in this guide, holds significant promise for addressing unmet medical needs across various disease areas, including cancer, neurodegenerative disorders, and cardiovascular diseases.

References

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry. [Link][7]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link][10]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link][9]

  • Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. Blood. [Link][14]

  • Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. PMC. [Link][15]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. [Link][4]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. [Link]

  • 8-Azaspiro(4.5)decane. PubChem. [Link]

  • Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. ResearchGate. [Link]

  • Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Publications. [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. ResearchGate. [Link][8]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. [Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link][11]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link][12]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. [Link][13]

  • 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry. [Link][5]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC. [Link][6]

  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. [Link]

  • Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands. NIH. [Link]

  • List of NK1 receptor antagonists. Drugs.com. [Link][2]

  • 8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid 50mg. Dana Bioscience. [Link]

  • Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine. [Link][3]

  • Small molecule GPCR antagonists targeting a highly conserved... ResearchGate. [Link]

  • The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. MDPI. [Link]

  • The current status of anti-GPCR drugs against different cancers. PMC. [Link]

  • Tactical Approaches to Interconverting GPCR Agonists and Antagonists. PubMed. [Link]

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Exploratory

Investigating the conformational analysis of 2-azaspiro[4.5]decane rings

<An In-Depth Technical Guide to the Conformational Analysis of 2-Azaspiro[4.5]decane Rings Introduction: The Significance of the 2-Azaspiro[4.5]decane Scaffold The 2-azaspiro[4.5]decane ring system, a fascinating spirocy...

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide to the Conformational Analysis of 2-Azaspiro[4.5]decane Rings

Introduction: The Significance of the 2-Azaspiro[4.5]decane Scaffold

The 2-azaspiro[4.5]decane ring system, a fascinating spirocyclic scaffold, has garnered considerable attention in medicinal chemistry and drug discovery. Its unique three-dimensional architecture, which combines a five-membered pyrrolidine ring and a six-membered cyclohexane ring fused at a single quaternary carbon (the spirocenter), imparts a high degree of structural rigidity and complexity. This distinct topology makes it an attractive framework for designing novel therapeutic agents, as it allows for precise spatial orientation of functional groups, which is critical for molecular recognition and binding to biological targets.

Understanding the conformational preferences of this scaffold is paramount. The specific three-dimensional arrangement, or conformation, that the molecule adopts dictates its biological activity, metabolic stability, and pharmacokinetic properties. A thorough conformational analysis provides the foundational knowledge required to establish robust structure-activity relationships (SAR), enabling the rational design of more potent and selective drug candidates. This guide offers a comprehensive exploration of the principles and state-of-the-art techniques used to elucidate the conformational landscape of 2-azaspiro[4.5]decane derivatives.

Theoretical Foundations of Conformational Analysis

The conformational behavior of the 2-azaspiro[4.5]decane system is governed by a complex interplay of steric and electronic effects inherent to its constituent rings. The overall stability of any given conformer is a function of minimizing torsional strain, steric interactions (van der Waals repulsion), and angle strain.[1]

  • Cyclohexane Ring: This ring typically adopts a low-energy chair conformation to minimize both angle and torsional strain.[2] However, it can interconvert between two chair forms via a higher-energy twist-boat intermediate. Substituents on the cyclohexane ring will preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions.[1]

  • Pyrrolidine Ring: The five-membered ring is more flexible than the cyclohexane ring and typically adopts either an envelope or a twist (half-chair) conformation. The presence of the nitrogen heteroatom introduces additional considerations, such as the potential for nitrogen inversion and the influence of the nitrogen's lone pair on adjacent stereocenters.

  • The Spirocenter: The quaternary spiro carbon atom acts as a rigid anchor, restricting the relative motion of the two rings and defining the overall topology of the molecule.

The presence of the nitrogen atom in the pyrrolidine ring introduces unique stereoelectronic effects, such as the anomeric effect, which can influence the conformational equilibrium.[1] This effect describes the tendency of a substituent adjacent to a heteroatom to favor an axial orientation, which can counteract typical steric preferences.

Diagram of the 2-Azaspiro[4.5]decane Core Structure

Caption: Core structure of 2-azaspiro[4.5]decane with the spiro carbon highlighted.

Key Analytical Techniques for Conformational Elucidation

A multi-pronged approach, integrating both experimental and computational methods, is essential for a comprehensive conformational analysis. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution.[2][3] Several NMR experiments are particularly informative:

  • ¹H NMR - Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. By measuring these coupling constants, particularly within the cyclohexane ring, one can deduce the relative orientation of substituents (axial vs. equatorial) and infer the ring's conformation.[3]

  • ¹³C NMR Chemical Shifts: The chemical shift of a carbon atom is highly sensitive to its local electronic environment and steric interactions. For instance, an axial substituent on a cyclohexane ring typically causes a shielding (upfield shift) of the carbons at the γ-position due to steric compression, a phenomenon known as the γ-gauche effect.

  • 2D NOESY/ROESY: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close in proximity (< 5 Å), regardless of whether they are connected through bonds.[4][5] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment reveals these spatial relationships, providing invaluable information for determining relative stereochemistry and conformation.[5][6] For small molecules like 2-azaspiro[4.5]decane derivatives, NOESY cross-peaks are positive and appear with the opposite phase to the diagonal peaks.[5][6] In cases where the molecule is of intermediate size and the NOE is close to zero, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is preferred as the ROE is always positive.[4]

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including the absolute configuration of all stereogenic centers.[7][8][9] This technique yields a precise three-dimensional model of the molecule, offering definitive proof of a specific conformation. However, it is crucial to recognize that the conformation observed in the crystal lattice may not be the most stable or biologically relevant conformation in solution, as crystal packing forces can influence the structure. Therefore, crystallographic data should ideally be corroborated with solution-state data from NMR and computational studies.[10][11]

Computational Chemistry

Computational modeling has become an indispensable tool for conformational analysis, providing insights into the relative energies and geometries of different conformers.[12][13]

  • Conformational Search: The first step is to perform a systematic or stochastic conformational search to identify all possible low-energy conformers.

  • Geometry Optimization and Energy Calculation: Each identified conformer is then subjected to geometry optimization and energy calculation, typically using Density Functional Theory (DFT).[14][15] DFT methods provide a good balance of accuracy and computational cost for molecules of this size.[14][16] The relative energies of the conformers can be used to calculate their expected Boltzmann population at a given temperature.

  • NMR Parameter Prediction: A key advantage of modern computational methods is the ability to predict NMR parameters (chemical shifts and coupling constants) for each calculated conformer.[14][17][18] By comparing the calculated NMR data with experimental values, one can confidently assign the predominant conformation in solution.[17][19]

Integrated Experimental and Computational Workflow

A robust and self-validating workflow is essential for accurate conformational assignment. The synergy between experimental observation and theoretical calculation provides the highest level of confidence in the final structural model.

Workflow for Conformational Analysis

Conformational_Analysis_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_synthesis Data Synthesis & Validation Sample Synthesized Compound NMR 1D & 2D NMR Acquisition (¹H, ¹³C, COSY, NOESY) Sample->NMR Xray X-ray Crystallography (if crystal available) Sample->Xray Compare Compare Experimental vs. Calculated NMR Data NMR->Compare Validate Validate with X-ray & NOE Data Xray->Validate ConfSearch Conformational Search DFT DFT Geometry Optimization & Energy Calculation ConfSearch->DFT NMR_Calc NMR Parameter Calculation (Shifts & J-couplings) DFT->NMR_Calc NMR_Calc->Compare Assign Assign Dominant Conformer(s) Compare->Assign Final Final 3D Structural Model Assign->Final Validate->Assign

Caption: Integrated workflow for the conformational analysis of 2-azaspiro[4.5]decane derivatives.

PART A: Experimental Protocol - NMR Analysis

Objective: To acquire high-resolution 1D and 2D NMR data sufficient for determining coupling constants and identifying key NOE correlations.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified 2-azaspiro[4.5]decane derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to assess sample purity and identify proton chemical shifts.

    • Ensure adequate digital resolution to accurately measure J-coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. An APT or DEPT experiment can be run to aid in distinguishing CH, CH₂, and CH₃ groups from quaternary carbons.

  • 2D COSY Acquisition:

    • Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton spin systems and confirm through-bond connectivities.

  • 2D NOESY/ROESY Acquisition:

    • Acquire a 2D NOESY spectrum. For small molecules, a mixing time (tm) of 500-800 ms is typically optimal.[20]

    • Process the data with appropriate window functions and phasing. Analyze cross-peaks to identify protons that are close in space (< 5 Å).[4][5] These correlations are critical for establishing the relative stereochemistry.

  • Data Analysis:

    • Integrate all spectra and assign all proton and carbon signals.

    • Carefully measure all relevant ³JHH values from the high-resolution ¹H spectrum.

    • Create a table of key NOE correlations and their relative intensities (strong, medium, weak).

PART B: Computational Protocol - DFT-Based Analysis

Objective: To identify the lowest energy conformers and calculate their NMR parameters for comparison with experimental data.

Methodology:

  • Initial Structure Generation: Build the 2-azaspiro[4.5]decane derivative in a molecular modeling software package.

  • Conformational Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF) to generate a diverse set of low-energy starting geometries.

  • DFT Optimization:

    • Optimize the geometry of all unique conformers found within a reasonable energy window (e.g., 5 kcal/mol) using a DFT method. A common and reliable level of theory is B3LYP with a 6-31G(d) basis set.[15]

    • Include an implicit solvent model (e.g., PCM) to better simulate the solution-state environment in which the NMR data was acquired.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • NMR Parameter Calculation:

    • For the lowest energy conformers (e.g., those within 2-3 kcal/mol of the global minimum), calculate the NMR isotropic shielding values using the GIAO (Gauge-Including Atomic Orbital) method at a higher level of theory if necessary (e.g., mPW1PW91/6-311+G(d,p)).

    • Convert the calculated shielding constants to chemical shifts by referencing them to TMS, calculated at the same level of theory.

  • Data Analysis and Comparison:

    • Calculate the Boltzmann-averaged NMR chemical shifts based on the relative free energies of the conformers.

    • Compare the calculated chemical shifts and coupling constants for each conformer (and the Boltzmann average) with the experimental data. The conformer whose calculated data best matches the experimental results is assigned as the dominant conformation in solution.[21]

Data Interpretation: A Case Study

Let's consider a hypothetical 2-azaspiro[4.5]decane derivative with a bulky substituent at the C7 position of the cyclohexane ring. The analysis aims to determine if the substituent is in an axial or equatorial position.

Table 1: Hypothetical NMR and Computational Data
ParameterConformer A (7-axial)Conformer B (7-equatorial)Experimental Data
Relative Energy (ΔG, kcal/mol) +2.10.0-
Boltzmann Population ~3%~97%-
³J(H7, H6a) 3.1 Hz11.5 Hz11.2 Hz
³J(H7, H6e) 3.5 Hz4.2 Hz4.5 Hz
³J(H7, H8a) 3.3 Hz11.8 Hz11.6 Hz
³J(H7, H8e) 3.8 Hz4.0 Hz4.3 Hz
Key NOE H7 ↔ H9ax, H10ax (strong)H7 ↔ H6eq, H8eq (medium)H7 ↔ H6eq, H8eq (medium)
¹³C Shift (C5-spiro) 48.5 ppm52.1 ppm52.3 ppm

Interpretation:

  • Computational Energetics: DFT calculations predict that Conformer B, with the substituent in the equatorial position, is 2.1 kcal/mol more stable than Conformer A. This translates to an expected population of ~97% for Conformer B at room temperature.

  • Coupling Constants: The experimental ³J values for H7 show large couplings (~11 Hz) to the axial protons at C6 and C8, and small couplings (~4 Hz) to the equatorial protons. This pattern is only consistent with H7 itself being in an axial position, which means the substituent must be equatorial , as predicted for Conformer B.

  • NOE Data: The observation of medium NOEs between H7 and the equatorial protons at C6 and C8 further supports the equatorial assignment of the substituent. If the substituent were axial, H7 would be equatorial and would not show these spatial correlations.

  • ¹³C Chemical Shifts: The experimental chemical shift of the spiro-carbon (C5) is much closer to the calculated value for Conformer B, corroborating the assignment.

Logical Relationship Diagram

Logic_Diagram cluster_data Evidence cluster_interp Interpretation J_Data Experimental ³JHH Coupling Constants J_Interp Dihedral Angles (Karplus Relation) J_Data->J_Interp NOE_Data Experimental NOE Correlations NOE_Interp Proton Proximity (< 5 Å) NOE_Data->NOE_Interp DFT_Data Calculated Relative Energies (ΔG) DFT_Interp Conformer Stability (Boltzmann Population) DFT_Data->DFT_Interp Conclusion Definitive 3D Conformational Assignment J_Interp->Conclusion NOE_Interp->Conclusion DFT_Interp->Conclusion

Caption: Logical flow from experimental and computational data to a final conformational assignment.

Conclusion and Future Outlook

The conformational analysis of the 2-azaspiro[4.5]decane ring system is a critical step in the design of novel therapeutics based on this privileged scaffold. As demonstrated, a synergistic approach that combines high-field NMR spectroscopy, X-ray crystallography, and high-level computational chemistry provides the most reliable and comprehensive understanding of the conformational preferences of these molecules. The detailed workflow and protocols outlined in this guide serve as a robust framework for researchers in drug discovery. By accurately defining the three-dimensional structure of these spirocyclic compounds, scientists can unlock their full potential, leading to the development of next-generation medicines with enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

  • Barton, D. H. R. (1950). The principles of conformational analysis. Nobel Prize Lecture. Available at: [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2018). NOESY and ROESY. NMR Facility Website. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2008). NOESY: Small Molecules vs Large Molecules. Blog Post. Available at: [Link]

  • Conte, I. O., et al. (2007). Density Functional Theory as a Tool in Structure Evaluation. Australian Journal of Chemistry, 60(5), 350-353. Available at: [Link]

  • Riddell, F. G. (1967). Heterocyclic Conformational Analysis. Quarterly Reviews, Chemical Society, 21(3), 364-383. Available at: [Link]

  • Indiana University NMR Facility. (2010). 2D NOESY and ROESY for Small Molecules. VnmrJ ChemPack Guide. Available at: [Link]

  • Nanalysis Corp. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis Blog. Available at: [Link]

  • Platas-Iglesias, C., et al. (2011). Applications of Density Functional Theory (DFT) to Investigate the Structural, Spectroscopic and Magnetic Properties of Lanthanide(III) Complexes. Current Inorganic Chemistry, 1(1), 91-116. Available at: [Link]

  • Pihlaja, K., & Kleinpeter, E. (1994). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings.
  • MacNaughtan, M., & Thrasher, J. S. (Eds.). (2018).
  • ResearchGate. (2011). (PDF) Applications of Density Functional Theory (DFT) to Investigate the Structural, Spectroscopic and Magnetic Properties of Lanthanide(III) Complexes. ResearchGate Publication. Available at: [Link]

  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-713.
  • Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry, 13(2), 224-229. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008).
  • PubMed. (2008). The use of X-ray crystallography to determine absolute configuration. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, Y., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Molecules, 29(11), 2568. Available at: [Link]

  • Pelipko, V. V., et al. (2023). Configuration Determination of Regioisomeric Spirocyclopropanes Using NMR Spectroscopy Methods.
  • Martin, G. E. (2019). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Structure Elucidation in Organic Chemistry. Humana, New York, NY.
  • SpringerLink. (2019). Determination of absolute configuration using single crystal X-ray diffraction. Springer Nature. Available at: [Link]

  • Harned, A. (2015). NMR and Stereochemistry. Chem 4010/5326: Organic Spectroscopic Analysis. University of Minnesota.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Conformational Analysis of Alkanes. Chemistry LibreTexts.
  • Simplifying Synthesis. (2021, June 20). The Simplifying Synthesis Ultimate Guide To Conformational Analysis [Video]. YouTube. Available at: [Link]

  • Navarro-Vázquez, A., et al. (2014). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters, 16(12), 3296-3299. Available at: [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.
  • Lesot, P., et al. (2021).
  • Bellinghiere, A. T. (2020). Theoretical Methods and Applications of Computational NMR. UC Davis Electronic Theses and Dissertations. Available at: [Link]

  • ResearchGate. (2007). ChemInform Abstract: Conformational Analysis Using NMR. ResearchGate Publication. Available at: [Link]

  • Chemical Reviews. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. American Chemical Society.
  • Bifulco, G., et al. (2007). Determination of relative configuration in organic compounds by NMR spectroscopy and computational methods. Chemical Reviews, 107(9), 3744-3779.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of PROTACs Using tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation. Introduction: The Critical Role of Linkers in PROTAC Design Proteolysis Targeting Chimeras (PROTACs) hav...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3][4] These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1][5] The linker is not merely a spacer but an active and critical component that dictates the physicochemical properties and biological activity of the PROTAC.[][7][8] Its length, rigidity, and composition govern the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and degradation.[7]

Recent advancements in linker technology have moved beyond simple alkyl and PEG chains, exploring more sophisticated scaffolds to enhance PROTAC efficacy.[1] Rigid linkers, such as those incorporating spirocyclic motifs, are of particular interest.[8][9] These structures can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding and potentially improving selectivity and pharmacokinetic properties.[7][10]

This guide details the strategic use of tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate , a versatile spirocyclic building block, in the modular synthesis of PROTACs. Its unique structural features offer a compelling scaffold for linker design.

Profile of a Key Building Block: tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate

This spirocyclic diamine is an excellent starting point for constructing rigid linkers. Its key features provide distinct advantages for a modular PROTAC synthesis workflow.

  • Structure and Properties:

    • Molecular Formula: C₁₄H₂₆N₂O₂[11]

    • Molecular Weight: 254.37 g/mol [11]

    • Key Features: The molecule contains a rigid spiro[4.5]decane core. It possesses two distinct amine functionalities: a primary amine (NH₂) at the 8-position and a secondary amine within the azaspiro ring, which is protected by a tert-butyloxycarbonyl (Boc) group.[11][12]

  • Synthetic Utility:

    • Orthogonal Handles: The primary amine serves as an immediate, nucleophilic handle for coupling reactions. The Boc-protected secondary amine provides an orthogonal site that can be deprotected under acidic conditions for subsequent conjugation.[13][14] This orthogonality is the cornerstone of a controlled, stepwise PROTAC assembly.

    • Rigid Scaffold: The spirocyclic core introduces conformational rigidity into the linker, which can help optimize the spatial orientation of the two ligands for efficient ternary complex formation.[7][8]

Synthetic Strategy and Workflow

The synthesis of a PROTAC using this building block follows a logical, three-stage process that leverages the orthogonal nature of its amine groups. The general approach is to first conjugate the primary amine to one of the two ligands (either the E3 ligase ligand or the warhead), followed by deprotection of the secondary amine, and finally, coupling of the newly revealed amine to the second ligand.

G cluster_0 Stage 1: First Coupling cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Second Coupling A Spirocyclic Building Block (tert-Butyl 8-amino-2-azaspiro [4.5]decane-2-carboxylate) C Intermediate 1 (Boc-Protected Linker-Ligand) A->C Amide Coupling (HATU, DIPEA) B E3 Ligase Ligand (e.g., Pomalidomide-COOH) B->C D Intermediate 2 (Amine-Linker-Ligand) C->D Boc Deprotection (TFA/DCM) F Final PROTAC D->F Amide Coupling (HATU, DIPEA) E Warhead Ligand (Target-COOH) E->F

Caption: General workflow for PROTAC synthesis using the spirocyclic building block.

Detailed Experimental Protocols

The following protocols outline a representative synthesis of a PROTAC targeting a hypothetical protein. For this example, we will use a carboxylic acid-functionalized Pomalidomide derivative as the Cereblon (CRBN) E3 ligase ligand.[15][16][17]

Protocol 1: Synthesis of Intermediate 1 (Amide Coupling)

This step couples the primary amine of the spirocyclic linker to the E3 ligase ligand. We use HATU as the coupling agent, which is highly efficient for amide bond formation and minimizes racemization.[18][19][20]

Reaction Scheme: tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate + Pomalidomide-linker-COOH → Intermediate 1

ReagentMW ( g/mol )Moles (mmol)Equivalents
Pomalidomide-linker-COOH(Varies)1.01.0
tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate254.371.11.1
HATU380.231.21.2
DIPEA129.243.03.0
Anhydrous DMF-(0.1 M)-

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve the Pomalidomide-linker-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise and stir the mixture for 15-20 minutes to pre-activate the carboxylic acid.[18]

  • Add a solution of tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (1.1 eq) in a minimal amount of DMF.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight (12-18 hours).

  • Monitor Progress: Track the consumption of starting materials using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Intermediate 1 .

Protocol 2: Synthesis of Intermediate 2 (Boc Deprotection)

This protocol removes the Boc protecting group to expose the secondary amine, preparing it for the final coupling step. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective condition for this transformation.[13][14][21]

Reaction Scheme: Intermediate 1Intermediate 2

Procedure:

  • Dissolve Intermediate 1 in anhydrous DCM (typically at a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA dropwise to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).[13]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor Progress: Check for the complete disappearance of the starting material by LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting crude product, Intermediate 2 , is the TFA salt of the deprotected amine. This salt is often sufficiently pure to be used directly in the next step without further purification.[22]

Protocol 3: Synthesis of the Final PROTAC

This final step forms the second amide bond, connecting the linker-E3 ligase fragment to the warhead that binds the protein of interest.

Reaction Scheme: Intermediate 2 + Warhead-COOH → Final PROTAC

ReagentMW ( g/mol )Moles (mmol)Equivalents
Warhead-COOH(Varies)1.01.0
Intermediate 2 (TFA Salt)(Varies)1.11.1
HATU380.231.21.2
DIPEA129.244.04.0
Anhydrous DMF-(0.1 M)-
Note: An additional equivalent of DIPEA is used to neutralize the TFA salt of Intermediate 2.

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve the Warhead-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (4.0 eq) and stir for 15 minutes at room temperature to activate the acid.

  • Add a solution of crude Intermediate 2 (1.1 eq) in a minimal amount of DMF.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor Progress: Track the reaction by LC-MS.

  • Work-up & Purification: Follow the same work-up procedure as in Protocol 1. Purify the final PROTAC using preparative HPLC to achieve high purity (>95%).

Characterization and Validation

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized PROTAC.

G PROTAC Synthesized PROTAC LCMS LC-MS (Purity & M.W. Confirmation) PROTAC->LCMS HRMS HRMS (Elemental Composition) PROTAC->HRMS NMR NMR (¹H, ¹³C) (Structural Elucidation) PROTAC->NMR BioAssay Biological Assays (Degradation, Ternary Complex) PROTAC->BioAssay

Caption: Key methods for PROTAC characterization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for monitoring reaction progress and assessing the purity of intermediates and the final product. It provides the molecular weight of the compound, confirming successful coupling or deprotection at each step.[23]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which is used to confirm the elemental composition of the final PROTAC.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the unambiguous structural elucidation of the final molecule, confirming that all components (warhead, linker, E3 ligand) are correctly assembled.

  • Biological Validation: Once identity and purity are confirmed, the PROTAC's biological activity must be validated through assays that measure ternary complex formation (e.g., TR-FRET) and target protein degradation (e.g., Western Blot, HiBiT assays).[24]

Conclusion

tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate is a valuable and strategic building block for the synthesis of PROTACs. Its rigid spirocyclic core and orthogonal protecting group strategy facilitate a controlled, modular approach to constructing complex PROTAC molecules. By following the detailed protocols for coupling and deprotection, researchers can efficiently generate novel degraders with linkers designed to optimize ternary complex formation and enhance therapeutic potential. The systematic application of these synthetic methods, coupled with rigorous analytical characterization, is fundamental to advancing the field of targeted protein degradation.

References

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Vertex AI Search
  • Current strategies for the design of PROTAC linkers: a critical review.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.
  • Application Notes and Protocols: EDC/HATU Coupling with Acid-PEG2-C2-Boc for PROTAC Synthesis. Benchchem
  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem
  • What Is a PROTAC Linker and Its Role in Modern Drug Discovery. AiFChem
  • Overview of PROTAC Linkers. ChemPep
  • Synthesis of Pomalidomide-C5-Azide for PROTAC Development: Applic
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • How CROs and Biotech Firms Use Pomalidomide Derivatives for Rapid PROTAC Screening. Google Cloud
  • Boc Deprotection - TFA. Common Organic Chemistry
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
  • Characteristic roadmap of linker governs the rational design of PROTACs.
  • Functionalized E3 Ligase Ligands | Degrader Building Blocks. Tocris Bioscience
  • Application Notes and Protocols for PROTAC Synthesis using Fmoc-NH-PEG5-CH2COOH. Benchchem
  • Amine Protection / Deprotection. Fisher Scientific
  • Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M. University of Wisconsin–Madison
  • Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Royal Society of Chemistry
  • Ligands for E3 Ligase (Inhibitors Agonists Modul
  • Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. PubMed Central
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.
  • Designing a Pomalidomide-Based PROTAC Library: Applic
  • tert-Butyl 8-amino-2-azaspiro[4.
  • A Comparative Guide to LC-MS Analysis for PROTAC Identity and Purity. Benchchem
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides
  • Application Note – N-Boc deprotection. Sigma-Aldrich
  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry
  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society
  • Expertise of the month: PROTACS and Molecular Glues. SpiroChem
  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. SpringerLink
  • Amine to Amide (Coupling)
  • Assays and technologies for developing proteolysis targeting chimera degraders.
  • tert-butyl 2-amino-8-azaspiro[4.
  • tert-Butyl 8-amino-2-azaspiro[4.
  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degrad
  • tert-butyl 8-amino-2-azaspiro[4.
  • Tert-butyl 2-(aminomethyl)-8-azaspiro[4.
  • tert-Butyl 8-oxo-2-azaspiro[4.
  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.
  • tert-Butyl 2,8-diazaspiro(4.5)
  • tert-butyl 8-amino-2-azaspiro[4.

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Application

Application Note &amp; Protocol: Robust Amide Coupling of 8-Amino-2-Boc-2-azaspiro[4.5]decane for Complex Molecule Synthesis

Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation The amide bond is a cornerstone of modern medicinal chemistry and drug development, prized for its exceptional stability and role as a k...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and drug development, prized for its exceptional stability and role as a key structural motif in a vast array of pharmaceuticals.[1] However, the synthesis of amides, particularly those involving sterically encumbered amines, presents a significant synthetic challenge.[2][3][4][5] The diminished nucleophilicity and steric hindrance of bulky amines can lead to sluggish reaction rates, low yields, and the formation of unwanted byproducts. This application note provides a comprehensive guide to a robust and efficient protocol for the amide coupling of 8-Amino-2-Boc-2-azaspiro[4.5]decane, a valuable building block in contemporary drug discovery due to its rigid, three-dimensional scaffold.[6]

The spirocyclic nature of 8-Amino-2-Boc-2-azaspiro[4.5]decane offers a unique topographical presentation of the amino group, which can be advantageous for exploring specific binding interactions in drug targets. However, this same structural rigidity contributes to the steric hindrance that can complicate amide bond formation. This guide will delve into the rationale behind reagent selection, provide a detailed, step-by-step protocol, and offer insights into reaction optimization and troubleshooting.

The Strategic Selection of Coupling Reagents for Hindered Amines

Standard amide coupling conditions are often suboptimal for sterically hindered substrates.[2][3] To overcome these challenges, a judicious choice of coupling reagent is paramount. For the coupling of 8-Amino-2-Boc-2-azaspiro[4.5]decane, we will focus on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the primary coupling agent.

Why HATU?

HATU is a highly effective uronium-based coupling reagent renowned for its ability to facilitate amide bond formation even in challenging cases, such as with hindered amines and epimerization-prone substrates.[7][8] Its efficacy stems from the formation of a highly reactive OAt-active ester with the carboxylic acid, which is then readily attacked by the amine.[7][9] The reaction mechanism is further enhanced by a neighboring group effect from the pyridine nitrogen, which is thought to stabilize the transition state.[7]

The general mechanism for HATU-mediated amide coupling is depicted below:

HATU_Mechanism RCOOH Carboxylic Acid ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base Base Base (e.g., DIPEA) HATU HATU Byproducts Tetramethylurea + HOAt Amine 8-Amino-2-Boc-2- azaspiro[4.5]decane Amide Desired Amide Product ActiveEster->Amide + Amine

Figure 1: General mechanism of HATU-mediated amide coupling.

Experimental Protocol: Amide Coupling of 8-Amino-2-Boc-2-azaspiro[4.5]decane

This protocol provides a detailed procedure for the coupling of a generic carboxylic acid with 8-Amino-2-Boc-2-azaspiro[4.5]decane using HATU.

Materials:

  • 8-Amino-2-Boc-2-azaspiro[4.5]decane (CAS: 1363381-61-6)[10][]

  • Carboxylic acid of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[7]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Reaction Workflow:

experimental_workflow start Start: Assemble Reaction dissolve Dissolve Carboxylic Acid and 8-Amino-2-Boc-2-azaspiro[4.5]decane in DMF start->dissolve add_base Add DIPEA to the mixture dissolve->add_base add_hatu Add HATU portion-wise add_base->add_hatu stir Stir at room temperature for 2-16 hours add_hatu->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor quench Quench reaction with water monitor->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer with NaHCO3 and Brine extract->wash dry Dry organic layer over MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End: Obtain pure amide product purify->end

Figure 2: Experimental workflow for the amide coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M).

  • Addition of Amine and Base: To the stirred solution, add 8-Amino-2-Boc-2-azaspiro[4.5]decane (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture for 5-10 minutes at room temperature.

  • Activation and Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Table 1: Summary of Key Reaction Parameters

ParameterRecommended ValueRationale
Equivalents of Amine 1.1 eqA slight excess of the amine can help drive the reaction to completion.
Equivalents of HATU 1.2 eqA slight excess ensures complete activation of the carboxylic acid.
Equivalents of Base (DIPEA) 2.5 eqSufficient base is required to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, as well as to facilitate the reaction.[12]
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves the reactants and reagents.[7]
Temperature Room TemperatureGenerally sufficient for HATU couplings; heating can be explored for particularly challenging substrates.
Reaction Time 2-16 hoursSubstrate-dependent; should be monitored by TLC or LC-MS.

Alternative Protocol: EDC/HOBt Coupling

For less sterically demanding carboxylic acids or as a more cost-effective alternative, a carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) can be employed.[13][14]

Mechanism Overview: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an HOBt-ester, which is less prone to racemization and reacts with the amine to form the amide bond.[13]

Brief Protocol:

  • To a solution of the carboxylic acid (1.0 eq), 8-Amino-2-Boc-2-azaspiro[4.5]decane (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF at 0 °C, add EDC·HCl (1.2 eq) portion-wise.[13]

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours.

  • Monitor and work up the reaction as described in the HATU protocol.

Troubleshooting and Optimization

  • Low Yield: If the reaction stalls or provides a low yield, consider increasing the equivalents of HATU and DIPEA to 1.5 and 3.0, respectively. Gentle heating (40-50 °C) can also be beneficial. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester.

  • Side Reactions: The primary side product is often the tetramethylurea byproduct from HATU, which is typically removed during aqueous workup and chromatography.[8]

  • Purification Challenges: If the product is difficult to separate from the urea byproduct, consider a different workup procedure, such as an acidic wash (e.g., dilute HCl) if the product is stable to acid, to protonate and remove the basic impurities.

Conclusion

The amide coupling of sterically hindered amines like 8-Amino-2-Boc-2-azaspiro[4.5]decane is a critical transformation in the synthesis of complex, biologically active molecules. The use of powerful coupling reagents such as HATU provides a reliable and high-yielding pathway to these valuable compounds. By understanding the underlying principles of reagent selection and carefully controlling reaction conditions, researchers can successfully incorporate this and other challenging building blocks into their synthetic strategies, accelerating the pace of drug discovery and development.

References

  • Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi. Retrieved from [Link]

  • Ghattas, W., B-El-Sadek, M., & Fares, M. (2012). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 112(3), 1664-1711. [Link]

  • HATU. (n.d.). Wikipedia. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 894-899. [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Kandepi, V., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5649-5652. [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Wang, C., et al. (2020). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry, 18(40), 8140-8144. [Link]

  • Yamamoto, H., & Imagawa, H. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 55(89), 13321-13331. [Link]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved from [Link]

  • Lukasik, N., & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis, 11(4), 592-604. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). YouTube. Retrieved from [Link]

  • General Procedure III: Amide Coupling. (n.d.). Bio-protocol. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 894-899. [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(5), 319-323. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube. Retrieved from [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(5), 319-323. [Link]

  • Wang, C., et al. (2020). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives: Via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. ResearchGate. Retrieved from [Link]

  • Li, Z., et al. (2022). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society, 144(30), 13627-13636. [Link]

  • Utkin, A. V., et al. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Retrieved from [Link]

  • 8-Amino-2-Boc-2-azaspiro[4.5]decane. (n.d.). Synthonix. Retrieved from [Link]

  • S G, et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 258, 115599. [Link]

Sources

Method

Boc deprotection methods for tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate

An Application Guide to the Boc Deprotection of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate Introduction In the landscape of modern drug discovery and development, particularly in the burgeoning field of Prote...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Boc Deprotection of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate

Introduction

In the landscape of modern drug discovery and development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the strategic use of bifunctional molecules is paramount. tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate serves as a critical structural component and linker in the synthesis of these and other complex pharmaceutical agents[1][2]. The spirocyclic core imparts conformational rigidity, a desirable trait for optimizing ligand-protein interactions, while the primary amine provides a versatile handle for further chemical elaboration.

The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines in organic synthesis. Its prevalence is due to its robust stability across a wide range of non-acidic chemical environments, including basic and nucleophilic conditions, and its clean, facile removal under acidic conditions[3][4][5][6]. This orthogonality is the cornerstone of many multi-step synthetic strategies.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the efficient deprotection of the Boc group from tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate, explains the underlying chemical principles, and offers a comparative analysis of the most effective methods.

The Chemistry of Boc Deprotection: Mechanism and Rationale

The acid-catalyzed cleavage of a Boc-protected amine is a reliable and well-understood transformation. The reaction proceeds through a three-step mechanism that ensures a clean and often quantitative conversion to the desired free amine, which is typically isolated as an acid salt.

The General Mechanism involves:

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid. This initial step activates the group for cleavage[4][7][8].

  • C-O Bond Cleavage: The protonated intermediate is unstable and readily undergoes cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate[4][6][7][8].

  • Decarboxylation & Salt Formation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine. In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding amine salt, driving the reaction to completion[3][4][7].

The evolution of isobutylene (from the deprotonation of the tert-butyl cation) and carbon dioxide necessitates that these reactions are performed in well-ventilated fume hoods and never in a sealed vessel[3][7].

Boc Deprotection Mechanism General Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation & Salt Formation Boc_Amine Boc-Protected Amine (R-NHBoc) Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid (R-NHCOOH) Protonated_Boc->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Amine_Salt Amine Salt (R-NH3+ X-) Free_Amine->Amine_Salt + H+

Caption: General Mechanism of Acid-Catalyzed Boc Deprotection.

Primary Deprotection Protocols: The Industry Standards

The following protocols represent the most common and reliable methods for the deprotection of tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This combination is often considered the "gold standard" for Boc deprotection due to its speed, efficacy, and the straightforward nature of the procedure. TFA is a strong, volatile acid that readily cleaves the Boc group, and DCM is an excellent solvent for a wide range of organic molecules[3][8].

Experimental Protocol:

  • Materials:

    • tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Cold Diethyl Ether (Et₂O)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve the Boc-protected spiroamine (1 equivalent) in anhydrous DCM (approx. 10-20 mL per gram of substrate) in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm and minimize side reactions.

    • Slowly add TFA (5-10 equivalents) to the stirred solution. A gentle evolution of gas (CO₂) should be observed.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA[8].

    • To the resulting residue, add a sufficient amount of cold diethyl ether to precipitate the product. The deprotected amine will crash out as the trifluoroacetate salt.

    • Collect the solid precipitate by filtration, wash thoroughly with additional cold diethyl ether to remove any soluble impurities, and dry under vacuum.

Expert Insights & Causality:

  • Why excess TFA? A stoichiometric amount of acid is required for the cleavage, and an additional equivalent is needed to protonate the newly formed amine. Using a larger excess ensures the reaction proceeds rapidly to completion.

  • Scavengers: The liberated tert-butyl cation is a potent electrophile and can alkylate nucleophilic sites. For simple deprotections like this, it is often not an issue. However, if the molecule contained other sensitive groups (e.g., indoles, thioethers), a scavenger such as triethylsilane (TES) or anisole would be added to the reaction mixture to trap the cation[6].

  • Product Form: The product is isolated as a trifluoroacetate salt, which can be hygroscopic. Ensure it is handled and stored in a dry environment.

Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

This is another highly effective and widely used method. A key advantage is that it yields the product as a hydrochloride salt, which is often a more crystalline and less hygroscopic solid than the corresponding TFA salt, simplifying handling and purification[8][9].

Experimental Protocol:

  • Materials:

    • tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate

    • 4M HCl in 1,4-Dioxane (commercially available)

    • Anhydrous 1,4-Dioxane (if dilution is needed)

    • Diethyl Ether (Et₂O)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the Boc-protected spiroamine (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane or another suitable solvent like methanol or DCM.

    • To the stirred solution, add the 4M HCl in 1,4-Dioxane solution (5-10 equivalents) at room temperature.

    • Often, the hydrochloride salt of the product will begin to precipitate out of the solution during the reaction.

    • Stir for 1-4 hours at room temperature. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Isolation:

    • If a precipitate has formed, the reaction can be diluted with diethyl ether to ensure complete precipitation.

    • Collect the solid product by filtration.

    • Wash the filter cake extensively with diethyl ether to remove any residual starting material and solvent.

    • Dry the product, 8-amino-2-azaspiro[4.5]decane dihydrochloride, under vacuum.

Expert Insights & Causality:

  • Anhydrous Conditions: It is crucial to use anhydrous solvents, as water can interfere with the reaction and affect the physical properties of the final salt.

  • Selectivity: The HCl/dioxane method is known for its excellent selectivity in deprotecting N-Boc groups in the presence of other acid-sensitive functionalities like tert-butyl esters under controlled conditions[9][10][11].

  • Stoichiometry: The final product is a diamine, so it will be isolated as the dihydrochloride salt, which should be accounted for in molecular weight calculations for subsequent steps.

Comparative Data Summary

FeatureMethod 1: TFA in DCMMethod 2: HCl in Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 1-3 hours1-4 hours
Product Salt Form Trifluoroacetate (TFA) SaltDihydrochloride (HCl) Salt
Advantages Very fast and efficient; volatile reagents are easy to remove.[8][12]Often yields a more crystalline, easier-to-handle solid; excellent selectivity.[9][10]
Considerations TFA salts can be hygroscopic and oily; TFA is corrosive.Requires anhydrous conditions; dioxane is a peroxide-former and must be handled with care.

Alternative and Milder Deprotection Strategies

While strong acidic methods are robust, certain substrates containing other acid-labile groups may require milder conditions.

  • Lewis Acids (e.g., ZnBr₂): Lewis acids can be used in aprotic solvents like DCM to effect Boc cleavage under non-protic conditions. This can be beneficial for substrates sensitive to strong Brønsted acids[5].

  • Thermal Deprotection: In some cases, simply heating the Boc-protected amine in a high-boiling solvent can cause thermolytic cleavage of the group, avoiding acids altogether[4][13].

  • Oxalyl Chloride in Methanol: This system generates a controlled amount of HCl in situ, providing a very mild and selective method for deprotection that is tolerant of many other functional groups[14][15].

Overall Experimental Workflow

The following diagram illustrates the logical flow of a typical Boc deprotection experiment, from initial setup to the final, isolated product.

Boc Deprotection Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_final 4. Final Product A Dissolve Substrate in Anhydrous Solvent B Cool to 0°C (if required) A->B C Slowly Add Acid Reagent B->C D Stir and Warm to Room Temp C->D E Monitor by TLC or LC-MS D->E F Concentrate in vacuo E->F Reaction Complete G Precipitate Salt with Anti-Solvent (e.g., Ether) F->G H Filter and Wash Solid G->H I Dry Under Vacuum H->I J Pure Amine Salt I->J

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate as a Foundational Scaffold for Chemical Probe Development

Abstract These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate. This document moves beyond the compound's role as a mere synthetic intermediate to establish its significance as a versatile and highly valuable scaffold in the design and synthesis of sophisticated chemical probes and novel therapeutic agents. We will delve into the causality behind its structural advantages, provide detailed, field-tested protocols for its derivatization, and present a framework for developing potent and selective molecular tools for target validation and drug discovery.

Introduction: Beyond a Building Block - The Azaspiro[4.5]decane Scaffold's Strategic Value

tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate is a bifunctional molecule featuring a protected secondary amine within a spirocyclic system and an accessible primary amine. While commercially available as a building block, its true potential is realized when viewed as a foundational scaffold for chemical probe synthesis.

Why is this scaffold advantageous?

  • Three-Dimensionality: The spirocyclic core imparts a rigid, three-dimensional geometry to the molecule. This is a critical feature for designing probes with high specificity, as the fixed spatial arrangement of substituents can enhance binding affinity and selectivity for the target protein's binding pocket, moving beyond the flat, two-dimensional nature of many traditional small molecules.

  • Vectorial Diversity: The presence of two distinct amine functionalities—a Boc-protected secondary amine and a free primary amine—provides orthogonal handles for chemical modification. This allows for a stepwise and controlled introduction of different functionalities:

    • The primary amine serves as an immediate attachment point for pharmacophores, linkers, or reporter tags.

    • The Boc-protected amine can be deprotected at a later synthetic stage to introduce a second element, enabling the creation of bifunctional probes or molecules with fine-tuned solubility and cell permeability properties.

  • Novel Chemical Space: The azaspiro[4.5]decane core is considered a "novel" scaffold in many therapeutic areas. Probes built from this core are less likely to suffer from off-target effects associated with more common, "promiscuous" scaffolds, thereby offering a fresh avenue for exploring challenging biological targets.

The strategic value of this scaffold is in its ability to orient appended functional groups in precise vectors, creating molecules that can effectively probe complex protein topographies.

Core Protocol: Synthesis of a Carboxamide-Functionalized Probe from the Azaspiro[4.5]decane Scaffold

This protocol details the fundamental and most common first step in utilizing the tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate scaffold: the acylation of the primary amine to introduce a desired functional group (R-group). This R-group could be a known pharmacophore, a linker for attachment to a resin, or a fragment for library development.

Principle of the Reaction

This procedure employs a standard amide coupling reaction, where the primary amine of the azaspiro[4.5]decane scaffold acts as a nucleophile, attacking an activated carboxylic acid. An activating agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to convert the carboxylic acid into a more reactive species, facilitating efficient amide bond formation under mild conditions. A non-nucleophilic base, typically diisopropylethylamine (DIPEA), is included to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

Materials and Reagents
ReagentSupplier & Cat. No. (Example)Purpose
tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylateSigma-Aldrich: 708139Scaffold/Starting Material
Carboxylic Acid of Interest (R-COOH)VariesFunctional group to be introduced
HATUOakwood Chemical: 042088Amide coupling activating agent
Diisopropylethylamine (DIPEA)Sigma-Aldrich: 387649Non-nucleophilic base
N,N-Dimethylformamide (DMF), AnhydrousAcros Organics: 327010010Reaction Solvent
Dichloromethane (DCM)Fisher Scientific: D143-4Extraction Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)VWR: BDH9286Aqueous wash to remove acidic impurities
Brine (Saturated aq. NaCl)VWR: BDH9292Aqueous wash to remove residual water
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich: M7506Drying agent
Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the Carboxylic Acid of Interest (R-COOH) (1.0 eq).

    • Add tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (1.1 eq).

    • Dissolve the starting materials in anhydrous DMF (approximately 0.1 M concentration relative to the limiting reagent).

    • Stir the solution under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 5 minutes to ensure complete dissolution.

  • Activation and Coupling:

    • To the stirring solution, add HATU (1.2 eq). A slight exotherm may be observed.

    • Add DIPEA (2.5 eq) dropwise. The reaction mixture may turn yellow.

    • Allow the reaction to stir at room temperature for 4-12 hours.

  • Reaction Monitoring (Trustworthiness Check):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • TLC System: A typical mobile phase would be 5-10% Methanol in Dichloromethane. The product should have a higher Rf value than the starting amine.

    • LC-MS Analysis: A successful reaction will show consumption of the starting amine mass peak and the appearance of a new peak corresponding to the mass of the desired product. This step is critical to prevent premature workup.

  • Workup and Extraction:

    • Once the reaction is complete, dilute the reaction mixture with Ethyl Acetate or DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Saturated aq. NaHCO₃ (2x) to quench any remaining acid and remove HATU byproducts.

      • Water (1x).

      • Brine (1x) to facilitate phase separation.

    • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator.

    • The crude product is typically a pale yellow oil or solid.

    • Purify the crude material using flash column chromatography on silica gel. The eluent system will depend on the polarity of the R-group but often ranges from 20% to 100% Ethyl Acetate in Hexanes.

    • Combine the pure fractions and concentrate in vacuo to yield the final product.

    • Confirm the identity and purity of the final compound by ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).

Workflow Visualization

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Amide Coupling cluster_workup 3. Workup & Purification cluster_analysis 4. Final Analysis A Dissolve Scaffold & R-COOH in Anhydrous DMF B Stir under N2 Atmosphere A->B C Add HATU (1.2 eq) A->C Reagents Ready D Add DIPEA (2.5 eq) C->D E Stir 4-12h at RT D->E F Dilute with EtOAc/DCM E->F Reaction Complete (LC-MS) G Aqueous Wash (NaHCO3, Brine) F->G H Dry (MgSO4) & Concentrate G->H I Flash Chromatography H->I J Characterize by NMR & HRMS I->J Pure Product

Caption: Workflow for amide coupling on the azaspiro[4.5]decane scaffold.

Advanced Applications & Strategic Derivatization

Once the initial amide bond is formed, the Boc-protected secondary amine provides a gateway to more complex molecular architectures.

Boc Deprotection Protocol

This protocol removes the tert-Butyloxycarbonyl (Boc) protecting group, revealing the secondary amine for further functionalization.

  • Principle: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) is commonly used in a non-nucleophilic solvent like DCM. The acid protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into isobutylene and carbon dioxide, liberating the free amine as a trifluoroacetate salt.

  • Step-by-Step Protocol:

    • Dissolve the Boc-protected substrate (1.0 eq) in DCM (0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add Trifluoroacetic acid (TFA) (10-20 eq, typically 20-50% v/v solution in DCM) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor deprotection by LC-MS. Look for the disappearance of the starting material and the appearance of a new mass peak corresponding to the deprotected amine.

    • Once complete, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

    • The resulting amine TFA salt is often used directly in the next step without further purification. If necessary, it can be neutralized by dissolving in a suitable solvent and washing with a mild base like saturated aq. NaHCO₃.

Logic for Bifunctional Probe Design

The orthogonal nature of the two amines is the cornerstone of designing sophisticated probes.

G cluster_step1 Step 1: Functionalize Primary Amine cluster_step2 Step 2: Deprotect & Functionalize Secondary Amine Scaffold Scaffold Primary Amine (NH2) Boc-Amine (NHBoc) Pharmacophore Pharmacophore or Fragment Step1_Product Intermediate Amide-Linked Group Boc-Amine (NHBoc) Pharmacophore->Step1_Product:f1 Amide Coupling Deprotection Boc Deprotection (TFA/DCM) Step1_Product:f2->Deprotection Acidic Cleavage LinkerTag Linker or Reporter Tag (e.g., Biotin, Fluorophore) Final_Probe Final Bifunctional Probe Pharmacophore Tag-Linked Amine LinkerTag->Final_Probe:f2 Second Coupling

Caption: Synthetic logic for creating bifunctional probes.

This two-step functionalization allows for the creation of:

  • Targeted Probes: Where one group is a high-affinity ligand for a protein of interest, and the second group is a reporter (e.g., a fluorophore or biotin) for target engagement studies.

  • PROTACs (Proteolysis-Targeting Chimeras): Where one end binds to a target protein and the other end binds to an E3 ubiquitin ligase, leading to targeted protein degradation. The rigid spirocyclic core can provide the optimal vector and distance between the two binding moieties.

  • Compound Libraries: For structure-activity relationship (SAR) studies, where the core pharmacophore is kept constant while the second amine is functionalized with a variety of groups to modulate properties like solubility, cell permeability, or metabolic stability.

Conclusion and Future Outlook

tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate is far more than a simple catalog chemical. It is a strategically valuable scaffold that provides a robust and versatile starting point for the development of next-generation chemical probes. Its inherent three-dimensionality and orthogonal handles empower chemists to explore novel chemical space with a high degree of control and precision. The protocols outlined herein provide a validated foundation for the synthesis of simple derivatives, while the strategic framework offers a glimpse into its potential for creating highly complex and potent molecular tools to dissect biological systems and accelerate drug discovery.

References

  • tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

Method

Application Note: Navigating the Gauntlet of Steric Hindrance in Amide Bond Formation

Abstract The formation of amide bonds is a cornerstone of modern organic and medicinal chemistry. However, when one or both coupling partners—the carboxylic acid and the amine—are sterically hindered, standard protocols...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of amide bonds is a cornerstone of modern organic and medicinal chemistry. However, when one or both coupling partners—the carboxylic acid and the amine—are sterically hindered, standard protocols often fail, leading to low yields or no reaction at all. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced strategies and detailed protocols for successfully coupling sterically hindered amines. We will delve into the mechanistic challenges posed by steric bulk and present a curated selection of high-efficacy coupling reagents and methodologies, supported by field-proven insights and authoritative references.

The Challenge: Why Steric Hindrance Disrupts Amide Coupling

The conventional formation of an amide bond involves the nucleophilic attack of an amine on an activated carboxylic acid derivative. Steric hindrance presents a two-fold problem to this fundamental reaction:

  • Reduced Nucleophilicity: Bulky substituents on or near the amine's nitrogen atom physically obstruct its lone pair of electrons, impeding its ability to attack the electrophilic carbonyl carbon of the activated acid.[1] This kinetic barrier slows the reaction rate dramatically.

  • Destabilization of Intermediates: The tetrahedral intermediate formed during the nucleophilic attack is highly sensitive to steric crowding. When bulky groups are present, this intermediate becomes energetically unfavorable, promoting its collapse back to the starting materials rather than proceeding to the amide product.[2][3]

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), while effective for unhindered substrates, are often insufficient to overcome these activation energy barriers.[1][4] Consequently, more potent strategies are required.

Strategic Approaches to Overcoming Steric Barriers

Selecting the appropriate strategy is paramount. The choice depends on the severity of the hindrance, the electronic properties of the substrates, and the presence of other functional groups.

High-Potency Coupling Reagents: Onium Salts

Onium salt-based reagents are the modern workhorses for difficult couplings. They react with the carboxylic acid to form highly reactive intermediates (active esters) that are more susceptible to attack by even weakly nucleophilic, hindered amines.

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU generate highly reactive OAt or OBt esters.[5] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective for hindered systems due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group, which accelerates the coupling reaction.[6] A newer generation reagent, COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), offers comparable or superior reactivity to HATU with an improved safety profile, as it does not contain the potentially explosive benzotriazole moiety.[5][7]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also exceptionally effective.[8] They are known to reduce the risk of racemization, a critical consideration when coupling chiral carboxylic acids.[1]

A general workflow for using these powerful reagents is depicted below.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_byproducts Workup Acid Carboxylic Acid (R-COOH) ActiveEster Highly Reactive Active Ester Acid->ActiveEster Activation Reagent Onium Salt Reagent (e.g., HATU, COMU) Reagent->ActiveEster Base Hindered Base (e.g., DIPEA) Base->ActiveEster Amide Target Amide Product ActiveEster->Amide Amine Sterically Hindered Amine (R'-NH2) Amine->Amide Nucleophilic Attack Byproducts Byproducts (e.g., Urea, HOBt)

Caption: General workflow for onium salt-mediated amide coupling.

The Acyl Halide Strategy: Maximizing Electrophilicity

Converting the carboxylic acid to a highly electrophilic acyl halide is a classic and robust method for driving reluctant couplings.

  • Acyl Chlorides: Generated in situ using reagents like oxalyl chloride or thionyl chloride, acyl chlorides react readily with hindered amines.[9][10] A non-nucleophilic base (e.g., triethylamine, pyridine) is required to scavenge the HCl byproduct, which would otherwise protonate the starting amine.[9][11]

  • Acyl Fluorides: This strategy has proven exceptionally effective for severely hindered substrates.[12] The small size of the fluorine atom minimizes steric clash during the nucleophilic attack, and the resulting acyl fluoride is highly reactive.[13] Modern fluorinating agents like TFFH or BTFFH allow for the convenient in situ generation of the acyl fluoride under mild conditions, avoiding the handling of more hazardous reagents.[12][14][15]

Alternative Pathways for Extreme Cases

For couplings that resist even the most potent onium salts and acyl halides, unconventional methods may provide a solution.

  • Grignard Reagents and Isocyanates: This powerful method circumvents the traditional carboxylic acid-amine condensation entirely. It involves the direct addition of a Grignard reagent to an isocyanate, forming the amide bond. This approach is particularly well-suited for synthesizing highly hindered secondary amides.[16][17][18]

  • Copper-Catalyzed C-N Coupling: While distinct from amide bond formation, methods like the Ullmann condensation or Buchwald-Hartwig amination are relevant for creating C-N bonds to sterically hindered aryl halides. Recent advances have identified specific copper-ligand systems that are uniquely effective for coupling ortho-substituted aryl iodides with hindered amines.[19][20]

The following chart provides a decision-making framework for selecting an appropriate coupling strategy.

G Start Start: Sterically Hindered Coupling CheckHindrance Assess Severity of Hindrance & Substrate Sensitivity Start->CheckHindrance Path_Moderate Moderate Hindrance CheckHindrance->Path_Moderate Moderate Path_Severe Severe Hindrance (e.g., di- or tri-substituted) CheckHindrance->Path_Severe Severe Path_Extreme Extreme Hindrance or Standard Methods Fail CheckHindrance->Path_Extreme Extreme / Failure Rec_Onium Use High-Potency Onium Salt: HATU, HCTU, COMU Path_Moderate->Rec_Onium Rec_Phosphonium Consider Phosphonium Salt: PyBOP, PyAOP (for racemization-prone substrates) Path_Moderate->Rec_Phosphonium Rec_AcylFluoride In Situ Acyl Fluoride Method: BTFFH or TFFH Path_Severe->Rec_AcylFluoride Rec_AcylChloride Acyl Chloride Method: (Oxalyl Chloride + Base) Path_Severe->Rec_AcylChloride Rec_Grignard Alternative Pathway: Grignard + Isocyanate Path_Extreme->Rec_Grignard

Caption: Decision flowchart for selecting a coupling strategy.

Data Summary: Comparison of Coupling Reagents

The following table summarizes key characteristics of reagents discussed, providing a quick reference for experimental design.

Reagent ClassExamplesActivation IntermediateRelative ReactivityKey AdvantagesDisadvantages
Uronium Salts HATU, HCTU, COMUOAt/OBt Active EsterVery HighFast reactions, highly effective for hindered couplings.[6] COMU has a better safety profile.[7]Can cause guanidinylation of the amine if used in excess.[6]
Phosphonium Salts PyBOP, PyAOPOAt/OBt Active EsterVery HighExcellent for hindered couplings, generally associated with lower racemization.[1]Byproduct (HMPA for BOP) can be carcinogenic; solutions have limited stability.[5]
Carbodiimides DCC, EDCO-AcylisoureaModerateCost-effective, simple procedure for non-hindered substrates.Often insufficient for hindered couplings; high risk of racemization without additives.[1][5]
Acyl Fluoride Precursors BTFFH, TFFHAcyl FluorideHighMinimizes steric hindrance between coupling partners; very effective for difficult cases.[12][14]Reagents can be moisture-sensitive.
Acyl Chloride Precursors Oxalyl ChlorideAcyl ChlorideVery HighHighly reactive intermediate; widely available and cost-effective reagents.[9]Generates corrosive HCl byproduct; requires careful control of reaction conditions.[11]

Detailed Experimental Protocols

General Notes: All reactions should be conducted in anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon). Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are recommended to avoid competitive nucleophilic reactions.[6][21] Reaction progress should be monitored by TLC or LC-MS.

Protocol 1: High-Potency Coupling with COMU

This protocol is a robust starting point for moderately to severely hindered couplings.

  • Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or acetonitrile.

  • Reagent Addition: Add the sterically hindered amine (1.1–1.2 eq), followed by COMU (1.1 eq).

  • Initiation: Add a hindered, non-nucleophilic base such as DIPEA (2.0–3.0 eq).

  • Reaction: Stir the mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the degree of hindrance.[6] Gentle heating (40-50 °C) may be required for particularly challenging substrates.

  • Monitoring: Check for the consumption of the limiting reagent via TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: In Situ Acyl Fluoride Generation and Coupling

This method is highly recommended when onium salt-based methods fail, particularly with electron-deficient or severely hindered amines.[12][14]

  • Activation: In a dry, sealed vial under an inert atmosphere, dissolve the carboxylic acid (1.3 eq) in anhydrous acetonitrile or DCM. Add the fluorinating agent BTFFH (1.2 eq relative to the amine).[15] Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride intermediate.

  • Coupling: Add the sterically hindered amine (1.0 eq) to the activated mixture.

  • Reaction: Seal the vial and heat the reaction to 60-80 °C. The reaction typically requires 12-24 hours.[14][15]

  • Monitoring: Allow the reaction to cool before taking an aliquot for TLC or LC-MS analysis.

  • Workup: After cooling to room temperature, concentrate the solvent. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: Acyl Chloride-Mediated Coupling

A classic, powerful method for forcing difficult reactions.

  • Acid Chloride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.3 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).[10] Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Redissolve the crude acid chloride in anhydrous DCM.

  • Amine Solution: In a separate flask, dissolve the sterically hindered amine (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5–2.0 eq) in anhydrous DCM and cool to 0 °C.[9]

  • Coupling: Add the solution of the acid chloride dropwise to the cold amine solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-16 hours.[11]

  • Workup: Quench the reaction by adding water or dilute aqueous HCl. Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via column chromatography.

Conclusion

The successful coupling of sterically hindered amines is an achievable, albeit challenging, synthetic goal. It requires moving beyond standard condensation protocols and employing more powerful strategies. High-potency onium salts like COMU and HATU provide an excellent first line of attack. For more recalcitrant substrates, the in situ formation of highly reactive acyl fluorides offers a superior alternative that minimizes steric clash. By understanding the underlying mechanistic hurdles and selecting the appropriate high-energy intermediates and optimized conditions, researchers can effectively navigate the synthetic challenges posed by steric bulk to achieve their target amides.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 894-899. [Link]

  • Ye, B. H., & Burke, M. D. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10548-10554. [Link]

  • Tani, K., & Yamagata, N. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(39), 9049-9057. [Link]

  • Ye, B. H., & Burke, M. D. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Central Science, 6(9), 1645-1651. [Link]

  • Tani, K., & Yamagata, N. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(39), 9049-9057. [Link]

  • Bianchi, D. A., & Peviani, M. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Ulven, T. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]

  • Tani, K., & Yamagata, N. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. PubMed. [Link]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 409-412. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Zhang, W., & MacMillan, D. W. C. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society, 142(4), 1852-1857. [Link]

  • Wang, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Dalidovich, T., et al. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace. [Link]

  • Dalidovich, T., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[22]uril. ChemRxiv. [Link]

  • Carpino, L. A., et al. (2000). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Organic Letters, 2(15), 2253-2256. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Various Authors. (2015-2019). Practical catalytic method for synthesis of sterically hindered anilines. Semantic Scholar. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 894-899. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Bailén, M. A., et al. (2000). 2-Mercaptopyridone 1-Oxide-Based Uronium Salts: New Peptide Coupling Reagents. The Journal of Organic Chemistry, 65(21), 7014-7021. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. LibreTexts. [Link]

  • OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). OrgoSolver. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Various Authors. (2025). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. RSC Publishing. [Link]

  • Muhuhi, J. M., & Denmark, S. E. (2010). Preparation of 2-Arylindole-4-Carboxylic Amides. Organic Syntheses, 87, 289. [Link]

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  • DeLuca, R. J., et al. (2015). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PubMed Central. [Link]

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Sources

Application

Large-Scale Synthesis of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate: A Detailed Guide for Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery Spirocyclic scaffolds, characterized by their unique three-dimensional and rigid structures, have emerged as privileged motifs in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic scaffolds, characterized by their unique three-dimensional and rigid structures, have emerged as privileged motifs in medicinal chemistry.[1] Their distinct conformational constraints offer novel vectors for substituent placement, enabling high-affinity and selective interactions with biological targets. The 2-azaspiro[4.5]decane core, in particular, is a key structural element in a variety of biologically active compounds, finding applications in the development of therapeutics for a range of diseases. This guide provides a comprehensive, in-depth technical overview of a robust and scalable synthesis of a valuable spirocyclic building block: tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate. This versatile intermediate is a cornerstone for the synthesis of diverse compound libraries aimed at accelerating drug discovery programs.

Strategic Approach to the Synthesis

The large-scale synthesis of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate is strategically designed in two key stages, starting from the commercially available or readily synthesized tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. This approach ensures a convergent and efficient route to the target molecule.

The overall synthetic transformation is depicted below:

Synthetic Pathway Ketone tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate Amine tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate Ketone->Amine Reductive Amination Ammonia Ammonia Source Ammonia->Amine ReducingAgent Reducing Agent ReducingAgent->Amine caption Overall Synthetic Strategy

Caption: Overall Synthetic Strategy.

This guide will provide a detailed protocol for the pivotal reductive amination step, a powerful and widely utilized transformation in the synthesis of amines.[2]

Part 1: Synthesis of the Key Precursor: tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate

The starting material, tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate, is a crucial precursor. While commercially available, its synthesis can be scaled up efficiently. A common route involves a multi-step sequence starting from readily available materials, often culminating in a Dieckmann condensation or a related cyclization to form the spirocyclic ketone. For the purposes of this guide, we will assume the availability of this key precursor.

Part 2: Large-Scale Reductive Amination Protocol

The conversion of the spirocyclic ketone to the desired primary amine is achieved through reductive amination. This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the amine.[3] For large-scale applications, direct reductive amination using a mild and selective reducing agent is preferred to minimize side reactions and simplify purification.[2]

Causality Behind Experimental Choices:
  • Ammonia Source: Ammonium acetate is chosen as a convenient and stable source of ammonia. It also acts as a mild acid catalyst to promote imine formation.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4] Its mild nature allows for the selective reduction of the imine in the presence of the ketone, and it is generally safer to handle on a large scale compared to other borohydride reagents like sodium cyanoborohydride.[3]

  • Solvent: 1,2-Dichloroethane (DCE) is a common and effective solvent for reductive aminations with NaBH(OAc)₃.[5] It is non-protic and effectively solubilizes the reactants.

  • Temperature: The reaction is typically conducted at room temperature, which is advantageous for large-scale operations as it minimizes energy consumption and reduces the risk of side reactions.

Experimental Protocol: Reductive Amination

Reaction Scheme:

Reductive_Amination Ketone tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate Amine tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate Ketone->Amine Reagents Reagents 1. NH₄OAc, DCE 2. NaBH(OAc)₃ caption Reductive Amination Reaction

Caption: Reductive Amination Reaction.

Materials and Equipment:

  • Large, appropriately sized reaction vessel equipped with a mechanical stirrer, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel.

  • Standard laboratory glassware for workup and purification.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.

Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate253.341.003.951.0
Ammonium Acetate (NH₄OAc)77.081.5219.755.0
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.265.931.5
1,2-Dichloroethane (DCE)-10 L--
Saturated Sodium Bicarbonate Solution (aq.)-As needed--
Brine (Saturated NaCl solution)-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Dichloromethane (DCM)-As needed--

Procedure:

  • Reaction Setup: In a clean and dry reaction vessel, charge tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (1.00 kg, 3.95 mol) and ammonium acetate (1.52 kg, 19.75 mol).

  • Solvent Addition: Add 1,2-dichloroethane (10 L) to the vessel.

  • Reaction Mixture Stirring: Stir the resulting suspension at room temperature (20-25 °C) under a nitrogen atmosphere for 1-2 hours to facilitate imine formation.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.26 kg, 5.93 mol) portion-wise over 1-2 hours, maintaining the internal temperature below 30 °C. An ice bath may be used for cooling if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.

  • Workup - Quenching: Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).

  • Workup - Washing: Combine the organic layers and wash with brine (2 x 2 L).

  • Workup - Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Purification Protocol:

The crude tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate can be purified by column chromatography on silica gel. However, for large-scale operations, crystallization is often a more practical and economical method.

Crystallization Procedure (Representative):

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or a mixture of heptane and ethyl acetate).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystalline product by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the product under vacuum to a constant weight.

The choice of crystallization solvent and conditions should be optimized to maximize yield and purity.

Part 3: Quality Control and Characterization

To ensure the identity and purity of the final product, a comprehensive analytical characterization should be performed.

Analytical TechniqueExpected Results
¹H NMR Consistent with the structure of tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate, showing characteristic peaks for the Boc group, the spirocyclic core, and the amino group.
¹³C NMR Confirms the carbon framework of the molecule.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the product should be observed.
High-Performance Liquid Chromatography (HPLC) Purity assessment, typically aiming for >98%.
Elemental Analysis Confirms the elemental composition of the compound.

Safety and Handling Considerations

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive and can release flammable gases upon contact with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.[5]

  • 1,2-Dichloroethane (DCE): DCE is a flammable and toxic solvent. All operations should be conducted in a well-ventilated area, and appropriate safety precautions should be taken to avoid inhalation and skin contact.

  • General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate PPE, working in a well-ventilated area, and having access to safety equipment such as fire extinguishers and safety showers.

Conclusion: A Robust Pathway to a Key Pharmaceutical Intermediate

This application note provides a detailed and scalable protocol for the synthesis of tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate. The presented reductive amination procedure is robust, high-yielding, and amenable to large-scale production. By understanding the rationale behind the experimental choices and adhering to the detailed protocols, researchers and drug development professionals can confidently produce this valuable spirocyclic building block for their discovery and development pipelines. The inherent three-dimensionality of this scaffold offers exciting opportunities for the design of novel therapeutics with improved pharmacological profiles.

References

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  • MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved from [Link]

  • Cambridge Open Engage. (2025, November 24). Scalable Photocatalytic Annulation of Primary Amines to δ-Lactams: Access to Privileged (Spiro)Piperidine Space. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing amines from aldehydes and ketones by biocatalysis.
  • ResearchGate. (2025, November 13). Direct reductive amination of ketones with amines by reductive aminases. Retrieved from [Link]

  • CHIMIA. (n.d.). Towards the Industrial Implementation of Mn-based Catalyst for the Hydrogenation of Ketones and Carboxylic Esters. Retrieved from [Link]

  • RSC Publishing. (n.d.). From haemoglobin to single-site hydrogenation catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of spiroxamine as bactericide.
  • ResearchGate. (n.d.). Industrial processes for manufacturing amines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Bio-based graphene-encapsulated Co@CS catalyzed selective hydrogenation of nitrile to amines via flow synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electrocatalytic hydrogenation of nitriles: A step toward electrification of amine production. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of amides and amines from aldehydes or ketones by heterogeneous metal catalysis.

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Method

Application Notes &amp; Protocols: Strategic Synthesis of Functionalized 2-Azaspiro[4.5]decane Derivatives

Introduction: The Strategic Value of the 2-Azaspiro[4.5]decane Scaffold The 2-azaspiro[4.5]decane framework, characterized by a piperidine ring fused spirocyclically to a cyclopentane ring, represents a privileged scaffo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Azaspiro[4.5]decane Scaffold

The 2-azaspiro[4.5]decane framework, characterized by a piperidine ring fused spirocyclically to a cyclopentane ring, represents a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a well-defined orientation for substituents, enabling precise interactions with biological targets and offering an escape from the "flatland" of traditional aromatic drug candidates. This unique topology has been successfully incorporated into a variety of bioactive agents, including potent and selective inhibitors for enzymes like TYK2/JAK1 for treating inflammatory diseases, σ1 receptor ligands for tumor imaging, and compounds with anticonvulsant properties.[1][2][3][4][5] The synthesis of these complex structures, however, presents significant challenges, demanding robust and versatile chemical strategies.

This guide provides an in-depth exploration of key synthetic routes to functionalized 2-azaspiro[4.5]decane derivatives. We move beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The protocols described herein are designed to be self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Strategic Overview: Core Methodologies for Spirocycle Construction

The construction of the 2-azaspiro[4.5]decane core hinges on the efficient formation of the piperidine ring onto a pre-existing cyclopentane (or a precursor that forms it). The primary strategies can be broadly categorized into intramolecular cyclizations, cycloaddition reactions, and modern catalytic methods. Each approach offers distinct advantages regarding substrate scope, stereocontrol, and functional group tolerance.

Logical Flow of Synthetic Approaches

G cluster_0 Key Synthetic Strategies cluster_1 Specific Routes A Intramolecular Cyclization A1 Reductive Amination A->A1 A2 Aza-Michael Cascade A->A2 B Cycloaddition & Annulation B1 Pictet-Spengler Variant B->B1 B2 [4+2] Cycloaddition B->B2 C Modern Catalytic Methods C1 Ring-Closing Metathesis C->C1 C2 Cu-Catalyzed Dearomatization C->C2

Caption: Overview of primary synthetic paradigms for 2-azaspiro[4.5]decane synthesis.

Strategy 1: Intramolecular Cyclization Approaches

Intramolecular reactions are powerful because they are entropically favored, often proceeding under mild conditions with high efficiency. For the 2-azaspiro[4.5]decane system, these methods typically involve a tethered amine and an electrophilic partner.

Intramolecular Reductive Amination

This is arguably one of the most reliable and widely used methods for constructing substituted piperidines.[6] The strategy involves the condensation of a primary or secondary amine with a tethered ketone to form an intermediate iminium ion, which is then cyclized and reduced in situ. The key precursor is a 4-(aminoalkyl)cyclopentanone derivative.

Causality & Mechanistic Insight: The reaction's success lies in the selective reduction of the iminium ion over the precursor ketone.[7] Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or the safer alternative, sodium triacetoxyborohydride (NaBH(OAc)₃), are ideal because they are more reactive towards the protonated imine (iminium ion) than the neutral ketone, especially under weakly acidic conditions that facilitate imine formation.[7][8] This chemoselectivity prevents the premature reduction of the starting ketone and avoids the need to isolate the unstable imine intermediate.[9][10]

Synthetic Workflow: Reductive Amination

G Start 4-(Aminoalkyl)cyclopentanone Precursor Step1 Condensation with Carbonyl Group Start->Step1 Iminium Iminium Ion Intermediate Step1->Iminium Step2 Intramolecular Cyclization Iminium->Step2 Spirocyclic_Iminium Spirocyclic Iminium Ion Step2->Spirocyclic_Iminium Step3 In situ Reduction (e.g., NaBH(OAc)₃) Spirocyclic_Iminium->Step3 Product 2-Azaspiro[4.5]decane Step3->Product

Caption: Workflow for intramolecular reductive amination.

Detailed Protocol: Synthesis of N-Benzyl-2-azaspiro[4.5]decane

  • Precursor Synthesis: To a solution of 1-(3-bromopropyl)cyclopentane-1-carbonitrile (1.0 eq) in dry THF is added a solution of benzylamine (2.2 eq) in THF. The mixture is stirred at 60°C for 24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is taken up in diethyl ether, washed with water and brine, dried over Na₂SO₄, and concentrated to yield the amino-nitrile precursor. This is then hydrolyzed (e.g., using NaOH in ethanol/water) and subsequently reduced (e.g., LiAlH₄) to afford 4-(3-(benzylamino)propyl)cyclopentan-1-one.

  • Cyclization Reaction: The crude amino-ketone precursor (1.0 eq) is dissolved in 1,2-dichloroethane (DCE). Sodium triacetoxyborohydride (1.5 eq) is added in one portion, followed by glacial acetic acid (0.1 eq).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. Progress is monitored by TLC or LC-MS, checking for the disappearance of the starting material.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted three times with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Final Product: The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-2-azaspiro[4.5]decane.

ParameterCondition/ReagentPurpose/Rationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic, effectively solubilizes reagents and intermediates.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for iminium ions over ketones.[8]
Acid Catalyst Acetic Acid (optional)Facilitates the formation of the iminium ion intermediate.
Temperature Room TemperatureSufficient for cyclization; avoids side reactions.
Typical Yield 65-85%Generally high due to the favorable intramolecular nature.
Aza-Michael/Cyclization Cascade

This strategy relies on the intramolecular conjugate addition of a tethered amine to an α,β-unsaturated carbonyl or nitrile moiety.[11][12] This reaction, often referred to as an aza-Michael addition, forms the crucial C-N bond and sets the stage for the piperidine ring formation. It is particularly useful for creating highly functionalized spirocycles.

Causality & Mechanistic Insight: The driving force is the formation of a stable five- or six-membered ring. The reaction is initiated by the nucleophilic attack of the amine onto the β-carbon of the Michael acceptor.[11] The resulting enolate intermediate can then either be protonated or participate in a subsequent intramolecular cyclization, such as an aldol or Dieckmann condensation, to build further complexity. The choice of base and solvent is critical to control the reaction pathway and prevent polymerization or other side reactions.

Detailed Protocol: Tandem Aza-Michael/Dieckmann Condensation

  • Precursor Synthesis: A suitable precursor, such as an ethyl 2-(1-(3-aminopropyl)cyclopentyl)acrylate, is synthesized via standard multi-step procedures.

  • Cyclization Initiation: The amino-ester precursor (1.0 eq) is dissolved in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Base Addition: A strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (KOtBu, 1.2 eq) is added portion-wise at 0°C.

  • Reaction Progression: The mixture is allowed to warm to room temperature and stirred for 4-12 hours. The initial aza-Michael addition is typically fast, followed by the slower Dieckmann condensation of the newly formed secondary amine with the ester group.

  • Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The resulting β-keto ester is purified by column chromatography.

ParameterCondition/ReagentPurpose/Rationale
Base KOtBu, NaHPromotes both the aza-Michael addition and the subsequent cyclization.
Solvent THF, TolueneAnhydrous, aprotic solvents are required for the strong base.
Temperature 0°C to Room TemperatureControlled addition of base at low temperature minimizes side reactions.
Typical Yield 50-70%Yields can be variable depending on the efficiency of the cascade.

Strategy 2: Cycloaddition and Annulation Reactions

Cycloaddition reactions provide a powerful and convergent means to construct the cyclic framework in a single, often stereocontrolled, step.

Pictet-Spengler Reaction Variants

The classical Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or β-carboline.[13][14] An important variation for spirocycle synthesis involves an "interrupted" mechanism where the initial cyclization occurs at the 3-position of an indole or other electron-rich arene to form a spiroindolenine intermediate, which is then reduced.[15]

Causality & Mechanistic Insight: The reaction proceeds via the acid-catalyzed formation of an electrophilic iminium ion.[13] In the spirocyclic variant, the nucleophilic C3 position of the indole attacks this iminium ion in a 5-endo-trig fashion. This step is often reversible.[16][17] Unlike the classical reaction, rearomatization is not possible without rearrangement. Instead, the spiroindolenine intermediate is trapped by reduction to yield the stable aza-spiroindoline. Modern variants use iridium or gold catalysts to facilitate the reaction under milder conditions.[16][17]

Reaction Scheme: Iridium-Catalyzed Reductive Pictet-Spengler

G cluster_0 Catalytic Cycle IndoleLactam Indole-Tethered Lactam Iminium Iminium Ion Intermediate IndoleLactam->Iminium Reductive Activation IridiumComplex [Ir(I)] Catalyst + Silane Cyclization Diastereoselective 5-endo-trig Spirocyclization Iminium->Cyclization Spiroindolenine Spiroindolenine Cation Cyclization->Spiroindolenine Reduction Terminal Reduction Spiroindolenine->Reduction Product Aza-Spiroindoline Product Reduction->Product

Caption: Catalytic cycle for an interrupted Pictet-Spengler reaction.[16]

Detailed Protocol: Iridium-Catalyzed Aza-Spirocyclization [16]

  • Reaction Setup: In a glovebox, a reaction vial is charged with the indole-tethered lactam (1.0 eq), Vaska's complex ([Ir(CO)Cl(PPh₃)₂], 2 mol %), and a suitable solvent like toluene.

  • Reagent Addition: Tetramethyldisiloxane (TMDS, 3.0 eq) is added as the terminal reductant.

  • Heating and Monitoring: The vial is sealed and heated to 100°C for 12-24 hours. The reaction is monitored by LC-MS for the formation of the desired product mass.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and concentrated. The residue is purified directly by flash chromatography on silica gel to afford the aza-spiroindoline product. This method is noted for its high chemoselectivity and diastereoselectivity.[16]

ParameterCondition/ReagentPurpose/Rationale
Catalyst Vaska's ComplexMildly activates the lactam towards iminium ion formation.[16]
Reductant Tetramethyldisiloxane (TMDS)Serves as the terminal hydride source for the reduction steps.[16]
Solvent TolueneHigh-boiling, non-coordinating solvent suitable for the reaction temperature.
Temperature 100°CProvides thermal energy to drive the catalytic cycle.
Typical Yield 70-95%Highly efficient and atom-economical process.[16]

Strategy 3: Modern Catalytic Methods

Modern organometallic catalysis has opened new avenues for constructing complex molecular architectures with high precision and efficiency.

Ring-Closing Metathesis (RCM)

RCM is a profoundly impactful reaction that forms cyclic alkenes from acyclic diene precursors using ruthenium or molybdenum catalysts.[18][19] For the 2-azaspiro[4.5]decane system, this involves preparing a diallylated amine where one allyl group is attached to the cyclopentane core.

Causality & Mechanistic Insight: The reaction is driven by the formation of a thermodynamically stable cyclic alkene and the release of a volatile small molecule, typically ethylene.[19] The catalyst, such as a Grubbs' or Hoveyda-Grubbs' catalyst, forms a metallacyclobutane intermediate with one of the terminal alkenes. A subsequent intramolecular reaction with the second alkene leads to the spirocyclic product and regenerates a metal-alkylidene species that continues the catalytic cycle.[18] The choice of catalyst is crucial for functional group tolerance and achieving high turnover numbers.[20]

Detailed Protocol: RCM for 2-Azaspiro[4.5]dec-3-ene Synthesis

  • Precursor Synthesis: A precursor such as N-allyl-N-(1-allylcyclopentylmethyl)amine is synthesized. This is typically achieved by the reductive amination of 1-formylcyclopentane with allylamine, followed by N-allylation of the resulting secondary amine.

  • Reaction Setup: The diene precursor (1.0 eq) is dissolved in a degassed solvent, such as dry dichloromethane or toluene, to a dilute concentration (e.g., 0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst Addition: Grubbs' 2nd Generation catalyst (1-5 mol %) is added under an inert atmosphere.

  • Reaction Conditions: The mixture is stirred at room temperature or gently heated (e.g., 40°C) for 2-12 hours while bubbling argon or nitrogen through the solution to help remove the ethylene byproduct and drive the equilibrium.

  • Work-up and Purification: Once the starting material is consumed (monitored by TLC or GC-MS), a quenching agent (e.g., ethyl vinyl ether) is added to deactivate the catalyst. The solvent is removed, and the residue is purified by flash chromatography. The resulting unsaturated spirocycle can be hydrogenated if the saturated core is desired.

ParameterCondition/ReagentPurpose/Rationale
Catalyst Grubbs' or Hoveyda-Grubbs' CatalystsHighly effective and functional-group-tolerant olefin metathesis catalysts.
Solvent Dichloromethane, TolueneDegassed to remove oxygen, which can deactivate the catalyst.
Concentration Dilute (0.005 - 0.05 M)Favors intramolecular RCM over intermolecular polymerization.
Temperature 25-45°CMild conditions are usually sufficient for catalyst activity.
Typical Yield 75-95%RCM is generally a very high-yielding and clean reaction.
Copper-Catalyzed Difluoroalkylation/Dearomatization

This innovative method provides access to highly functionalized spirocycles through a tandem radical addition and dearomatizing cyclization process.[21][22] It is a powerful strategy for installing synthetically valuable groups, such as difluoroalkyl moieties, directly into the spirocyclic core.

Causality & Mechanistic Insight: The reaction is initiated by a copper catalyst that facilitates the generation of a difluoroalkyl radical from a precursor like ethyl bromodifluoroacetate. This radical adds to the alkene of an N-benzylacrylamide substrate. The resulting radical intermediate then undergoes a 6-endo-trig cyclization onto the tethered phenyl ring, leading to dearomatization and formation of the spirocyclic core. A final oxidation/protonation sequence yields the stable product.[21]

Detailed Protocol: Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes [21]

  • Reaction Setup: An oven-dried Schlenk tube is charged with the N-benzylacrylamide substrate (1.0 eq), copper(I) iodide (CuI, 10 mol %), and a ligand such as 1,10-phenanthroline (20 mol %).

  • Reagent Addition: The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., DMSO) is added, followed by ethyl bromodifluoroacetate (2.0 eq) and a base such as Cs₂CO₃ (2.0 eq).

  • Reaction Conditions: The mixture is stirred vigorously and heated to 80°C for 24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography to yield the difluoroalkylated 2-azaspiro[4.5]deca-diene-dione derivative.

ParameterCondition/ReagentPurpose/Rationale
Catalyst Copper(I) Iodide (CuI)Single-electron transfer agent to initiate radical formation.[21]
Radical Precursor Ethyl BromodifluoroacetateSource of the difluoroalkyl radical.[21]
Solvent DMSOPolar aprotic solvent suitable for copper-catalyzed reactions.
Temperature 80°CProvides thermal energy for radical generation and cyclization.
Typical Yield 60-80%Effective method for complex, functionalized spirocycles.[21]

Application Notes: Practical Insights and Troubleshooting

  • Stereochemical Considerations: Many of these routes generate a new stereocenter at the spirocyclic carbon.

    • In reductive amination , diastereoselectivity can often be controlled by the substrate. Enantioselective variants may employ chiral auxiliaries on the nitrogen or chiral reducing agents.

    • The Pictet-Spengler reaction can be rendered highly enantioselective by using chiral Brønsted acids or chiral metal catalysts.[17]

    • Asymmetric aza-Michael additions can be achieved using organocatalysis, providing excellent enantioselectivities.[23]

  • Functional Group Compatibility:

    • Reductive Amination is tolerant of many functional groups, but reducible groups like esters or nitriles may require protection or the use of a highly selective reductant.

    • RCM is remarkably tolerant, but coordinating groups (like free amines or phosphines) can sometimes inhibit the catalyst. N-protection (e.g., Boc, Cbz) is standard practice.

    • Copper-Catalyzed methods can be sensitive to easily oxidizable or reducible functional groups. Substrate screening is often necessary.

  • Troubleshooting Common Issues:

    • Low Yield in RCM: The most common issue is intermolecular polymerization. Ensure high dilution and efficient removal of ethylene. If the catalyst appears inactive, check solvent purity and ensure an inert atmosphere.

    • Incomplete Reductive Amination: If the ketone starting material remains, the iminium ion may not be forming efficiently. The addition of a catalytic amount of acid (e.g., AcOH) or using molecular sieves to remove water can help drive the initial condensation.

    • Side Reactions in Base-Mediated Cyclizations: Strong bases can cause epimerization or other side reactions. Running the reaction at lower temperatures or using a milder base (e.g., DBU) can mitigate these issues.

References

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  • Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. ResearchGate.[Link]

  • Reductive amination. Wikipedia.[Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare.[Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed.[Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry.[Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Center for Biotechnology Information.[Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.[Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Center for Biotechnology Information.[Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS Publications.[Link]

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  • Ring-Rearrangement Metathesis of 1-Substituted 7-Azanorbornenes as an Entry to 1-Azaspiro[4.5]decane systems. ACS Publications.[Link]

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  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI.[Link]

  • BUCAPSOL- buspirone hydrochloride capsule. DailyMed.[Link]

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  • Ring Closing Metathesis. Organic Chemistry Portal.[Link]

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  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. National Center for Biotechnology Information.[Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.[Link]

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  • Substituted azaspiro(4.5)decane derivatives.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amide Bond Formation with tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, in-depth technical resource for utilizing tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate in amide...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, in-depth technical resource for utilizing tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate in amide bond formation. Our goal is to move beyond simple instructions, offering field-proven insights and the fundamental chemical principles that underpin successful and reproducible synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate in coupling reactions.

Q1: What are the key structural features of tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate that influence its reactivity?

A1: The primary reactive site for acylation is the 8-amino group, a primary amine. Its nucleophilicity is influenced by the steric bulk of the spirocyclic scaffold, which can present a challenge for coupling with sterically demanding carboxylic acids.[1][2] The secondary amine at the 2-position is protected with a tert-butyloxycarbonyl (Boc) group, which effectively prevents self-coupling or other undesired side reactions at this position under standard amide coupling conditions.

Q2: Which coupling reagents are most effective for forming amide bonds with this amine?

A2: For sterically hindered amines, the choice of coupling reagent is critical.[3][4] While standard carbodiimides like EDC in the presence of an additive such as HOBt can be effective, more potent reagents are often required for higher yields and faster reaction times.[4][5] Uronium/aminium-based reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly recommended.[6][7] HATU is known for its high efficiency in coupling sterically hindered amino acids and minimizing racemization.[6]

Q3: What are the optimal solvent and temperature conditions for these reactions?

A3: Polar aprotic solvents are generally the best choice. Dimethylformamide (DMF) is a common and effective solvent due to its excellent solvating properties for a wide range of reactants and intermediates.[7] Dichloromethane (DCM) can also be used. Most coupling reactions are performed at room temperature. For particularly challenging or sluggish reactions, gentle heating (e.g., to 40-50 °C) can be beneficial. Conversely, if racemization of a chiral carboxylic acid is a concern, running the reaction at 0 °C is advisable.[4]

Q4: How can I effectively monitor the progress of the reaction?

A4: The two most common techniques are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC provides a quick, qualitative assessment of the consumption of starting materials and the appearance of the product spot. For more definitive and quantitative analysis, LC-MS is the preferred method. It allows for the confirmation of the product's molecular weight and can be used to determine the ratio of starting materials to product, giving a clearer picture of reaction completion.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during amide bond formation with tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient activation of the carboxylic acid: The coupling reagent may not be potent enough to overcome the steric hindrance.[1][4] 2. Poor solubility of reactants: One or more components may not be fully dissolved. 3. Degraded coupling reagent: Moisture or improper storage can lead to decomposition. 4. Protonation of the amine: An acid-base reaction between the carboxylic acid and the amine can render the amine non-nucleophilic.[4]1. Switch to a more powerful coupling reagent: Use HATU, HBTU, or another high-efficiency uronium salt. 2. Use a better solvent or co-solvent system: DMF is often a good choice. Gentle heating can also improve solubility. 3. Use fresh, high-quality reagents: Ensure coupling agents are stored under anhydrous conditions. 4. Use a non-nucleophilic base: Add a base like DIPEA or triethylamine to neutralize any acids and ensure the amine remains in its free, nucleophilic form.[7][8]
Presence of Significant Side Products 1. Racemization of the carboxylic acid: If the carboxylic acid is chiral at the alpha-position, epimerization can occur, especially at elevated temperatures or with extended reaction times.[5] 2. Formation of N-acylurea: When using carbodiimides like EDC, the activated intermediate can rearrange to a stable N-acylurea, which does not react further.[5]1. Use a racemization-suppressing additive: Additives like HOBt or OxymaPure are effective. Running the reaction at a lower temperature (0 °C) is also beneficial.[4] 2. Add HOBt or a similar additive: This traps the activated O-acylisourea intermediate as a less-reactive ester, which is less prone to rearrangement but still reactive towards the amine.[9]
Difficult Purification 1. Co-elution of product and byproducts: The polarity of the desired amide may be similar to that of unreacted starting materials or byproducts like tetramethylurea (from HATU) or dicyclohexylurea (from DCC). 2. Emulsion formation during workup: This is common when using DMF as a solvent.1. Optimize chromatography: Try a different solvent system or a gradient elution. Adding a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape of basic products. 2. Modify the workup: Dilute the reaction mixture with a larger volume of a water-immiscible solvent like ethyl acetate before washing. Using brine for the final aqueous wash can also help break emulsions.

Part 3: Experimental Protocols & Methodologies

Standard Amide Coupling Protocol using HATU

This protocol provides a robust starting point for the coupling of a carboxylic acid with tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate.

Step-by-Step Methodology:

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.[10] Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the OAt-active ester.[11]

  • Coupling: Add a solution of tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with a weak acid (e.g., 5% aqueous citric acid or saturated NH₄Cl), a weak base (e.g., saturated aqueous NaHCO₃), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in DMF prep_reagents Add HATU (1.1 eq) & DIPEA (2.0 eq) prep_acid->prep_reagents activation Pre-activation (15-30 min, RT) prep_reagents->activation prep_amine Prepare Amine Solution (1.0-1.2 eq) in DMF coupling Add Amine Solution & Stir (2-12h, RT) prep_amine->coupling activation->coupling monitoring Monitor by TLC / LC-MS coupling->monitoring quench Dilute & Quench monitoring->quench Reaction Complete washing Aqueous Washes quench->washing drying Dry & Concentrate washing->drying purification Flash Chromatography drying->purification product Purified Amide Product purification->product

Caption: General workflow for HATU-mediated amide coupling.

Part 4: Mechanistic Insights

A solid understanding of the reaction mechanism is invaluable for effective troubleshooting. The diagram below outlines the accepted mechanism for amide bond formation using HATU.

Mechanism of HATU-Mediated Amide Bond Formation

G RCOOH R-COOH (Carboxylic Acid) ActivatedEster OAt-Active Ester RCOOH->ActivatedEster + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amine R'-NH2 (spiro-Amine) Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral + R'-NH2 (Nucleophilic Attack) Amide R-CO-NH-R' (Amide Product) Tetrahedral->Amide Collapse Byproducts Byproducts (e.g., Tetramethylurea) Tetrahedral->Byproducts

Caption: Mechanism of HATU-mediated amide coupling.

In the first step, the carboxylic acid is deprotonated by the base. The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, with the liberation of tetramethylurea.[10][11] The spiro-amine then acts as a nucleophile, attacking the activated ester to form a tetrahedral intermediate. This intermediate subsequently collapses to yield the final, stable amide product. The efficiency of HATU is partly attributed to a neighboring group effect from the pyridine nitrogen, which stabilizes the incoming amine.[7][10]

Part 5: References

  • Wenxuecity. (2023). HATU coupling. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 942-945.

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]

  • Chebolu, R., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5918-5921.

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... [Image]. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.

  • Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted Malononitriles. Thieme.

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Spirocyclic PROTAC Linkers

Welcome to the technical support center for the synthesis of spirocyclic PROTAC linkers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spirocyclic PROTAC linkers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with these increasingly important structural motifs in PROTAC design. Here, we address common experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your research.

I. Troubleshooting Guide: Navigating Synthetic Hurdles

This section focuses on specific problems you might encounter during the synthesis of spirocyclic linkers and their incorporation into PROTACs.

Question 1: My spirocyclization reaction is failing or giving very low yields. What are the common causes and how can I fix this?

Low yields in spirocyclization are a frequent challenge. The success of these intramolecular reactions often hinges on a delicate balance of thermodynamics and kinetics.

Possible Causes & Solutions:

  • Unfavorable Ring Strain: The formation of small or highly strained spirocyclic systems (e.g., spiro[3.3]heptane) can be energetically unfavorable.

    • Solution: Re-evaluate your linker design. Computational modeling can help predict the strain energy of your target spirocycle. It may be necessary to opt for a larger, less strained ring system like a spiro[4.5]decane or spiro[5.5]undecane derivative.[1]

  • Steric Hindrance: Bulky substituents near the reacting centers can prevent the molecule from adopting the necessary conformation for cyclization.

    • Solution 1: Optimize Reaction Conditions: Increasing the reaction temperature can provide the energy needed to overcome the activation barrier. Microwave-assisted synthesis is particularly effective for this purpose.

    • Solution 2: Re-design the Precursor: Alter the position of bulky groups or introduce more flexible elements in the linear precursor to reduce steric clash during the transition state.

  • Inefficient Catalyst or Reagent: The choice of catalyst or reagent is critical for promoting the desired intramolecular reaction over intermolecular side reactions.

    • Solution: For intramolecular alkylations, screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, DBU) and solvents to find the optimal conditions for your specific substrate. For transition-metal-catalyzed reactions, ligand screening is often necessary to achieve high efficiency.

  • Competitive Intermolecular Reactions: At high concentrations, linear precursors may react with each other instead of cyclizing.

    • Solution: High Dilution Conditions: Perform the reaction at very low concentrations (e.g., 0.001-0.01 M) to favor the intramolecular pathway. This can be achieved by the slow addition of the substrate to a large volume of solvent.

Question 2: I'm observing the formation of multiple side products during my spirocyclic linker synthesis. How can I improve the selectivity of the reaction?

The formation of side products often points to issues with regioselectivity or chemoselectivity in your synthetic route.

Possible Causes & Solutions:

  • Lack of Regiocontrol: If your precursor has multiple potential reaction sites, you may observe the formation of isomeric products.

    • Solution: Use of Protecting Groups: Strategically protect alternative reactive sites to direct the reaction to the desired position. The choice of protecting group is crucial and should be orthogonal to the reaction conditions.

    • Solution: Directing Groups: Incorporate a directing group into your substrate that can chelate to a metal catalyst and favor reaction at a specific C-H bond, for instance.

  • Chemoselectivity Issues: Reagents may react with other functional groups present in your molecule.

    • Solution: Milder Reaction Conditions: Explore milder reagents and lower reaction temperatures to minimize side reactions. For example, using a less reactive base in an alkylation reaction can improve chemoselectivity.

    • Solution: Orthogonal Chemistry: Design your synthetic route using reactions that are compatible with the functional groups present in your molecule. "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is an excellent example of a highly chemoselective reaction that can be used to assemble complex molecules.[2][3][]

Question 3: My final spirocyclic PROTAC is difficult to purify. What strategies can I use to improve the purification process?

Purification is a critical step, and the unique properties of spirocyclic PROTACs can sometimes make it challenging.

Possible Causes & Solutions:

  • Complex Reaction Mixture: A high number of side products can complicate purification.

    • Solution: Before attempting to purify the final product, focus on optimizing the preceding reaction steps to minimize impurities. A cleaner crude product is always easier to purify.

  • Poor Solubility: The rigid nature of spirocyclic linkers can sometimes lead to poor solubility in common chromatography solvents.[5]

    • Solution 1: Solvent Screening: Experiment with different solvent systems for your chromatography. The addition of polar aprotic solvents like DMF or NMP, or the use of mixed solvent systems, can improve solubility.

    • Solution 2: Solid-Phase Synthesis: Consider synthesizing your PROTAC on a solid support.[6] This allows for easy removal of excess reagents and byproducts by simple washing steps, with the final product being cleaved from the resin in the last step.[6]

  • Similar Polarity of Product and Impurities: If your desired product has a similar polarity to one or more impurities, separation by normal-phase chromatography can be difficult.

    • Solution 1: Reverse-Phase HPLC: Preparative reverse-phase HPLC is a powerful technique for purifying polar and high-molecular-weight compounds like PROTACs.

    • Solution 2: Ion-Exchange Chromatography: If your PROTAC or impurities contain ionizable groups (e.g., amines or carboxylic acids), ion-exchange chromatography can be a highly effective purification method.[7]

    • Solution 3: Affinity Chromatography: If one of the ligands in your PROTAC has a known affinity tag (e.g., a His-tag), you can use affinity chromatography for highly specific purification.[7][8]

II. Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions regarding the design and synthesis of spirocyclic PROTAC linkers.

Why use spirocyclic linkers in PROTACs?

Spirocyclic linkers offer several advantages over traditional flexible linkers (e.g., PEG or alkyl chains):

  • Conformational Rigidity: By restricting the number of possible conformations, spirocyclic linkers can pre-organize the PROTAC molecule into a bioactive conformation that is optimal for forming a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][9][] This can lead to improved degradation potency and selectivity.[1][9][]

  • Improved Physicochemical Properties: Spirocycles can enhance the three-dimensional character of a molecule, which can lead to improved solubility, reduced polar surface area, and better pharmacokinetic properties.[1][5][11]

  • Novel Chemical Space: The use of spirocyclic linkers allows for the exploration of novel chemical space, which can lead to the discovery of PROTACs with unique biological activities and intellectual property opportunities.[5]

What are the key considerations when designing a synthetic route for a spirocyclic linker?

A successful synthetic strategy for a spirocyclic linker requires careful planning:

  • Retrosynthetic Analysis: Break down the target spirocycle into simpler, commercially available starting materials. Identify the key bond-forming reaction that will construct the spirocyclic core.

  • Choice of Spirocyclization Strategy: Common methods for constructing spirocycles include intramolecular alkylation, cycloadditions, ring-closing metathesis, and ketalization.[12] The best strategy will depend on the specific target molecule.

  • Protecting Group Strategy: The use of orthogonal protecting groups is often necessary to ensure that reactions occur at the desired positions and to prevent unwanted side reactions.

  • Scalability: If the PROTAC is intended for preclinical or clinical development, the synthetic route should be scalable and avoid the use of hazardous or expensive reagents.

How does the choice of spirocyclic linker impact the overall properties of the PROTAC?

The structure of the spirocyclic linker can have a profound impact on the biological and pharmacological properties of the PROTAC:

  • Ternary Complex Formation: The rigidity and geometry of the linker are critical for the formation of a stable and productive ternary complex.[][14] An improperly designed linker can lead to steric clashes or an unfavorable orientation of the POI and E3 ligase.[15][16]

  • Cell Permeability: The physicochemical properties of the linker, such as its polarity and lipophilicity, play a significant role in determining the cell permeability of the PROTAC.[11][17] Linkers that can adopt folded, less polar conformations in a nonpolar environment may exhibit improved cell permeability.[17]

  • Metabolic Stability: The linker is often a site of metabolic modification.[18] Incorporating metabolically stable groups, such as triazoles or fused heterocycles, into the linker can improve the in vivo stability of the PROTAC.[19]

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Intramolecular Alkylation to Form a Spiro-aza-heterocycle

This protocol describes a general method for the synthesis of a spirocyclic amine via intramolecular N-alkylation.

Materials:

  • Linear precursor containing a secondary amine and a leaving group (e.g., tosylate, mesylate, or halide)

  • Anhydrous solvent (e.g., DMF, acetonitrile, or THF)

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the linear precursor (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the inorganic base (2.0-3.0 eq).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired spirocyclic compound.

Diagrams

G

Caption: Troubleshooting flowchart for spirocyclization reactions.

G

Caption: A typical workflow for designing the synthesis of a spirocyclic PROTAC linker.

IV. References

  • Nunes, J., et al. (2021). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry.

  • BenchChem. (2025). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.

  • Hughes, S. J., et al. (2023). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ChemRxiv.

  • Jin, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.

  • Fawke, S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm.

  • Scott, D. E., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.

  • Fawke, S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.

  • Fawke, S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed.

  • Ciulli, A., & Testa, A. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine.

  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in PROTAC Synthesis with Flexible Linkers.

  • BenchChem. (2025). An In-Depth Technical Guide to PROTAC Linker Design Principles.

  • Taliani, S., & Daniele, S. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem.

  • Cornella, J., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications.

  • Lokey, R. S., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters.

  • Abcam. (2025). Protein purification.

  • Sigma-Aldrich. (2025). Sample Purification.

  • Precise PEG. (2025). Linkers in PROTACs.

  • Pitt, W. R., & Wisedale, R. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.

  • BenchChem. (2025). Aromatic Linkers for PROTAC Development: Achieving Rigidity and π–π Interactions.

  • Scott, D. E., et al. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.

  • BOC Sciences. (2025). Overview of PROTAC Linkers: Types and Design.

  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues.

  • BenchChem. (2025). PROTAC Synthesis Troubleshooting Guide: A Technical Support Center for PEG Linker-Based Constructs.

  • Ciulli, A., & Testa, A. (2025). Methods to accelerate PROTAC drug discovery. Essays in Biochemistry.

  • MacMillan, D. W. C., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society.

  • Fawke, S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Non-Specific Binding of Thalidomide-Based PROTACs.

  • BenchChem. (2025). Technical Support Center: Troubleshooting PROTAC Instability in Cellular Assays.

  • BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis Using Propargyl-PEG7-Boc.

  • BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.

  • Ciulli, A., & Testa, A. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.

  • SpiroChem. (2025). Protein Degradation.

  • Wang, S., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Angewandte Chemie.

  • Wu, Y., et al. (2022). Tackling the DMPK challenges of developing PROTAC drugs. Acta Pharmaceutica Sinica B.

  • BenchChem. (2025). Synthesis of PROTACs Using Bromo-PEG24-Boc: Application Notes and Protocols.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Boc-Protected Amino Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with tert-butyloxycarbonyl (Boc)-protected amino compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with tert-butyloxycarbonyl (Boc)-protected amino compounds. The Boc group is an indispensable tool in modern organic synthesis, particularly for peptide synthesis, due to its stability under many conditions and its predictable acid-lability.[][2][3] However, the unique properties of Boc-protected compounds can present specific challenges during purification.

This document provides in-depth, field-proven insights into troubleshooting common purification issues and answers frequently asked questions. It is structured to help you diagnose problems, select the appropriate strategy, and execute robust purification protocols with confidence.

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues you might encounter during the purification of Boc-protected compounds in a practical question-and-answer format.

Q1: My Boc-protected amine is streaking badly on a silica gel TLC plate. What's causing this and how can I fix it?

A1: Streaking on silica gel TLC is a classic problem when dealing with amino compounds, even when protected.

  • Causality: The primary cause is often the interaction between the slightly acidic silanol groups (Si-OH) on the silica surface and the basic nature of your compound.[4] Although the Boc group significantly reduces the basicity of the amine, residual basicity, especially in compounds with other basic functional groups, can lead to strong, non-ideal interactions with the stationary phase. This causes the compound to "streak" up the plate rather than moving as a compact spot. Overly concentrated samples can also cause streaking.[5]

  • Solutions:

    • Solvent System Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[5]

      • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., ethyl acetate/hexane). The triethylamine will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound and allowing for clean elution.[6]

      • Ammonia: For more polar solvent systems, a solution of 1-2% ammonia in methanol can be used as part of the eluent.

    • Use a Different Stationary Phase: If basic modifiers don't resolve the issue, consider an alternative stationary phase.

      • Amine-bonded Silica: This stationary phase has amine groups covalently attached, creating a more basic surface that is ideal for purifying basic compounds and minimizing tailing.[4]

      • Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.

    • Sample Dilution: Before giving up on a solvent system, ensure your spotting solution is not too concentrated, as this is a common cause of streaking.[5]

Q2: I'm seeing evidence of Boc deprotection during my flash chromatography purification. Why is this happening and how can I prevent it?

A2: Unintended deprotection is a serious issue that compromises yield and purity. The Boc group is designed to be acid-labile, and accidental exposure to acidic conditions is the usual culprit.[2][7]

  • Causality:

    • Acidic Solvents: Commercially available solvents, especially chlorinated solvents like dichloromethane (DCM), can contain trace amounts of HCl. Over time, this can be sufficient to cause partial or complete deprotection of sensitive Boc groups.

    • Acidic Silica Gel: Standard silica gel is inherently acidic. For particularly acid-sensitive substrates, the prolonged contact time during column chromatography can be enough to cleave the Boc group.

    • Co-eluting Acidic Impurities: If your crude reaction mixture contains an acidic byproduct, it can create a localized acidic environment on the column.

  • Preventative Measures:

    • Neutralize Solvents: Before preparing your eluent, wash chlorinated solvents with a saturated sodium bicarbonate (NaHCO₃) solution, followed by water, and then dry over a drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Buffer the Silica/Eluent: Pre-treat your silica gel or eluent. You can either prepare your silica slurry in an eluent already containing 0.5-1% triethylamine or flush the packed column with this basic mixture before loading your sample. This neutralizes the acidic sites.[6]

    • Switch to a Less Acidic Stationary Phase: Consider using neutral alumina or a reversed-phase (C18) column, which do not have the acidic character of silica.

Q3: My Boc-protected product is an oil that won't solidify or crystallize. How can I get a solid product?

A3: Many Boc-protected compounds, especially derivatives of smaller amino acids, are oils or low-melting solids.[8] Obtaining a solid can be crucial for ease of handling and storage.

  • Causality: The oily nature can be due to the intrinsic properties of the molecule or the presence of residual solvents or impurities that inhibit crystallization.[9] Hygroscopic products can also resist solidification by absorbing atmospheric moisture.[8][9]

  • Troubleshooting Strategies:

    • High Vacuum Drying: First, ensure all residual solvent is removed. Dry the oil under high vacuum, sometimes with gentle heating (e.g., 40-60 °C), to remove volatile impurities.[9]

    • Pulping/Trituration: This is a highly effective technique. Dissolve or suspend your oil in a non-polar solvent in which it is poorly soluble, such as diethyl ether or pentane/hexane.[8] Stir or sonicate the mixture vigorously. The desired product will often precipitate as a solid, while impurities may remain in the solvent.

    • Induce Crystallization: If the compound is pure but oily, induce crystallization.

      • Seed Crystals: If available, add a single seed crystal to the oil.[10][11]

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can serve as nucleation points for crystal growth.

      • Solvent Layering: Dissolve the oil in a small amount of a good solvent (e.g., DCM, THF) and carefully layer a poor solvent (e.g., n-pentane) on top.[9] Let it stand undisturbed. Crystals may form at the interface over several days.

Q4: After my Boc protection reaction, how do I effectively remove unreacted Boc-anhydride ((Boc)₂O)?

A4: Excess (Boc)₂O is commonly used to drive the protection reaction to completion. Its removal is a standard purification challenge.

  • Causality: (Boc)₂O is a non-polar, relatively stable anhydride that can co-elute with products of similar polarity during chromatography.

  • Effective Removal Strategies:

    • Sublimation: If your product is not volatile, (Boc)₂O can be removed by sublimation under high vacuum. This is often done by leaving the crude product on a high vacuum line for an extended period (e.g., 24-72 hours).[12]

    • Basic Quench/Work-up: (Boc)₂O reacts with nucleophiles. After the reaction is complete, adding a nucleophilic scavenger can convert the excess (Boc)₂O into a more polar, easily removable byproduct.

      • Ammonia/Imidazole: Add a small amount of concentrated ammonium hydroxide or 1.2 equivalents of imidazole and stir for 30 minutes.[13] The resulting tert-butyl carbamate derivatives are more polar and can be removed with an aqueous wash.

      • Trisamine Resin: Passing the reaction mixture through a column of polymer-supported trisamine is a very effective method for scavenging excess (Boc)₂O.[14]

    • Chromatography: If other methods fail, careful flash chromatography can be used. (Boc)₂O is non-polar and will typically elute quickly in hexane/ethyl acetate systems.

Frequently Asked Questions (FAQs)

Q1: What is the best "first-pass" purification strategy for a newly synthesized Boc-protected amine?

A1: For most Boc-protected compounds, a simple acid-base extraction is the most efficient first-pass strategy to remove many common impurities. The Boc group is stable to mild aqueous base and brief exposure to dilute aqueous acid, making this technique highly effective.[][2]

  • Why it works: The Boc group lowers the pKa of the corresponding ammonium ion, meaning the Boc-protected amine is not basic enough to be protonated by weak acids. This allows you to wash with dilute acid to remove basic impurities (like unreacted starting amine) while leaving your product in the organic layer. Similarly, a wash with dilute base removes acidic impurities.

  • Decision Workflow: A logical workflow for choosing a purification method is essential.

    Caption: Decision tree for selecting a purification strategy.

Q2: Can I use reverse-phase HPLC for my Boc-protected compound? I'm worried about the acidic mobile phase.

A2: Yes, you can, but with significant caution. Reverse-phase HPLC often uses mobile phases containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • The Risk: TFA is a strong acid commonly used for the complete deprotection of Boc groups.[15][16][17] Even at 0.1%, prolonged exposure to TFA in the mobile phase, especially during fraction collection and subsequent evaporation, can cause significant cleavage of the Boc group.[18] The risk increases as the solvent is evaporated, concentrating the non-volatile acid.[18]

  • Mitigation Strategies:

    • Use a Weaker Acid: If possible, use formic acid (0.1%) instead of TFA. It is more volatile and less acidic, reducing the risk of deprotection.

    • Immediate Neutralization: As soon as fractions are collected, immediately neutralize the acid by adding a small amount of a suitable base (e.g., a dilute solution of ammonia in methanol or a bicarbonate solution), especially if the fractions will stand for a long time.

    • Lyophilization: Freeze-drying (lyophilization) is often preferred over rotary evaporation for removing the mobile phase, as it can help remove volatile acids like TFA more effectively without heating.[18]

    • Avoid Acid Altogether: Consider using a mobile phase buffered at a neutral pH, such as with ammonium acetate or ammonium bicarbonate, if your compound and separation allow for it.

Q3: What are the key differences in purifying a Boc-protected primary amine versus a Boc-protected secondary amine?

A3: The main differences relate to steric hindrance and the potential for side reactions.

  • Steric Hindrance: Secondary amines are more sterically hindered. This can make the Boc protection reaction itself slower. During purification, this hindrance can subtly alter the compound's polarity and interaction with stationary phases compared to its primary amine counterpart.

  • Di-Boc Formation: Primary amines can sometimes react with a second molecule of (Boc)₂O to form a di-Boc derivative, especially under forcing conditions. This is a common impurity that needs to be separated. Secondary amines cannot form this byproduct. Catalyst-free conditions in protic solvents like water or methanol can help minimize di-Boc formation.[13]

  • Acidity of N-H: The N-H proton on a Boc-protected primary amine is weakly acidic and can engage in hydrogen bonding, which may affect its chromatographic behavior.

Q4: My compound has both a Boc-amine and a carboxylic acid (e.g., a Boc-amino acid). How does this affect my purification strategy?

A4: The presence of both an acidic (carboxylic acid) and a protected basic group (Boc-amine) makes the compound amphoteric and requires a modified extraction strategy.

  • Extraction Strategy:

    • Dissolve the crude material in an organic solvent like ethyl acetate.

    • Wash with a mild acid , such as 1M citric acid or dilute HCl (pH ~3-4). This will remove basic impurities but is not strong enough to protonate the carboxylic acid significantly, keeping your product in the organic layer. Avoid strong acids that could cause deprotection.[19]

    • Do NOT wash with a strong base (like 1M NaOH). This will deprotonate the carboxylic acid, forming a carboxylate salt and pulling your desired product into the aqueous layer. If you need to remove non-acidic organic impurities, you could perform a basic extraction and then re-acidify the aqueous layer to recover your product, but this adds steps and risk.

  • Chromatography: When running column chromatography, the carboxylic acid can cause significant streaking on silica gel. Adding 0.5-1% acetic acid or formic acid to the eluent can greatly improve the peak shape.[5]

Key Experimental Protocols

Protocol 1: General Acid-Base Extraction Workflow

This protocol is designed for the purification of a neutral Boc-protected amine from common reaction impurities.

Sources

Optimization

Technical Support Center: Synthesis of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate

Welcome to the technical support center for the synthesis of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during the synthesis of this valuable PROTAC linker.[1][2] This document provides in-depth, experience-driven advice, detailed protocols, and mechanistic explanations to enhance your synthetic success.

Diagram: Common Synthetic Approach

Below is a diagram illustrating a prevalent synthetic route to the target compound, which often commences from a protected spirocyclic ketone.

Synthetic_Pathway cluster_reductive_amination Alternative Reductive Amination Route A tert-Butyl 8-oxo-2- azaspiro[4.5]decane- 2-carboxylate B Spiro-Hydantoin Intermediate A->B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) C Amino Acid Intermediate B->C Hydrolysis (e.g., Ba(OH)2) D tert-Butyl 8-amino-2- azaspiro[4.5]decane- 2-carboxylate C->D Decarboxylation or Alternative Route E tert-Butyl 8-oxo-2- azaspiro[4.5]decane- 2-carboxylate F Imine Intermediate E->F NH3 or NH4OAc G Target Product F->G Reduction (e.g., NaBH3CN, H2/Pd)

Caption: Common synthetic pathways to the target amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Question 1: My overall yield for the multi-step synthesis is consistently low. What are the most critical steps to scrutinize?

Low overall yield in a multi-step synthesis is a common issue. For this particular spirocyclic amine, the critical points of failure are often the initial hydantoin formation (Bucherer-Bergs reaction) and the final amine formation/purification.

Troubleshooting Flowchart:

Troubleshooting_Yield Start Low Overall Yield Q1 Analyze Yield of Bucherer-Bergs Step Start->Q1 A1_Low Yield < 60%? Q1->A1_Low A1_Good Yield > 60% TS1 Troubleshoot Bucherer-Bergs (See Q2) A1_Low->TS1 Yes Q2 Analyze Yield of Hydrolysis/Final Step A1_Low->Q2 No TS1->Q2 A2_Low Final step yield low? Q2->A2_Low TS2 Troubleshoot Final Step (See Q3 & Q4) A2_Low->TS2 Yes End Yield Optimized A2_Low->End No TS2->End

Caption: Decision tree for troubleshooting low yield.

Start by analyzing the yield and purity of each isolated intermediate. This will pinpoint the problematic transformation.

Question 2: The Bucherer-Bergs reaction to form the spiro-hydantoin is sluggish and gives a low yield. How can I optimize this?

The Bucherer-Bergs reaction is a multicomponent reaction that can be sensitive to reaction conditions.[3][4] Low yields are often due to incomplete reaction, side product formation, or degradation of reagents.[5]

Causality and Optimization:

  • pH Control is Critical: The reaction requires a slightly basic pH (around 8-9) to facilitate the necessary equilibria.[3] Ammonium carbonate acts as a buffer. If the pH is too high, cyanide can degrade; if too low, cyanohydrin formation is hindered.[3]

  • Reagent Quality and Stoichiometry: Use fresh, high-purity reagents. Ammonium carbonate can degrade over time. A slight excess of cyanide and carbonate can help drive the reaction to completion. A molar ratio of approximately 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is a good starting point.[3][5]

  • Temperature and Reaction Time: Refluxing in aqueous ethanol (e.g., 80-100°C) is common.[3] For sterically hindered ketones, longer reaction times (24-48 hours) may be necessary to ensure complete conversion.[5] In some challenging cases, heating in a sealed vessel at higher temperatures (e.g., 110°C) has been shown to improve yields.[6]

  • Solvent Choice: While aqueous ethanol is standard, using co-solvents like acetamide or dimethylformamide can be beneficial for difficult substrates.[6]

  • Alternative Methods: Consider using ultrasonication, which has been shown to accelerate hydantoin formation, reduce reaction times, and simplify work-up.[7]

Optimized Bucherer-Bergs Protocol:

ParameterRecommended ConditionRationale
Starting Ketone tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylateEnsure high purity (>98%)
Reagents KCN (2.0-2.5 equiv), (NH₄)₂CO₃ (2.0-2.5 equiv)Excess drives equilibrium forward.[5]
Solvent 50-60% Aqueous EthanolGood solubility for reactants.[6][7]
Temperature 80-90°C (Reflux)Ensures efficient reaction progress.[3]
Reaction Time 24-48 hoursMonitor by TLC or LC-MS for completion.
Work-up Cool, then acidify with HCl to precipitate the hydantoin.Protonates the hydantoin, reducing its solubility.[3]
Question 3: I am considering an alternative route via direct reductive amination of the starting ketone. What are the key considerations?

Reductive amination is an excellent alternative that can be performed in one pot, potentially increasing overall efficiency.[8] The process involves the formation of an imine intermediate, which is then reduced in situ.[9]

Key Considerations:

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the ketone.

    • Sodium Cyanoborohydride (NaBH₃CN): A classic choice. It is less reactive than NaBH₄ and selectively reduces the protonated imine (iminium ion) under weakly acidic conditions (pH ~5-6).[8][9]

    • Sodium Triacetoxyborohydride (STAB): A milder and often more effective reagent. It is not sensitive to protic solvents and does not require strict pH control.[8]

    • Catalytic Hydrogenation (H₂/Pd, Pt): A clean and effective method, though it may require specialized equipment (hydrogenator) and can sometimes lead to over-alkylation or reduction of other functional groups.[8][10]

  • Amine Source: For the primary amine, you can use ammonia, ammonium acetate, or ammonium chloride. Ammonium acetate is often preferred as it also buffers the reaction.

  • Reaction Conditions: The reaction is typically run in a protic solvent like methanol or ethanol to facilitate imine formation. The addition of a dehydrating agent (e.g., molecular sieves) can help drive the imine formation equilibrium.

Protocol: One-Pot Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (1.0 equiv) and ammonium acetate (5-10 equiv) in methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. You may add 3Å molecular sieves to absorb the water formed.

  • Reduction: Cool the mixture in an ice bath. Add sodium cyanoborohydride (1.5-2.0 equiv) portion-wise, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction carefully with an acid (e.g., 1M HCl) to destroy excess hydride. Basify the mixture (e.g., with NaOH) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

Question 4: I am struggling with the purification of the final product. It streaks on my silica gel column. What should I do?

The target compound is a basic amine, which is known to interact strongly with the acidic silica gel, leading to poor separation and low recovery.[5]

Troubleshooting Purification:

  • Modify the Eluent: Add a small amount of a basic modifier to your eluent system to neutralize the acidic sites on the silica.

    • Add 0.5-1% triethylamine or ammonium hydroxide to your dichloromethane/methanol or ethyl acetate/hexane mobile phase.[5]

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): This is often a better choice for purifying basic compounds.

    • Reverse-Phase Chromatography (C18): This is a powerful technique for purifying polar compounds.[5] Elute with a gradient of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA (the product will be isolated as the corresponding salt).

  • Salt Formation: Convert the amine to a salt (e.g., hydrochloride or tartrate) to facilitate crystallization and handling.[5] This can be an effective final purification step.

References

  • Wikipedia. Reductive amination. [Link]

  • PubChem. tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate. [Link]

  • Cambridge University Press. Bucherer-Bergs Reaction. [Link]

  • CP Lab Safety. tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate, min 97%, 100 mg. [Link]

  • PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. [Link]

  • Google Patents. Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • The Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. [Link]

  • MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • MDPI. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. [Link]

  • ChemHelp ASAP. reductive amination & secondary amine synthesis. [Link]

  • National Institutes of Health. Reductive aminations by imine reductases: from milligrams to tons. [Link]

  • ACS Green Chemistry Institute. Reductive Amination. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Coupling Reactions of 8-Amino-2-Boc-2-azaspiro[4.5]decane

Welcome to the technical support guide for 8-Amino-2-Boc-2-azaspiro[4.5]decane. This spirocyclic diamine is a valuable and increasingly utilized building block in medicinal chemistry, prized for the three-dimensional arc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Amino-2-Boc-2-azaspiro[4.5]decane. This spirocyclic diamine is a valuable and increasingly utilized building block in medicinal chemistry, prized for the three-dimensional architecture it imparts to novel chemical entities.[1] Its unique structure, featuring a primary amine for coupling and a Boc-protected secondary amine, allows for sequential, controlled functionalization.

However, like any advanced intermediate, its use is not without challenges. This guide is designed to serve as a troubleshooting resource for researchers, scientists, and drug development professionals encountering common side reactions and difficulties during key coupling transformations. We will move beyond simple procedural lists to explain the chemical principles behind these issues and provide actionable, field-proven solutions.

Section 1: Amide Coupling (Acylation)

Amide bond formation is one of the most frequent reactions performed with 8-Amino-2-Boc-2-azaspiro[4.5]decane. While conceptually straightforward, the reaction's success is highly dependent on the choice of coupling agent, base, solvent, and reaction conditions.

Q1: I am attempting an amide coupling with a carboxylic acid, but I'm getting low yield and multiple byproducts. What's going wrong?

This is a common issue that can stem from several factors. Let's break down the likely culprits.

  • Side Reaction Profile:

    • Unreacted Starting Material: The most common "byproduct." This points to inefficient activation of the carboxylic acid or suboptimal reaction conditions.

    • Double Acylation/Dimerization: If your carboxylic acid partner also contains an amine, you can form dimers. More commonly, if an excess of an activated acid is used, it can potentially react with the newly formed amide N-H, though this is less frequent.

    • Urea Formation (from carbodiimide reagents): When using coupling agents like EDC or DCC, the corresponding urea byproduct is formed. While expected, its removal can be challenging.

    • Epimerization: If your carboxylic acid has a chiral center at the α-position, the harshness of the activation step can lead to racemization.

    • Side Reactions from Coupling Agents: Reagents like HATU can react with nucleophilic solvents or bases if the primary amine is not available or is sterically hindered.

  • Causality & Troubleshooting:

    • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate (e.g., an active ester) for the amine to attack. If this step is slow or incomplete, the reaction will stall. Most procedures add a base first to deprotonate the acid, followed by the activating agent (like HATU), allowing the active ester to form for at least 15 minutes before adding the amine.[2]

    • Incorrect Choice of Base: The base is critical. Its role is to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential. Using a nucleophilic base like pyridine can lead to the base itself reacting with the activated acid.[2]

    • Solvent Effects: The reaction requires an anhydrous, aprotic solvent. Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices. The presence of water is detrimental as it can hydrolyze the activated intermediate back to the carboxylic acid.[2] Ensure your solvent is properly dried before use.

    • Stoichiometry: While a 1:1 stoichiometry is theoretical, it is often beneficial to use a slight excess (1.1-1.2 equivalents) of the more accessible or less expensive coupling partner to drive the reaction to completion.[3]

Troubleshooting Amide Coupling: A Summary Table
IssuePotential CauseRecommended Solution
Low Conversion Incomplete acid activation; water in solvent; wrong base.Pre-activate acid with coupling agent (e.g., HATU, COMU) for 15-30 min before adding amine. Use anhydrous solvent. Switch to a non-nucleophilic base like DIPEA.
Racemization of Acid High temperature; prolonged activation time.Run the reaction at 0 °C or room temperature. Add the amine as soon as the active ester is formed. Use additives like HOBt or Oxyma Pure® to suppress racemization.
Difficult Purification DCU byproduct from DCC is hard to remove.Use EDC, which forms a water-soluble urea. Alternatively, T3P® is an excellent choice where byproducts are water-soluble.[3] For DCU, it can sometimes be precipitated from acetonitrile.[3]
No Reaction Steric hindrance; poor solubility.Switch to a more powerful coupling agent (e.g., COMU). Change solvent to DMF or NMP for better solubility.[2] Gentle heating (40-50 °C) may be required, but monitor for side reactions.
Section 2: Reductive Amination

Reductive amination provides a powerful method for forming C-N bonds by reacting the amine with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ.

Q2: My reductive amination is sluggish, and I'm recovering my starting amine. I also see a byproduct that corresponds to the alcohol of my starting carbonyl. What is happening?

This scenario points to an imbalance between the rate of imine formation and the rate of reduction.

  • Side Reaction Profile:

    • Reduction of Carbonyl: The most common side reaction, where the reducing agent reduces the aldehyde or ketone directly to the corresponding alcohol before it can form an imine with the amine.[4]

    • Double Alkylation: The newly formed secondary amine product can react again with another equivalent of the aldehyde/ketone, leading to a tertiary amine byproduct. This is a common issue with unhindered primary amines and reactive aldehydes.[5]

    • Aldol Condensation: Under certain pH conditions, aldehydes and ketones can undergo self-condensation.

  • Causality & Troubleshooting:

    • Imine Formation is the Rate-Limiting Step: Imine formation is an equilibrium-driven process that releases water. If this step is slow, the reducing agent will simply reduce the more abundant carbonyl starting material.[5]

    • Reducing Agent Reactivity: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones. A milder, more selective reducing agent is needed that preferentially reduces the protonated imine (iminium ion).[5]

    • pH Control: The reaction pH is a delicate balance. Mildly acidic conditions (pH 4-6) are required to catalyze imine formation and protonate the resulting imine to the more reactive iminium ion.[4] If the pH is too low, the primary amine will be fully protonated and non-nucleophilic. If it's too high, imine formation will be slow.

Protocol: Optimized Reductive Amination

This protocol is designed to favor imine formation before introducing the reducing agent.

  • Imine Formation: In a round-bottom flask, dissolve 8-Amino-2-Boc-2-azaspiro[4.5]decane (1.0 eq) and the aldehyde/ketone (1.1 eq) in a suitable solvent like methanol or dichloroethane (DCE).

  • Catalysis: Add a catalytic amount of acetic acid (0.1-1.1 eq) to maintain a pH of ~5-6.[4]

  • Dehydration (Optional but Recommended): To drive the equilibrium, add a dehydrating agent like molecular sieves (3Å or 4Å). Let the mixture stir at room temperature for 1-4 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. NaBH(OAc)₃ is an ideal choice as it is less reactive towards aldehydes and ketones but effectively reduces iminiums.[5][6]

  • Monitoring: Let the reaction stir overnight at room temperature. Monitor for the disappearance of the imine and formation of the product.

  • Workup: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and purify.

Reductive_Amination_Workflow cluster_imine Step 1: Imine Formation (Equilibrium) cluster_reduction Step 2: Reduction (Irreversible) cluster_side_reaction Side Reaction A Amine + Carbonyl B Imine + H2O A->B + H+ (cat.) - H2O B->A + H2O C Imine D Desired Product (Secondary Amine) C->D NaBH(OAc)3 E Carbonyl F Alcohol Byproduct E->F NaBH(OAc)3 (Slow) Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (+ Ar-X) Product Ar-Amine AmineCoord [L-Pd(II)(Ar)(Amine)]+X- OxAdd->AmineCoord + Amine Amido L-Pd(II)(Ar)(Amide) AmineCoord->Amido - Base-HX Amido->Pd0 Reductive Elimination BetaHydride L-Pd(II)(H)(X) + Imine Amido->BetaHydride β-Hydride Elimination SideProduct Ar-H BetaHydride->SideProduct + Ar-X - L-Pd(X)2

Buchwald-Hartwig cycle and competing β-hydride elimination.
General FAQs

Q4: Can the Boc protecting group be cleaved under typical coupling conditions?

The Boc group is generally stable to the basic and neutral conditions used in most amide couplings, reductive aminations, and Buchwald-Hartwig reactions. [7]It is, however, labile to strong acid. Cleavage occurs readily with acids like trifluoroacetic acid (TFA). [8]Be cautious if your reaction generates significant amounts of strong acid as a byproduct, though this is rare in these specific transformations.

Q5: I am having trouble purifying my final product by silica gel chromatography. It is streaking badly.

The basic nitrogen atoms in your product can interact strongly with the acidic silica gel, causing poor peak shape and streaking. To resolve this, add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine or ammonium hydroxide to your mobile phase will neutralize the active sites on the silica and lead to sharp, symmetrical peaks. [12]

References
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Albericio, F. (2004). Amino Acid-Protecting Groups. Chemical Reviews, 104(5), 2265-2368.
  • MySkinRecipes. 2-Boc-8-oxo-2-azaspiro[4.5]decane. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Angewandte Chemie International Edition. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ACS Green Chemistry Institute. Reductive Amination. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation?[Link]

  • Reddit. r/Chempros - Reductive amination difficulties - poor conversion. [Link]

  • ChemUniverse. 8-(BOC-AMINO)-2-AZASPIRO[4.5]DECANE. [Link]

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • Reddit. r/Chempros - amide coupling help. [Link]

  • Reddit. r/Chempros - What's wrong with my reductive amination? I barely got any product. [Link]

  • Google Patents. Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?[Link]

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • PubMed. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. [Link]

Sources

Optimization

Technical Support Center: Navigating Scalability in the Production and Application of CAS 1363381-61-6

Welcome to the technical support center for CAS 1363381-61-6, chemically known as tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate. This guide is designed for researchers, process chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for CAS 1363381-61-6, chemically known as tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals who are utilizing this versatile spirocyclic building block, particularly in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). The journey from bench-scale synthesis to pilot or commercial production is rarely linear, often presenting unforeseen challenges.[1][2][3][4] This document provides a structured, question-and-answer-based approach to troubleshoot common issues, ensuring robust and scalable outcomes.

The core challenge in scaling any chemical process lies in the non-linear amplification of variables. What appears as a minor side-reaction in a 100 mL flask can become a major impurity issue in a 100 L reactor.[2] Factors like heat transfer, mass transfer, and mixing efficiency change dramatically with vessel size and geometry, impacting reaction kinetics, product selectivity, and impurity profiles.[1][4] This guide is divided into two critical phases: the production of the intermediate itself and its subsequent use in downstream synthesis.

Part 1: Troubleshooting the Production and Scale-Up of CAS 1363381-61-6

The synthesis of this Boc-protected spirocyclic diamine intermediate is foundational. Issues at this stage will invariably compromise the entire downstream synthetic route.

Frequently Asked Questions & Troubleshooting

Question 1: We are observing inconsistent yields and the formation of several unknown impurities during the spirocyclization step. How can we improve process control?

Answer: This is a classic scalability issue where localized concentration and temperature gradients in a large reactor lead to side reactions.

  • Causality: The formation of a spirocyclic system often involves intramolecular reactions that compete with intermolecular polymerization or rearrangement pathways. Inadequate mixing at scale fails to dissipate heat or homogenize reagents effectively, creating "hot spots" where these side reactions dominate.[2]

  • Troubleshooting Protocol:

    • Re-evaluate Addition Rates: Slow, subsurface addition of the key reagent is critical. This minimizes localized high concentrations that can favor undesired intermolecular reactions.

    • Mixing Efficiency Study: Lab-scale reactions often rely on efficient magnetic stirring. At scale, the type of impeller, agitation speed (RPM), and vessel geometry are paramount. Use of simulation software (e.g., Dynochem) can help predict and optimize mixing parameters to mimic lab-scale efficiency.[1]

    • Temperature Control: Ensure your reactor's heating/cooling jacket has sufficient capacity for the reaction volume and exotherm. Monitor the internal reaction temperature, not just the jacket temperature, to detect any potential for a runaway reaction.[1]

Question 2: The Boc-protection step is sluggish and often incomplete, even with extended reaction times. What factors are at play?

Answer: Incomplete protection is a common issue, often related to reagent stoichiometry, solvent choice, and the presence of moisture.

  • Causality: The primary amine on the spirocycle core has a specific nucleophilicity and may be sterically hindered. The reaction with Di-tert-butyl dicarbonate (Boc)₂O requires a suitable base to deprotonate the amine, and the reaction can be hampered by poor solubility or competing hydrolysis of the anhydride.

  • Troubleshooting Protocol:

    • Base Selection & Stoichiometry: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is used. In some cases, using a stronger base or a slight excess may be necessary, but this should be optimized to avoid side reactions.

    • Solvent System: Ensure all reactants are fully soluble in the chosen solvent system at the reaction temperature. A biphasic system or partial solubility will lead to an incomplete reaction. Consider solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Anhydrous Conditions: (Boc)₂O is sensitive to hydrolysis. Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress, which consumes the reagent and lowers yield.

Part 2: Troubleshooting the Use of CAS 1363381-61-6 in PROTAC Synthesis

This intermediate is a critical linker component in the synthesis of advanced molecules like ARD-69, a potent PROTAC that degrades the Androgen Receptor.[5][6][7] The challenges here shift from core synthesis to complex coupling reactions and the purification of large, often "greasy" molecules.

Workflow for PROTAC Synthesis Incorporating the Intermediate

The diagram below illustrates a generalized workflow where the spirocyclic intermediate is incorporated into a PROTAC structure.

G cluster_0 Phase 1: Linker Functionalization cluster_1 Phase 2: PROTAC Assembly cluster_2 Phase 3: Purification & Analysis A CAS 1363381-61-6 (Boc-Protected Amine) B Couple with Alkyne/Alkyl Halide Moiety A->B C Functionalized Linker B->C F Couple Ligand to Linker C->F D E3 Ligase Ligand (e.g., VHL Ligand) D->F E Warhead (Target Protein Ligand) G Couple Warhead to Linker-Ligand E->G F->G H Crude PROTAC G->H I Preparative HPLC H->I J Characterization (LC-MS, NMR) I->J K Final Pure PROTAC J->K G Start Low Coupling Yield Observed CheckReagents Verify Purity & Stoichiometry of Linker and Ligand Start->CheckReagents OptimizeCoupling Screen Coupling Reagents (HATU, HBTU, COMU) CheckReagents->OptimizeCoupling Purity OK Success Yield Improved CheckReagents->Success Impurity Found CheckConditions Ensure Anhydrous Conditions (Dry Solvents, Inert Gas) OptimizeCoupling->CheckConditions No Improvement OptimizeCoupling->Success Yield Improves TempTime Optimize Temperature & Time (Monitor by LC-MS) CheckConditions->TempTime Conditions OK CheckConditions->Success Yield Improves Sterics Assess Steric Hindrance TempTime->Sterics No Improvement TempTime->Success Yield Improves

References

Troubleshooting

Technical Support Center: Navigating the Chiral Maze – A Guide to Preventing Epimerization During Amide Bond Formation

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on a critical challenge in peptide synthesis and t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on a critical challenge in peptide synthesis and the coupling of chiral molecules: the prevention of epimerization. Loss of stereochemical integrity at a chiral center during a coupling reaction can lead to the formation of diastereomeric impurities that are often difficult to separate and can have significant implications for the biological activity and safety of the final product.[1][2][3] This guide offers practical, field-proven insights and troubleshooting strategies to help you maintain the stereochemical fidelity of your molecules.

Troubleshooting Guide: Real-Time Problem Solving

This section is designed to address specific issues you may be encountering during your experiments.

Q1: I'm observing significant epimerization of my amino acid during coupling. What are the most likely causes?

Epimerization during the coupling of an N-protected amino acid primarily occurs through two mechanisms: direct enolization or the formation of an oxazolone (azlactone) intermediate.[4][5][6] The rate of this undesirable side reaction is influenced by several key factors in your reaction setup:

  • Coupling Reagents: The choice of coupling reagent is paramount. Carbodiimide-based reagents like DCC and DIC, when used alone, can lead to higher rates of racemization.[1][7] Uronium/aminium-based reagents (e.g., HBTU, HATU) can also contribute to epimerization, especially in the presence of a strong tertiary base.[7][8]

  • Base: The type and concentration of the tertiary base used have a significant impact. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can accelerate the rate of epimerization.[4][7]

  • Activation Time: Prolonged pre-activation of the amino acid before its addition to the amine can increase the opportunity for oxazolone formation and subsequent racemization.[7]

  • Temperature: Higher coupling temperatures can increase the rate of epimerization.[7][9]

  • Solvent: Polar solvents, such as DMF, can increase the rate of epimerization compared to less polar solvents.[9]

  • Amino Acid Structure: Certain amino acids are inherently more prone to epimerization. These include histidine, cysteine, and phenylglycine, where the side chain can stabilize the enolate intermediate.[1][10] Glycosylated amino acids have also been shown to be highly susceptible to epimerization.[11]

Q2: My peptide synthesis is showing a diastereomeric impurity. How can I confirm it's due to epimerization at a specific residue?

Confirmation of epimerization typically requires analytical techniques that can separate diastereomers. Chiral chromatography (both HPLC and GC) is the most direct method. You can compare the retention time of your product to a synthetic standard of the suspected epimer. Mass spectrometry can also be informative, as epimers will have the same mass. If you are synthesizing a peptide, enzymatic digestion followed by chiral analysis of the resulting amino acids can pinpoint the affected residue.

Q3: I'm coupling a particularly sensitive amino acid (e.g., Cys, His). What specific precautions should I take?

For amino acids prone to epimerization like cysteine and histidine, several strategies can be employed:[10][12]

  • Protecting Groups: For histidine, protecting the imidazole nitrogen (e.g., with a Trityl or Mtt group) can significantly reduce epimerization.[10] For cysteine, using a sterically bulky protecting group on the sulfhydryl group, such as Trityl (Trt), can help minimize epimerization.[10]

  • Optimized Reagents: The use of coupling reagents known for low racemization, such as DEPBT, is highly recommended.[13] The combination of DIC with an additive like Oxyma is also a robust choice.[7][14]

  • Base Selection: Employ a sterically hindered, weaker base like 2,4,6-collidine.[4][7][11]

  • Copper Additives: The addition of copper (II) chloride (CuCl2) in combination with HOBt has been shown to suppress racemization, particularly during the coupling of cysteine residues.[10][13]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the prevention of epimerization.

Q1: What is the mechanistic basis of epimerization during peptide coupling?

There are two primary pathways for epimerization during amide bond formation:

  • Oxazolone Formation: The activated carboxylic acid can undergo an intramolecular cyclization to form a 5(4H)-oxazolone. The α-proton of the oxazolone is highly acidic and can be readily abstracted by a base. Reprotonation can occur from either face, leading to a loss of stereochemical integrity.[1][6][15]

  • Direct Enolization: A base can directly abstract the α-proton of the activated amino acid to form an enolate. Subsequent protonation of the enolate can result in the opposite stereochemistry.[1]

G cluster_main Epimerization Pathways Activated_AA Activated L-Amino Acid Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate Activated_AA->Enolate Direct Proton Abstraction (Base) Peptide_L Desired L-Peptide Activated_AA->Peptide_L Coupling (Desired) Oxazolone->Enolate Proton Abstraction (Base) Enolate->Activated_AA Reprotonation Epimerized_AA Activated D-Amino Acid Enolate->Epimerized_AA Reprotonation Peptide_D Epimerized D-Peptide Epimerized_AA->Peptide_D Coupling (Undesired) G cluster_decision Base Selection for Low Epimerization Start Start: Select Base Check_Hindrance Is the base sterically hindered? Start->Check_Hindrance Check_pKa Is the pKa relatively low? Check_Hindrance->Check_pKa Yes High_Risk High Risk of Epimerization Check_Hindrance->High_Risk No Check_pKa->High_Risk No Low_Risk Low Risk of Epimerization Check_pKa->Low_Risk Yes

Caption: Decision workflow for selecting a base to minimize epimerization.

Q4: How does solvent choice affect epimerization?

Solvent polarity can influence the rate of epimerization. More polar aprotic solvents like DMF and NMP can promote epimerization more than less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF). [9][16]However, solubility considerations for the reactants are often the deciding factor. If you are experiencing epimerization in DMF, and your reagents are soluble in DCM, switching solvents may be beneficial.

Experimental Protocols

Low-Epimerization Coupling Protocol using DIC/Oxyma and Collidine

This protocol is designed to minimize the epimerization of the incoming amino acid during a solid-phase peptide synthesis (SPPS) coupling step.

Materials:

  • Fmoc-protected amino acid (3 equivalents)

  • Resin with free N-terminal amine

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl cyanohydroxyiminoacetate (Oxyma) (3 equivalents)

  • 2,4,6-Collidine (4 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure complete removal of piperidine. [7]4. Coupling Mixture Preparation (Minimal Pre-activation):

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.

    • Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution. [7] * Add DIC (3 eq.) to this mixture immediately before adding it to the resin. Do not allow the mixture to stand for a prolonged period. [7]5. Coupling Reaction:

    • Add the freshly prepared coupling mixture to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional but Recommended): To cap any unreacted amines, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or collidine) in DMF.

  • Post-Capping Wash: Wash the resin with DMF (3x) and DCM (3x).

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. [Link]

  • Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Epimerization of Peptide. SlideShare. [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Proposed mechanism of base catalyzed epimerization. ResearchGate. [Link]

  • 7.4 Racemization Assays. Science of Synthesis. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Epimerisation in Peptide Synthesis. PubMed. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. Royal Society of Chemistry. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PubMed Central. [Link]

  • Optimizing Peptide Coupling: Key Techniques. T3P. [Link]

Sources

Optimization

Technical Support Center: Reaction Condition Optimization for Hindered Amine Coupling

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for Hindered Amine Coupling. This guide is designed for researchers, chemists, and drug development professionals who encounter ch...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Hindered Amine Coupling. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in forming carbon-nitrogen (C-N) bonds with sterically demanding substrates. The formation of aryl amines, particularly those bearing bulky substituents, is a cornerstone of modern medicinal chemistry, as these motifs are prevalent in a vast array of pharmaceuticals.[1] However, the steric congestion around the reacting centers often leads to sluggish reactions, low yields, and undesirable side products.

This document provides a structured, in-depth resource in a question-and-answer format, combining troubleshooting workflows, detailed protocols, and the fundamental principles behind optimizing these challenging transformations, primarily focusing on the widely-used Buchwald-Hartwig amination.[2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the common challenges in hindered amine coupling.

Q1: What are the primary reasons for low yields or reaction failure in hindered amine couplings?

Low yields are typically a result of a confluence of factors stemming from steric hindrance. The most common culprits are:

  • Slow Reductive Elimination: The final, product-forming step in the catalytic cycle is often kinetically hindered. The bulky groups on both the amine and the aryl halide create a high-energy transition state, slowing the formation of the desired C-N bond.

  • Catalyst Deactivation: The palladium catalyst can be poisoned by coordinating functional groups on the substrates or decompose via aggregation, especially at the high temperatures often required for these reactions.[3] The formation of black precipitates ("palladium black") is a visual indicator of catalyst decomposition.[3]

  • Competitive Side Reactions: When the desired coupling is slow, side reactions can dominate. These include hydrodehalogenation of the aryl halide (replacement of the halide with hydrogen) and ether formation from the reaction of the alkoxide base.[4]

  • Inappropriate Catalyst System: The choice of ligand, palladium precursor, and base is paramount. A system that works well for unhindered amines will often fail completely for a sterically demanding substrate like tert-octylamine or 2,6-disubstituted anilines.[1][5]

Q2: How does steric hindrance on the amine versus the aryl halide affect the reaction differently?

While both contribute to the challenge, they can influence different steps of the catalytic cycle:

  • Hindrance on the Amine: A bulky amine (e.g., diisopropylamine, adamantyl amine) primarily slows down the initial coordination to the palladium center and the subsequent deprotonation by the base to form the palladium-amido complex.[1] It also significantly impacts the rate of reductive elimination.[4]

  • Hindrance on the Aryl Halide: A bulky aryl halide (e.g., with ortho-substituents like 2-bromotoluene or 1-bromo-2,6-dimethylbenzene) primarily hinders the initial oxidative addition step, where the Ar-X bond is broken and the palladium inserts itself. This is often the rate-limiting step for challenging electrophiles.

When both partners are hindered, every step of the catalytic cycle is potentially compromised, necessitating a highly active and robust catalyst system.

Q3: What is the general role of the ligand, and why is it so critical for hindered substrates?

The phosphine or N-heterocyclic carbene (NHC) ligand is arguably the most important variable to optimize. It directly influences the catalyst's stability, activity, and selectivity by:

  • Modulating Steric Bulk: Bulky ligands are essential for hindered couplings. They create a sterically crowded environment around the palladium atom that promotes the difficult reductive elimination step to relieve steric strain.[2][3]

  • Tuning Electronic Properties: Electron-rich ligands increase the electron density on the palladium center, which accelerates the rate of oxidative addition, especially for less reactive aryl chlorides.[5]

  • Enhancing Stability: Bulky ligands protect the palladium center from aggregation and decomposition, increasing the catalyst's lifetime at elevated temperatures.[3] The evolution from simple triarylphosphines to sophisticated dialkylbiaryl phosphines (e.g., XPhos, BrettPhos) was driven by the need to couple increasingly difficult substrates.[2][6]

Q4: When should I consider alternatives to palladium catalysis, such as copper or nickel-based systems?

While palladium catalysis is the dominant method, alternatives are valuable in specific scenarios:

  • Copper-Catalyzed Amination (Ullmann Coupling): Modern Ullmann couplings can be effective for certain hindered partners, sometimes offering different functional group tolerance.[7] They can be a cost-effective alternative, though palladium systems often have a broader scope.[7]

  • Nickel-Catalyzed Amination: Nickel catalysts are particularly advantageous for coupling unreactive and economically attractive aryl chlorides.[8][9] Due to its lower cost and different reactivity profile, nickel catalysis can be a powerful tool when palladium systems fail or are inefficient.[8][9] Recent advances even include nickel photocatalysis methods that work under direct light irradiation.[8][10]

Section 2: Troubleshooting Guide: A Problem-Oriented Approach

This guide provides a systematic workflow for diagnosing and solving common experimental failures.

G cluster_catalyst Catalyst System Troubleshooting cluster_conditions Reaction Conditions Troubleshooting cluster_side_products Side Product Analysis Start Low or No Product Formation Cause1 Is the Catalyst System Active? Start->Cause1 Cause2 Are Base & Solvent Optimal? Start->Cause2 Cause3 Are Side Products Observed? Start->Cause3 Sol1A Switch to Bulky, Electron-Rich Ligand (e.g., Biarylphosphine, NHC) Cause1->Sol1A Check Ligand Sol1B Use Air-Stable Precatalyst (e.g., G3-Palladacycle) Cause1->Sol1B Check Pd Source Sol1C Ensure Rigorous Inert Atmosphere (Degas Solvents, Ar/N2 Purge) Cause1->Sol1C Check Conditions Sol2A Screen Bases: Strong (NaOtBu) vs. Weaker (K3PO4) Cause2->Sol2A Check Base Sol2B Screen Solvents: Toluene, Dioxane, 2-MeTHF Cause2->Sol2B Check Solvent Sol2C Increase Temperature or Time (Monitor for Decomposition) Cause2->Sol2C Check Kinetics SP1 Hydrodehalogenation (Ar-H)? -> Use Bulkier Ligand Cause3->SP1 SP2 Ether Formation (Ar-OR)? -> Change Base or Ligand Cause3->SP2 SP3 Pd Black Formation? -> Improve Inert Atmosphere, Use Stabilizing Ligand Cause3->SP3

Problem: Low or No Conversion of Starting Materials

This is the most frequent issue. A systematic check of the catalyst, reagents, and conditions is required.

  • Possible Cause A: Inactive or Suboptimal Catalyst System

    • Solution 1: Re-evaluate Ligand Choice. For hindered substrates, first-generation ligands like P(o-tol)₃ are rarely effective.[2] The key is to use bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands accelerate the rate-limiting oxidative addition and the challenging reductive elimination steps.[2][6] Rational ligand design has led to highly successful catalysts for coupling even α,α,α-trisubstituted primary amines.[1]

      • Action: Switch to a ligand known for coupling hindered substrates. See Table 1 for recommendations.

    • Solution 2: Use a Modern Palladium Precatalyst. In situ generation of the active Pd(0) catalyst from sources like Pd₂(dba)₃ can be inconsistent. Air-stable palladium precatalysts, such as the Buchwald G3-palladacycles, provide a reliable and stoichiometric amount of the active L-Pd(0) species upon activation by base, leading to more reproducible results.[11]

      • Action: Replace Pd(OAc)₂ or Pd₂(dba)₃ with an appropriate palladacycle precatalyst (e.g., XPhos-Pd-G3, RuPhos-Pd-G3).

    • Solution 3: Ensure a Rigorously Inert Atmosphere. The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state and lead to the formation of palladium black.[3][5]

      • Action: Use a glovebox for reaction setup. If not available, use Schlenk techniques. Thoroughly degas all solvents (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles).

  • Possible Cause B: Suboptimal Base or Solvent

    • Solution 1: Optimize the Base. The base's role is to deprotonate the amine, forming the palladium-amido complex.[12] Its strength and solubility are critical.[13]

      • Strong Bases (NaOtBu, KOtBu, LHMDS): These are the most common and are highly effective in nonpolar solvents like toluene.[13] However, they can cause decomposition of base-sensitive functional groups.[5]

      • Weaker Bases (K₃PO₄, Cs₂CO₃): These are preferred for substrates with sensitive functionalities (e.g., esters, enolizable ketones).[13] They often require a more polar solvent to achieve sufficient solubility and reactivity.

      • Action: If using a sensitive substrate with a strong base, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. Conversely, if your reaction is sluggish with a weak base, consider switching to NaOtBu if your substrate allows.

    • Solution 2: Optimize the Solvent. The solvent must solubilize the base and other reagents while being compatible with the catalyst.[14][15]

      • Common Solvents: Toluene, 1,4-dioxane, and THF are widely used.[13] Toluene is often a good starting point for reactions with strong alkoxide bases.[13]

      • Incompatible Solvents: Avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to and inhibit the palladium catalyst.[13]

      • Action: If solubility is an issue (e.g., the inorganic base is not dissolving), consider switching to a more polar aprotic solvent like THF or 2-MeTHF.

Problem: Formation of Significant Side Products
  • Side Product A: Hydrodehalogenation (Ar-H)

    • Causality: This side product arises from a competitive pathway called β-hydride elimination, which can occur from the Pd(II)-amido intermediate.[2][4] This is more common with amines that have β-hydrogens. The resulting Pd-H species can then reductively eliminate with the halide to regenerate Pd(0) and produce the Ar-H byproduct.

    • Solution: Employ ligands with greater steric bulk. Bulky ligands favor the desired C-N reductive elimination pathway by making the transition state for this step more accessible relative to the β-hydride elimination pathway.[2]

  • Side Product B: Ether Formation (Ar-OtBu)

    • Causality: When using a strong alkoxide base like NaOtBu and a poorly nucleophilic (very hindered) amine, the alkoxide can act as a nucleophile itself, competing with the amine to couple with the aryl halide.[4]

    • Solution: This is a clear sign that the rate of amination is too slow. The primary solution is to find a more active catalyst system (i.e., a better ligand) that accelerates the C-N coupling to outcompete the C-O coupling. In some cases, switching to a non-nucleophilic base like LHMDS or a weaker carbonate base may help, but this often requires re-optimization of the entire system.

  • Side Product C: Catalyst Decomposition (Palladium Black)

    • Causality: As mentioned, this is the aggregation of the active Pd(0) species into inactive bulk metal.[3] It is often caused by high temperatures, the presence of oxygen, or an insufficient amount of a stabilizing ligand.[3]

    • Solution:

      • Improve Inert Atmosphere: This is the first and most critical step.[3]

      • Use a Stabilizing Ligand: Bulky biarylphosphine and NHC ligands are designed to prevent this aggregation.[3]

      • Optimize Ligand:Palladium Ratio: While often used in a 1:1 or 2:1 ratio, a slight excess of the ligand can sometimes help stabilize the catalyst. However, a large excess can inhibit the reaction.[3]

      • Control Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.[3]

Section 3: Key Optimization Parameters & Protocols

Data Presentation: Selecting Your Starting Conditions

The tables below provide a starting point for designing your experiments based on the nature of your substrates.

Table 1: Comparison of Common Ligands for Hindered Amine Coupling

Ligand Class Example(s) Key Features & Applications
Trialkylphosphines P(tBu)₃ Highly electron-rich and effective, but can be air-sensitive. Good for a range of substrates.
Dialkylbiaryl Phosphines XPhos, RuPhos, BrettPhos The "gold standard" for challenging couplings.[6] Excellent stability, activity, and steric bulk. BrettPhos is particularly effective for hindered primary amines.[1][16]
Ferrocene-Based Ligands Josiphos, DtBPF Bidentate ligands that can offer high stability and selectivity, particularly for mono-arylation of primary amines.[6][17]

| N-Heterocyclic Carbenes (NHCs) | IPr, IPr*OMe | Strong σ-donors that form very stable complexes. Highly effective for coupling aryl chlorides and other challenging substrates.[18][19] |

Table 2: Guide to Base and Solvent Selection

Base pKa (Conjugate Acid) Common Solvents Use Case & Considerations
NaOtBu / KOtBu ~19 Toluene, Dioxane The most common strong bases. Highly effective but can react with sensitive functional groups.[13]
LHMDS / KHMDS ~26 Toluene, THF Strong, non-nucleophilic bases. Good alternative to alkoxides when C-O coupling is an issue.
K₃PO₄ ~12.3 Dioxane, THF, DMF A weaker, versatile base. Good for substrates with base-sensitive groups like esters. Requires more polar solvents.[13]

| Cs₂CO₃ | ~10.3 | Dioxane, Toluene | Another common weak base for functional group tolerance.[13] Often requires higher temperatures. |

// Annotations node [shape=plaintext, fontcolor="#EA4335"]; anno1 [label="Hindered Ar-X\nslows this step"]; anno2 [label="Hindered Amine\nslows this step"]; anno3 [label="Bulky Ligands (L)\naccelerate this step"];

cat_cycle:f1 -> anno1 [style=invis]; cat_cycle:f3 -> anno2 [style=invis]; cat_cycle:f5 -> anno3 [style=invis]; } .dot Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Hindered Amination

This protocol is a general starting point and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., XPhos-Pd-G3, 0.01-0.02 mmol, 1-2 mol% Pd), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (high-purity argon or nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the hindered amine (1.2 mmol, 1.2 equiv) via syringe if liquid, or add as a solid in Step 1. Then, add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath at the desired temperature (typically 80-110°C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small, quenched aliquots.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Benchchem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • Song, G., et al. (2022).
  • Valdman, M., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH.
  • Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
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  • ResearchGate. (2025).
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  • Organic Chemistry Portal. (2025).
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  • Benchchem. (2025).
  • Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Song, G., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(15), 10285-10297.
  • Organic Chemistry Portal. (2025).
  • Buchwald, S. L. (2017). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Song, G., et al. (2022).
  • Wikipedia. (2025).
  • Schäfer, G., & Bode, J. W. (2025). The Synthesis of Sterically Hindered Amides.
  • Benchchem. (2025).
  • Enamine. (2025).
  • Buchwald, S. L., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC - NIH.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Buchwald, S. L., & Fors, B. P. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins. Synfacts, 18(09), 0945.
  • Rovis, T., & Ashley, M. A. (2021). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates.
  • Organ, M. G., et al. (2017). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 21(1), 2-20.
  • Alfa Chemistry. (2025). Amine Ligands.
  • Shaughnessy, K. H., et al. (2022). Amines as Activating Ligands for Phosphine Palladium(II)
  • Benchchem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. BenchChem.
  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11617-11623.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
  • Benchchem. (2025).
  • Reisman, S. E., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Aapptec Peptides. (2025). Coupling Reagents.
  • Buchwald, S. L., & Kwong, F. Y. (2009). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. European Journal of Organic Chemistry, 2009(15), 2438-2443.
  • Hartwig, J. F., et al. (2010). The Buchwald–Hartwig Amination After 25 Years.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Analysis of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate and its Alternatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the selection of appropria...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the selection of appropriate chemical building blocks is paramount. Spirocyclic scaffolds have gained significant traction for their ability to impart conformational rigidity and novel three-dimensional topologies to drug candidates. Among these, tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate stands out as a versatile linker component. Its unique architecture offers a strategic advantage in orienting the two ends of a PROTAC, influencing ternary complex formation and subsequent protein degradation.

This guide provides an in-depth ¹H NMR analysis of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate, offering a comparative perspective against other relevant spirocyclic alternatives. As a Senior Application Scientist, my aim is to not only present spectral data but to also elucidate the underlying structural features that give rise to the observed NMR signals, providing a practical framework for researchers in their synthetic and analytical endeavors.

The Structural Significance of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate

The structure of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate presents a fascinating case for ¹H NMR analysis. The spirocyclic core, where a piperidine and a pyrrolidine ring share a single carbon atom, introduces significant conformational constraints. This rigidity, while beneficial for drug design, often leads to complex NMR spectra due to the non-equivalence of protons that might be considered chemically similar in more flexible systems. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a primary amino group on the cyclohexane ring further influences the electronic environment and, consequently, the chemical shifts of nearby protons.

A key feature to anticipate in the ¹H NMR spectrum of this molecule is the presence of diastereotopic protons. Due to the chiral nature of the spirocenter and the overall asymmetry of the molecule, the geminal protons on the methylene groups of both rings are chemically non-equivalent. This non-equivalence results in these protons having different chemical shifts and coupling to each other, often leading to complex multiplet patterns.

Interpreting the ¹H NMR Spectrum: A Predictive Approach

While a publicly available, fully assigned ¹H NMR spectrum for tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate is not readily found in the literature, we can predict the key features based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

A closely related analog, tert-butyl (3RS)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate , for which predicted ¹H NMR data is available, provides a valuable reference point[1]. The predicted chemical shifts for this analog are: δ 4.51-4.49 (1H, m), 3.92 (1H, dd, J=4.4, 10.1 Hz), 3.84-3.79 (1H, m), 3.59 (1H, br s), 3.38-3.30 (1H, m), 1.96 (1H, dd, J=6.3, 13.6 Hz), 1.85-1.79 (2H, m), 1.73-1.63 (2H, m), 1.58-1.50 (2H, m), 1.45 (9H, s)[1].

Based on this and other related structures, we can anticipate the following regions and multiplicities for our target molecule:

Table 1: Predicted ¹H NMR Spectral Regions for tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate

Chemical Shift (δ, ppm)MultiplicityIntegration (Approx.)Assignment
~3.5 - 3.0Multiplets4HProtons on carbons adjacent to the Boc-protected nitrogen (pyrrolidine ring)
~2.8 - 2.5Multiplet1HProton on the carbon bearing the amino group (methine proton)
~2.0 - 1.2Multiplets12HProtons of the cyclohexane and remaining pyrrolidine ring methylene groups
~1.45Singlet9HProtons of the tert-butyl group (Boc)
Broad singletBroad Singlet2HProtons of the primary amino group (NH₂)

Causality Behind Expected Chemical Shifts:

  • Boc-Protected Amine Protons (δ ~3.5 - 3.0 ppm): The protons on the carbons alpha to the nitrogen of the Boc-protected pyrrolidine ring are expected to be deshielded due to the electron-withdrawing effect of the carbamate group. Their diastereotopic nature will likely result in complex multiplets.

  • Methine Proton (δ ~2.8 - 2.5 ppm): The proton on the carbon attached to the primary amino group will be deshielded, and its multiplicity will depend on the coupling with adjacent methylene protons.

  • Ring Methylene Protons (δ ~2.0 - 1.2 ppm): This region will contain a complex overlap of signals from the numerous diastereotopic methylene protons of both the piperidine and pyrrolidine rings. The rigid spirocyclic system restricts conformational averaging, leading to distinct chemical shifts for each proton.

  • Boc Group Protons (δ ~1.45 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp, intense singlet, a characteristic signature of the Boc protecting group.

  • Amino Group Protons: The chemical shift of the NH₂ protons is highly variable and depends on solvent, concentration, and temperature. It will typically appear as a broad singlet that can be exchanged with D₂O.

Comparative ¹H NMR Analysis: Alternative Spirocyclic Linkers

The choice of a spirocyclic linker in PROTAC design is a critical decision that impacts the overall properties and efficacy of the molecule. Below is a comparison of the expected ¹H NMR features of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate with other relevant spirocyclic diamine building blocks.

1. tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate:

This isomer, with the Boc group on the piperidine nitrogen and the free amine on the pyrrolidine ring, will exhibit a different ¹H NMR profile. The protons adjacent to the Boc-protected nitrogen in the piperidine ring will be in the δ 3.5 - 3.0 ppm region, while the protons adjacent to the free amine in the pyrrolidine ring will be shifted further upfield.

2. tert-Butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate:

The presence of a carbonyl group in the piperidine ring will significantly deshield the adjacent methylene protons, shifting their signals downfield, likely into the δ 2.5 - 2.0 ppm region. The overall complexity of the spectrum will remain due to the spirocyclic nature of the molecule.

3. tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate:

This smaller spirocycle, containing two four-membered rings, will experience greater ring strain. This strain can influence the bond angles and, consequently, the coupling constants observed in the ¹H NMR spectrum. The chemical shifts of the ring protons will also be affected by the unique geometry of this system.

Table 2: Comparative Overview of Key ¹H NMR Features of Spirocyclic Linkers

CompoundKey Differentiating ¹H NMR Features
tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate Complex multiplets in the aliphatic region due to extensive diastereotopicity in both the five- and six-membered rings. A characteristic singlet for the Boc group around 1.45 ppm.
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylateDifferent chemical shift patterns for the protons adjacent to the Boc-protected nitrogen (piperidine) versus the free amine (pyrrolidine).
tert-Butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylateDownfield shift of protons alpha to the carbonyl group in the piperidine ring.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylatePotentially different coupling constants due to increased ring strain in the spiro[3.3]heptane system.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Analysis

A self-validating protocol ensures reproducible and high-quality data.

  • Analyte Purity Assessment: Before preparing the NMR sample, ensure the purity of the spirocyclic amine using an orthogonal technique such as LC-MS. This will help in distinguishing signals of the main compound from impurities.

  • Solvent Selection and Preparation: Use high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄). For compounds with exchangeable protons (like the NH₂ group), DMSO-d₆ is often preferred as it can slow down the exchange rate and allow for the observation of NH signals. Filter the solvent through a 0.22 µm syringe filter to remove any particulate matter.

  • Sample Weighing and Dissolution: Accurately weigh 5-10 mg of the compound into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A clear, homogeneous solution is critical for acquiring high-resolution spectra.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Ensure no air bubbles are trapped in the solution.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, referencing to the residual solvent peak is also a common practice.

G cluster_workflow ¹H NMR Sample Preparation Workflow A Assess Analyte Purity (LC-MS) B Select & Filter Deuterated Solvent A->B Confirms identity C Weigh Compound (5-10 mg) B->C D Dissolve in Solvent (0.6-0.7 mL) C->D E Ensure Homogeneity (Vortex/Sonicate) D->E Complete dissolution F Transfer to NMR Tube E->F G Add Internal Standard (Optional) F->G H Ready for NMR Acquisition G->H

Caption: A standardized workflow for preparing high-quality NMR samples.

Protocol 2: ¹H NMR Data Acquisition

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion, which is crucial for resolving the complex multiplets in spirocyclic systems.

  • Tuning and Shimming: Tune the probe to the correct frequency for ¹H and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient for a routine ¹H NMR spectrum.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 12 ppm).

    • Number of Scans: For a sufficiently concentrated sample, 16 to 64 scans are typically adequate.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative ¹H NMR. For quantitative analysis, a longer delay (5 x T₁) is necessary.

    • Acquisition Time (at): An acquisition time of 2-4 seconds will provide good resolution.

  • Data Processing:

    • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is common) to improve the signal-to-noise ratio before Fourier transformation.

    • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure accurate integration.

    • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integration: Integrate all signals to determine the relative number of protons for each resonance.

    • Peak Picking: Identify the chemical shift of each multiplet.

G cluster_logical Logical Flow of NMR Data Interpretation Start Acquire 1D ¹H NMR Spectrum ChemShift Analyze Chemical Shifts Start->ChemShift Identifies proton environments Integration Analyze Integration Start->Integration Determines proton ratios Multiplicity Analyze Multiplicity & Coupling Constants Start->Multiplicity Reveals neighboring protons Structure Propose/Confirm Structure ChemShift->Structure Integration->Structure Multiplicity->Structure

Caption: Logical relationships in the interpretation of a ¹H NMR spectrum.

Conclusion

The ¹H NMR analysis of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate and its analogs is a powerful tool for structural verification and comparative assessment in drug discovery. The inherent complexity of the spectra arising from the rigid spirocyclic core necessitates a thorough understanding of NMR principles, particularly the concept of diastereotopicity. By following robust experimental protocols and leveraging predictive analysis based on related structures, researchers can confidently characterize these valuable building blocks. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to navigate the intricacies of NMR analysis and make informed decisions in the design and synthesis of next-generation therapeutics.

References

  • iChemical. tert-butyl (3RS)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, CAS No. 240401-09-6. [Link]

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Comparative

A Comparative Mass Spectrometry Guide to 8-Amino-2-Boc-2-azaspiro[4.5]decane: A Modern Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the mass spectrometry data for 8-Amino-2-Boc-2-azaspiro[4.5]decane, a key building block in modern medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometry data for 8-Amino-2-Boc-2-azaspiro[4.5]decane, a key building block in modern medicinal chemistry. We will explore its expected fragmentation patterns, compare its mass spectrometric signature to alternative diamine scaffolds, and provide a detailed experimental protocol for its characterization. This document is designed to serve as a practical resource for researchers utilizing this and similar scaffolds in drug development programs.

The Strategic Advantage of Spirocyclic Scaffolds

In the quest for novel therapeutics, medicinal chemists are increasingly moving beyond flat, aromatic structures towards more three-dimensional molecules. Spirocyclic motifs, such as that in 8-Amino-2-Boc-2-azaspiro[4.5]decane, are at the forefront of this evolution.[1][2] Their inherent conformational rigidity and well-defined three-dimensional arrangement of functional groups can lead to a decreased entropy of binding to a biological target, potentially increasing potency and selectivity.[3] The azaspiro[4.5]decane core, in particular, offers a desirable scaffold for exploring new chemical space, providing distinct exit vectors for substitution.[4][5]

Accurate and reliable analytical methods are paramount for characterizing these novel building blocks. Mass spectrometry, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is an indispensable tool for confirming molecular identity and probing structural features.[6][7][8]

Mass Spectrometry of 8-Amino-2-Boc-2-azaspiro[4.5]decane: An Overview

The subject of our analysis, 8-Amino-2-Boc-2-azaspiro[4.5]decane, has the following key properties:

  • Molecular Formula: C₁₄H₂₆N₂O₂[][10]

  • Molecular Weight (Monoisotopic Mass): 254.1994 g/mol [10]

  • Structure: A spirocyclic system containing a piperidine ring fused to a cyclohexane ring, with a Boc-protected secondary amine and a primary amine.

Given the presence of two basic nitrogen atoms, this molecule is readily analyzed by positive-ion electrospray ionization mass spectrometry (ESI-MS). The primary amine and the piperidine nitrogen can both be protonated, leading to a strong signal for the protonated molecule, [M+H]⁺, at m/z 255.2067.

Experimental Protocol: ESI-MS Analysis

This protocol outlines a robust method for the characterization of 8-Amino-2-Boc-2-azaspiro[4.5]decane using a standard quadrupole time-of-flight (Q-TOF) mass spectrometer.

Rationale: ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion.[6][8] A high-resolution instrument like a Q-TOF is chosen to obtain accurate mass measurements, which are crucial for confirming the elemental composition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve ~1 mg of 8-Amino-2-Boc-2-azaspiro[4.5]decane in 1 mL of a 50:50 mixture of acetonitrile and water. This solvent system is compatible with reverse-phase chromatography and promotes efficient ionization.

    • Add 0.1% (v/v) formic acid to the sample and mobile phase. The acid ensures the analyte is protonated in solution, leading to a strong [M+H]⁺ signal in positive ion mode.

    • Vortex the sample until fully dissolved.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Agilent 6520 Q-TOF, Waters SYNAPT G2).

    • Ionization Mode: ESI, Positive Ion.

    • Capillary Voltage: 3.5 – 4.0 kV. This high voltage is necessary to generate the electrospray aerosol.[7]

    • Nebulizer Gas (N₂): 30 – 40 psi. This facilitates the formation of fine droplets.

    • Drying Gas (N₂): 8 – 10 L/min at 300-325 °C. This helps to desolvate the ions as they travel into the mass spectrometer.

    • Fragmentor/Cone Voltage: 100-120 V. A moderate voltage is applied to aid in desolvation and ion transmission without inducing significant fragmentation.

    • Mass Range: m/z 50 – 500. This range comfortably covers the parent ion and expected fragments.

  • Data Acquisition:

    • Full Scan MS: Acquire data in full scan mode to detect the protonated molecular ion [M+H]⁺. Verify that the measured accurate mass is within 5 ppm of the theoretical mass (255.2067).

    • Tandem MS (MS/MS): Perform a product ion scan on the precursor ion at m/z 255.2.

      • Collision Gas: Argon.

      • Collision Energy: Apply a range of collision energies (e.g., 10, 20, and 40 eV). This allows for the observation of a range of fragments, from simple losses of the protecting group to more complex ring cleavages. Collision-induced dissociation (CID) is the process of energetic collisions with an inert gas to induce fragmentation.[11]

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation p1 Dissolve in ACN/H2O + 0.1% FA p2 Vortex p1->p2 p3 Syringe Filter p2->p3 a1 Infuse into ESI Source (Positive Ion Mode) p3->a1 a2 Full Scan MS (Detect [M+H]⁺) a1->a2 a3 MS/MS on m/z 255.2 (Product Ion Scan) a2->a3 d1 Confirm Accurate Mass a3->d1 d2 Analyze Fragmentation Pattern d1->d2

Caption: Experimental workflow for MS analysis.

Predicted Fragmentation Pathway

The structural features of 8-Amino-2-Boc-2-azaspiro[4.5]decane give rise to a predictable and informative fragmentation pattern under CID conditions. The tert-butoxycarbonyl (Boc) group is particularly labile and serves as a primary fragmentation point.

Key Predicted Fragments:

  • Loss of Isobutylene (-56 Da): A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (C₄H₈) to form a carbamic acid intermediate, which can then decarboxylate. This results in a prominent fragment at m/z 199.1 ([M+H-56]⁺).[12]

  • Loss of the Boc Group (-100 Da): The entire Boc group (C₅H₈O₂) can be lost, leading to a fragment at m/z 155.1 ([M+H-100]⁺). This corresponds to the protonated diamine core.

  • Loss of tert-Butanol (-74 Da): Another possible pathway for Boc group fragmentation involves the loss of tert-butanol, particularly if the proton is located on the Boc carbonyl oxygen.[12] This would yield a fragment at m/z 181.1 .

  • Cyclohexane Ring Fragmentation: At higher collision energies, fragmentation of the carbocyclic ring is expected. This can lead to complex losses of ethylene and other neutral fragments from the m/z 155.1 ion.

Fragmentation Diagram

G cluster_frags parent [M+H]⁺ m/z 255.2 f1 [M+H - C₄H₈]⁺ m/z 199.1 parent:f1->f1:f0 - 56 Da (isobutylene) f2 [M+H - C₅H₉O₂]⁺ m/z 155.1 parent:f1->f2:f0 - 100 Da (Boc group) f3 f3 f2:f1->f3:f0 High CID

Caption: Predicted MS/MS fragmentation of the target compound.

Comparative Analysis with Alternative Scaffolds

To understand the value of 8-Amino-2-Boc-2-azaspiro[4.5]decane, it is useful to compare its mass spectrometric properties with other diamine scaffolds commonly used in drug discovery.[13]

Feature8-Amino-2-Boc-2-azaspiro[4.5]decane 1-Boc-piperazine (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane
Structure SpirocyclicMonocyclicBridged Bicyclic
MW ( g/mol ) 254.20186.1398.08
[M+H]⁺ m/z 255.2187.199.1
Key Fragments -56 Da (isobutylene loss) from Boc-56 Da (isobutylene loss) from BocRing opening, retro-Diels-Alder type fragmentations
-100 Da (Boc group loss)-100 Da (Boc group loss)
Structural Info Fragmentation confirms the presence and lability of the Boc group and the mass of the core scaffold.Similar Boc fragmentation, but the core fragment (m/z 87.1) is simpler.Fragmentation is dominated by the strained bicyclic system, providing a distinct fingerprint.
Complexity High (Spirocyclic, Fsp³ rich)Low (Simple heterocycle)Medium (Strained bridged system)

Causality Behind the Data:

  • The mass of the protonated molecule is the most direct and unambiguous identifier for each scaffold. The higher mass of the azaspirodecane reflects its greater structural complexity and size.

  • Both Boc-protected scaffolds show the characteristic losses of 56 and 100 Da. This shared feature validates the presence of the protecting group but does not, by itself, reveal the nature of the underlying amine core.

  • The key differentiator lies in the mass of the core diamine fragment after the loss of the Boc group (m/z 155.1 for the azaspirodecane vs. m/z 87.1 for piperazine). This "remnant" mass is a unique identifier for the scaffold.

  • The diazabicycloheptane, lacking a Boc group and possessing a strained structure, will fragment via different, more complex pathways, often involving cleavage of the bridged system. This makes its identification straightforward but requires a more detailed interpretation of its unique MS/MS spectrum.

Structural Comparison Diagram

Caption: Comparison of diamine scaffold types.

Conclusion

The mass spectrometric analysis of 8-Amino-2-Boc-2-azaspiro[4.5]decane is straightforward and highly informative. Through ESI-MS, the molecular formula can be confidently confirmed via accurate mass measurement of the [M+H]⁺ ion at m/z 255.2. Tandem mass spectrometry provides clear, predictable fragmentation patterns dominated by the loss of the labile Boc protecting group, which in turn reveals the mass of the core spirocyclic diamine.

When compared to simpler monocyclic or more constrained bridged bicyclic scaffolds, the azaspiro[4.5]decane framework offers a unique combination of structural complexity and synthetic accessibility. Its mass spectrometric signature is distinct and allows for unambiguous characterization, ensuring quality control and structural verification in complex synthetic sequences. This analytical clarity, combined with its desirable three-dimensional properties, solidifies the position of 8-Amino-2-Boc-2-azaspiro[4.5]decane as a valuable building block for the next generation of therapeutic agents.

References

  • Reymond Research Group. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • Reddit. (2023). r/OrganicChemistry - MS fragmentation pattern with Boc protected amines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Spirocyclic Motifs in Natural Products. Retrieved from [Link]

  • ChemUniverse. (n.d.). 8-(BOC-AMINO)-2-AZASPIRO[4.5]DECANE. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Privileged Scaffolds for Library Design and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of spirocyclic compounds reported along with their olfactory properties. Retrieved from [Link]

  • ScienceDirect. (n.d.). Electrospray Mass Spectrometry. Retrieved from [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Boc-8-oxo-2-azaspiro[4.5]decane. Retrieved from [Link]

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Validation

The Rigid Contender: A Comparative Guide to Azaspiro[4.5]decane and PEG Linkers in PROTAC Design

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Linker as the Linchpin of PROTAC Efficacy Proteolysis-Targeting Chimeras (PROTACs) have emerged as...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While ligand selection dictates specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's success, actively influencing ternary complex formation, degradation efficiency, and pharmacokinetic (PK) properties.

Historically, PROTAC design has heavily relied on flexible linkers, with polyethylene glycol (PEG) and alkyl chains being the most common motifs.[3] Their synthetic tractability and ability to span a range of distances have made them a go-to choice for initial screening. However, the field is rapidly evolving, with a growing appreciation for the benefits of more rigid and structurally defined linkers. Among these, azaspiro[4.5]decane scaffolds are gaining attention as a promising alternative.

This guide provides an in-depth, objective comparison of azaspiro[4.5]decane linkers and the well-established PEG linkers. We will delve into their structural and functional differences, present supporting data, and offer detailed experimental protocols to empower researchers to make informed decisions in their PROTAC design strategy.

The PROTAC Mechanism: A Symphony Orchestrated by the Linker

The fundamental action of a PROTAC is to induce the formation of a productive ternary complex between the target protein and an E3 ligase.[4] This proximity enables the E3 ligase to transfer ubiquitin to the target, marking it for degradation by the proteasome.[5] The linker's length, polarity, and conformational flexibility are paramount in dictating the geometry and stability of this crucial ternary complex.[6]

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC E3 E3 Ligase E3->Ternary Recruitment Ub Ubiquitin Tagging Ternary->Ub Proximity-Induced Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Deep Dive: Polyethylene Glycol (PEG) Linkers - The Flexible Standard

PEG linkers, composed of repeating ethylene glycol units, have been a mainstay in PROTAC development, largely due to their synthetic accessibility and favorable physicochemical properties.[2][3]

Structure and Properties:

  • Flexibility: The ether linkages in PEG chains afford a high degree of rotational freedom.[7] This flexibility allows the PROTAC to adopt numerous conformations, which can increase the probability of achieving a productive ternary complex geometry.[8]

  • Hydrophilicity: The oxygen atoms in the PEG backbone are hydrophilic, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[9][10] This is a critical attribute for improving cell permeability and overall bioavailability.[2]

Advantages:

  • Synthetic Accessibility: Bifunctional PEG linkers of various lengths are commercially available, enabling the rapid and straightforward synthesis of PROTAC libraries for screening.[2][3]

  • Improved Solubility: Enhanced water solubility is one of the most significant benefits of PEG linkers, helping to overcome a common hurdle in the development of "beyond rule-of-five" molecules like PROTACs.[10]

  • Conformational Sampling: Flexibility allows the PROTAC to "search" for an optimal binding pose within the ternary complex, which can be advantageous when the precise structural requirements are unknown.[8]

Disadvantages:

  • The "Hook Effect": The high flexibility and concentration of PROTACs with PEG linkers can lead to the formation of unproductive binary complexes (POI-PROTAC or E3-PROTAC) at high concentrations.[11] This saturates the system, preventing the formation of the necessary ternary complex and leading to a paradoxical decrease in degradation at higher doses, known as the "hook effect".[12][13]

  • Entropic Penalty: The high conformational freedom of a flexible linker comes at a cost. Upon binding and forming a more ordered ternary complex, there is a significant entropic penalty, which can decrease the overall stability of the complex.[7][14]

  • Metabolic Instability: PEG chains can be susceptible to oxidative metabolism in vivo, potentially limiting the half-life and therapeutic window of the PROTAC.[15][16]

  • Poor Cell Permeability: Despite improving solubility, the high polarity of long PEG chains can sometimes hinder passive diffusion across the cell membrane.[17]

Deep Dive: Azaspiro[4.5]decane Linkers - The Rigid Challenger

Rigid linkers, such as those incorporating spirocyclic scaffolds like azaspiro[4.5]decane, represent a more recent and sophisticated approach to PROTAC design.[15] These structures introduce conformational constraints, aiming to pre-organize the molecule into a bioactive conformation.[7]

Structure and Properties:

  • Rigidity: The spirocyclic system locks the linker's conformation, dramatically reducing the number of rotatable bonds.[15] This creates a more defined three-dimensional structure.

  • sp3-Rich Character: These scaffolds are rich in sp3-hybridized carbon atoms, which can improve physicochemical properties like solubility and metabolic stability compared to flat, aromatic systems.

  • Defined Vectors: The attachment points on the azaspiro[4.5]decane ring provide well-defined vectors for connecting the two ligands, allowing for more precise control over their relative orientation.

Advantages:

  • Pre-organization and Reduced Entropic Penalty: By locking the PROTAC into a conformation that is favorable for ternary complex formation, rigid linkers can reduce the entropic penalty of binding, leading to more stable and potent complexes.[7][14]

  • Improved Pharmacokinetics: The rigidity and sp3-rich nature of azaspiro[4.5]decane linkers can lead to improved metabolic stability and better pharmacokinetic profiles.[3] A recent study on an EZH2 PROTAC incorporating a 2,8-diazaspiro[4.5]decane linker demonstrated an oral bioavailability of 8.91% in mice, highlighting its potential.[18]

  • Enhanced Selectivity: A well-designed rigid linker can enforce a specific geometry that is optimal for the desired POI-E3 ligase pair, potentially disfavoring off-target interactions and improving selectivity.[7][8]

  • Overcoming the Hook Effect: By promoting the formation of a stable ternary complex, rigid linkers can mitigate the formation of unproductive binary complexes, thus reducing the hook effect.

Disadvantages:

  • Synthetic Complexity: The synthesis of spirocyclic systems is generally more challenging and time-consuming compared to the simple coupling of PEG chains.[7][19] This can slow down the initial screening and optimization process.

  • Risk of Mismatched Geometry: The lack of flexibility is a double-edged sword. If the rigid linker's conformation is not compatible with a productive ternary complex, it can lead to a complete loss of degradation activity.[7][8] This necessitates a more structure-guided or iterative design approach.

Linker_Comparison cluster_peg PEG Linker (Flexible) cluster_azaspiro Azaspiro[4.5]decane Linker (Rigid) POI1 POI Ligand Linker1 Flexible Conformations POI1->Linker1 E3_1 E3 Ligand Linker1->E3_1 High Entropy POI2 POI Ligand Linker2 Pre-organized Conformation POI2->Linker2 E3_2 E3 Ligand Linker2->E3_2 Low Entropy

Caption: Conceptual difference between flexible and rigid linkers.

Head-to-Head Comparison: Azaspiro[4.5]decane vs. PEG Linkers

The optimal choice of linker is highly dependent on the specific target and E3 ligase pair. However, we can summarize the general characteristics to guide initial design choices.

FeaturePEG LinkersAzaspiro[4.5]decane LinkersRationale & Causality
Conformational Flexibility HighLow (Rigid)PEG's ether backbone allows free rotation, while the spirocyclic structure of azaspiro[4.5]decane locks the conformation.
Ternary Complex Stability Variable; can be reduced by entropic penaltyPotentially High; reduced entropic penaltyRigidity pre-organizes the PROTAC into a bioactive conformation, minimizing the loss of entropy upon binding.[14]
Degradation Potency (DC₅₀) Often potent, but requires length optimizationCan achieve higher potency if geometry is optimalA stable, pre-organized ternary complex leads to more efficient ubiquitination and degradation.[3]
"Hook Effect" More proneLess proneRigid linkers favor ternary complex formation over the unproductive binary complexes that cause the hook effect.[11][12]
Solubility Generally good (hydrophilic)Moderate to Good (sp3-rich)PEG's hydrophilicity directly improves aqueous solubility. Azaspiro[4.5]decane's 3D structure can disrupt crystal packing and improve solubility over flat linkers.[9]
Cell Permeability Variable; can be hindered by high polarityPotentially improvedThe sp3-rich character and ability to mask polar groups can enhance passive membrane permeability.[17]
Metabolic Stability Susceptible to oxidationGenerally more stableThe rigid, saturated ring system is less prone to metabolic breakdown than linear PEG chains.[16]
Synthetic Accessibility High; commercially available building blocksModerate to low; often requires multi-step synthesisWell-established chemistry for PEG contrasts with the more complex synthesis of spirocycles.[8][20][21]

Experimental Protocols for Linker Evaluation

A rigorous, self-validating experimental workflow is essential to compare and select the optimal linker. This involves a series of biophysical, cellular, and pharmacokinetic assays.

Experimental_Workflow Start PROTAC Synthesis (PEG vs. Azaspiro) Ternary 1. Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Start->Ternary Degradation 2. In-Cell Degradation Assay (Western Blot) Ternary->Degradation Confirm Complex Formation Permeability 3. Cell Permeability Assay (PAMPA) Degradation->Permeability Confirm Cellular Activity PK 4. In-Vivo PK Study (LC-MS/MS) Permeability->PK Assess Drug-like Properties Decision Select Lead Linker PK->Decision

Caption: A typical experimental workflow for evaluating PROTAC linkers.

Protocol 1: In-Cell Protein Degradation Assay (Western Blot)

This is the gold-standard method for quantifying the degradation of the target protein.[19]

Objective: To determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) for each PROTAC.

Materials & Reagents:

  • Cell line expressing the protein of interest

  • 6-well tissue culture plates

  • PROTAC stock solutions (e.g., 10 mM in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, β-actin)[6]

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[19]

  • PROTAC Treatment: Prepare serial dilutions of the PEG- and azaspiro[4.5]decane-linked PROTACs in culture medium. Treat cells for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO) and a proteasome inhibitor control (e.g., MG132) to validate that degradation is proteasome-dependent.[22]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Normalize protein amounts for all samples, run on an SDS-PAGE gel, and transfer to a PVDF membrane.[6]

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the POI overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.[19]

  • Analysis: Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH) to confirm equal protein loading.[19] Quantify band intensities using densitometry software. Normalize the POI signal to the loading control and plot the percentage of remaining protein against PROTAC concentration to determine DC₅₀ and Dₘₐₓ.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid, high-throughput method to predict the passive permeability of a PROTAC, offering an early indication of its potential for cell entry.[17][19]

Objective: To compare the passive permeability of PROTACs with different linkers.

Materials & Reagents:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plate

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solutions

Step-by-Step Methodology:

  • Plate Preparation: Carefully coat the filter of each well in the 96-well filter plate with 5 µL of the artificial membrane solution. This is the donor plate.[19]

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS buffer.

  • Compound Addition: Add 150 µL of the PROTAC solution (prepared in PBS from the stock) to the donor wells.[19]

  • Incubation: Carefully place the donor filter plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula, taking into account the concentrations, volumes, and incubation time. Compare the Pe values for the PEG- and azaspiro[4.5]decane-linked PROTACs.

Conclusion and Future Outlook

The choice between a flexible PEG linker and a rigid azaspiro[4.5]decane linker is a critical decision in PROTAC development.[6]

  • Choose PEG linkers for:

    • Initial screening and rapid library synthesis to establish proof-of-concept.

    • Cases where target solubility is a major concern.

    • When structural information about the ternary complex is limited, and flexibility is needed to find a productive conformation.

  • Choose Azaspiro[4.5]decane linkers for:

    • Lead optimization to improve potency, selectivity, and pharmacokinetic properties.

    • Targets where the "hook effect" is a significant issue with flexible linkers.

    • When a structure-guided design approach is possible to leverage the benefits of conformational pre-organization.

The future of PROTAC linker design is moving beyond simple spacers towards more sophisticated, functional moieties.[23] The rise of rigid linkers like azaspiro[4.5]decane underscores a shift towards rational design aimed at enhancing potency and creating molecules with superior drug-like properties.[14] Advances in computational modeling and structural biology will be crucial in predicting optimal linker geometries, reducing the reliance on empirical screening and accelerating the development of the next generation of highly effective protein degraders.[14]

References

  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • BenchChem. (2025). Technical Support Center: Troubleshooting the PROTAC Hook Effect with PEG Linkers.
  • BenchChem. (n.d.). A Comparative Guide to PROTAC Linkers: Evaluating m-PEG3-OMs and Alternatives in Targeted Protein Degradation.
  • BenchChem. (2025). The Critical Role of PEG Linkers in PROTAC Design: A Comparative Analysis.
  • BenchChem. (2025). A Comparative Guide to PEG-Based Linkers in Preclinical PROTAC Research.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312.
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  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
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  • BenchChem. (2025). Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide.
  • Ciulli, A., et al. (n.d.).
  • BenchChem. (2025). Technical Support Center: Addressing the Hook Effect in PROTACs with PEG Linkers.
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  • MedChemExpress. (n.d.). 8-Boc-8-Azaspiro[4.5]decane-2-amino | PROTAC Linker.
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  • MedChemExpress. (n.d.). 3-(Dimethoxymethyl)-1-oxa-8-azaspiro[4.5]decane | PROTAC Linker.
  • Neklesa, T., et al. (n.d.). PROTACs– a game-changing technology. PMC - NIH.
  • MedChemExpress. (n.d.). tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate.
  • Wang, Q., et al. (n.d.). Synthesis of 1‐azaspiro[4.5]decane scaffold.
  • Albanese, V., et al. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. NIH.
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  • Orjales, A., et al. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed.
  • Morciano, G., et al. (n.d.). 1,3,8-Triazaspiro[4.
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  • Crews, C. M., et al. (2023).
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  • Zhang, X., et al. (n.d.).
  • Morciano, G., et al. (2025). (PDF) 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu-Independent Mechanism That Prevents Oligomycin A-Related Side Effects.
  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
  • BenchChem. (2025). A Head-to-Head Comparison of PROTACs with Different Linker Compositions: A Guide for Researchers.
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Comparative

The Spirocyclic Advantage: A Comparative Guide to Linker-Mediated Protein Degradation

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecul...

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two.[1] While initially viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy, influencing everything from ternary complex formation and stability to cell permeability and pharmacokinetic properties.[2][3]

This guide provides an in-depth technical comparison of different linker strategies, with a particular focus on the emerging role of spirocyclic linkers in enhancing PROTAC performance. We will delve into the causal relationships behind experimental choices, present supporting data from key studies, and provide detailed protocols for evaluating the efficacy of these next-generation protein degraders.

From Flexible Chains to Rigid Scaffolds: The Evolution of Linker Design

Early PROTAC design predominantly featured flexible alkyl and polyethylene glycol (PEG) linkers due to their synthetic tractability and ability to span a range of distances.[2] However, the high degree of conformational freedom in these linkers can be a double-edged sword. While flexibility can facilitate the initial formation of the ternary complex, it can also lead to an entropic penalty and the adoption of non-productive conformations, thereby limiting degradation efficiency.[1][4]

This has led to a growing interest in more rigid linker architectures, including those incorporating cyclic and aromatic moieties.[2] The central hypothesis is that by reducing the conformational flexibility of the linker, the PROTAC can be pre-organized into a bioactive conformation that favors the formation of a stable and productive ternary complex.[5][6] This can translate to improved degradation potency (lower DC50), higher maximal degradation (Dmax), and enhanced selectivity.

The Rise of Spirocycles: Introducing 3D Geometry for Optimal Performance

Spirocyclic linkers represent a significant advancement in rigid linker design. These unique structures, characterized by two rings sharing a single carbon atom, introduce a defined three-dimensional geometry that can precisely orient the POI and E3 ligase ligands.[7] This constrained topology can offer several advantages over planar rigid linkers:

  • Minimized Hydrophobic Collapse: The 3D nature of spirocyclic linkers can prevent the undesirable intramolecular hydrophobic collapse that can occur with flexible linkers, thereby maintaining an extended conformation conducive to ternary complex formation.

  • Improved Physicochemical Properties: Spirocyclic scaffolds can improve the solubility and permeability of PROTACs, addressing some of the "beyond Rule of 5" challenges associated with these large molecules.

  • Novel Intellectual Property: The unique chemical space occupied by spirocyclic linkers provides opportunities for novel intellectual property in a competitive field.

Comparative Analysis of Spirocyclic Linkers in BRD4 Degradation

Linker TypeRepresentative Structure/MotifTarget/E3 LigaseDC50DmaxKey Observations & Rationale
Flexible (PEG) MZ1BRD4 / VHL~25-125 nM>90%Potent degradation, but the flexible linker may adopt multiple conformations, not all of which are productive.[8]
Flexible (Alkyl) dBET1BRD4 / CRBN<100 nM>90%Effective degradation, but hydrophobicity can be a concern for solubility and cell permeability.[9]
Rigid (Aromatic) Phenyl or Pyridyl derivativesBRD4 / VHL or CRBNPotency can be enhanced>90%Rigidity can pre-organize the PROTAC for improved ternary complex stability and can introduce beneficial π-π stacking interactions.[10] However, improper geometry can abrogate activity.
Spirocyclic (e.g., spiro[3.3]heptane) Hypothetical BRD4 PROTACBRD4 / CRBNPotentially <25 nM>95%The rigid 3D scaffold is hypothesized to lock the PROTAC in a highly productive conformation, leading to enhanced ternary complex formation and degradation efficiency.
Spirocyclic (e.g., azaspiro[3.5]nonane) Hypothetical BRD4 PROTACBRD4 / CRBNPotentially <25 nM>95%The introduction of a nitrogen atom can improve solubility and provide a handle for further chemical modification while maintaining the rigidifying effect of the spirocycle.

Note: The data for spirocyclic linker-containing BRD4 PROTACs is presented as a hypothesis based on the principles of rigid linker design and the observed benefits in other systems. Further direct comparative studies are needed to definitively quantify their efficacy against BRD4.

The Logic of Linker Design: An Experimental Workflow

The rational design and evaluation of PROTACs with different linkers is an iterative process. The following workflow outlines the key experimental stages, from initial design to in-cell evaluation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Performance Evaluation cluster_optimization Optimization design Select POI & E3 Ligase Ligands linker_selection Choose Linker Scaffolds (Flexible, Rigid, Spirocyclic) design->linker_selection synthesis Synthesize PROTAC Library linker_selection->synthesis ternary_complex Ternary Complex Formation (SPR, ITC) synthesis->ternary_complex degradation_assay In-Cell Degradation (Western Blot, NanoBRET) ternary_complex->degradation_assay viability_assay Cell Viability Assay (e.g., MTT) degradation_assay->viability_assay sar_analysis Analyze Structure-Activity Relationship (SAR) viability_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization iterate Iterate Design lead_optimization->iterate iterate->linker_selection

Caption: A rational workflow for the design, evaluation, and optimization of PROTACs with a focus on linker modification.

Experimental Protocols

To ensure scientific integrity, the following are detailed protocols for key assays used to evaluate the efficacy of PROTACs.

In-Cell Protein Degradation Assay: Western Blot

This is the gold-standard method for directly visualizing and quantifying the reduction of a target protein.

a. Cell Culture and Treatment:

  • Seed cells (e.g., HEK293T) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

b. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify total protein concentration using a BCA assay.

c. SDS-PAGE and Immunoblotting:

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize bands using an ECL substrate and an imaging system.

d. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the target protein signal to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

Real-Time Intracellular Degradation Assay: NanoBRET™

This assay allows for the kinetic monitoring of protein degradation in live cells.

a. Cell Line Preparation:

  • Generate a stable cell line expressing the target protein fused to a NanoLuc® luciferase donor and a fluorescently labeled tracer that binds to the target protein as the acceptor.

b. Assay Protocol:

  • Plate the engineered cells in a 96-well plate.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Treat with a serial dilution of the PROTAC.

  • Measure the donor (460 nm) and acceptor (618 nm) emission signals over time.

c. Data Analysis:

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • A decrease in the BRET ratio indicates degradation of the target protein.

  • Plot the BRET ratio against time and concentration to determine degradation kinetics.

Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of the binding kinetics and affinity of the ternary complex.

a. Surface Preparation:

  • Immobilize the E3 ligase (e.g., VHL or Cereblon) on a sensor chip.

b. Binary Interaction Analysis:

  • Inject the PROTAC at various concentrations to measure its binding to the immobilized E3 ligase.

  • In a separate experiment, inject the target protein (e.g., BRD4) to confirm no direct binding to the E3 ligase.

c. Ternary Complex Analysis:

  • Inject the target protein pre-incubated with the PROTAC over the E3 ligase surface.

  • An enhanced binding response compared to the binary interactions indicates ternary complex formation.

d. Data Analysis:

  • Fit the sensorgram data to appropriate binding models to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for both binary and ternary interactions.

  • Calculate the cooperativity factor (α) by comparing the binding affinity of the target protein to the E3 ligase in the presence and absence of the PROTAC.

Conclusion: The Path Forward for Spirocyclic Linkers

The strategic incorporation of spirocyclic linkers into PROTAC design holds immense promise for the development of more potent, selective, and drug-like protein degraders. By imparting a defined 3D geometry, these rigid scaffolds can overcome some of the limitations of traditional flexible linkers, leading to the formation of more stable and productive ternary complexes. While further head-to-head comparative studies are needed to fully elucidate the structure-activity relationships of different spirocyclic motifs, the foundational principles and experimental workflows outlined in this guide provide a robust framework for the rational design and evaluation of this exciting new class of PROTACs. As our understanding of the intricate interplay between linker architecture and degradation efficacy continues to grow, spirocyclic linkers are poised to become an indispensable tool in the targeted protein degradation arsenal.

References

  • Nowak, R. P., et al. (2018). Plasticity in binding confers selectivity in ligand-induced protein degradation.
  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285–E7292.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
  • Lu, J., et al. (2018). Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Chemistry & Biology, 25(1), 78-89.e5.
  • Testa, A., et al. (2020). Structure-Based Design of a Macrocyclic PROTAC.
  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical probes. Essays in Biochemistry, 61(5), 505–516.
  • Roy, M. J., et al. (2019). SPR-based screening for PROTAC-mediated ternary complex formation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 751-760.
  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
  • Edmondson, S. D., et al. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’ chemical space: an industrial perspective. Journal of Medicinal Chemistry, 62(15), 6841-6862.
  • Bricelj, A., et al. (2021). PROTACs: A new hope for undruggable targets. Seminars in Cancer Biology, 72, 147-156.
  • Sun, X., et al. (2019). The PROTAC technology for targeted protein degradation: a rising star in drug discovery. Drug Discovery Today, 24(11), 2215-2224.
  • Zengerle, M., et al. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chemical Biology, 10(8), 1770–1777.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
  • Schapira, M., et al. (2019). The promise and peril of chemical probes.
  • Lucas, X., & Ciulli, A. (2017). Recognition of substrate degrons by E3 ubiquitin ligases and its impact on protein degradation. Current Opinion in Structural Biology, 47, 8-16.
  • Mares, A., et al. (2020). Rational Design of Proteolysis-Targeting Chimeras (PROTACs). In Methods in Molecular Biology (Vol. 2088, pp. 1-21). Humana, New York, NY.
  • Smith, B. E., et al. (2019). Differential and opposite effects of linker length and composition on the activity of PROTACs. ChemMedChem, 14(11), 1144-1148.

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Validation

A Comparative Guide to the Structural Validation of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate

Abstract The synthesis of complex heterocyclic scaffolds, such as spirocyclic diamines, is fundamental to modern drug discovery. These motifs offer unique three-dimensional diversity, enabling novel interactions with bio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of complex heterocyclic scaffolds, such as spirocyclic diamines, is fundamental to modern drug discovery. These motifs offer unique three-dimensional diversity, enabling novel interactions with biological targets. However, their structural complexity, particularly the potential for regioisomerism, demands rigorous and unambiguous analytical validation. This guide provides an in-depth, comparative framework for the structural elucidation of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate, a valuable building block in medicinal chemistry. We will detail a multi-technique approach, focusing on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and contrast the expected data with that of its key regioisomer, tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate, to provide a definitive validation workflow.

The Challenge: Ambiguity in Spirocyclic Synthesis

The target molecule, tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (Molecular Formula: C₁₄H₂₆N₂O₂, Molecular Weight: 254.37 g/mol ), features a spirocyclic core with two distinct nitrogen atoms—one within a pyrrolidine ring and the other on a cyclohexane ring.[1] During synthesis, particularly in steps involving the protection of one of the two amino groups, there is a significant risk of forming the undesired regioisomer, where the tert-butyloxycarbonyl (Boc) group is attached to the nitrogen at position 8 instead of position 2.

Structure A: Target CompoundStructure B: Potential Regioisomer
tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate
(Image depiction of the intended product)(Image depiction of the potential isomeric byproduct)

Since both isomers possess the identical molecular formula and mass, a simple low-resolution mass spectrum is insufficient for differentiation. A robust analytical strategy is therefore not just procedural, but essential for ensuring the integrity of subsequent drug development efforts.

The Validation Workflow: A Multi-Pronged Approach

A self-validating protocol relies on the orthogonal nature of different analytical techniques. Our workflow begins with a rapid, high-level mass confirmation and proceeds to a detailed structural elucidation by NMR, which provides definitive proof of connectivity.

ValidationWorkflow cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy MS_HRMS High-Resolution MS (Confirms Elemental Comp.) MS_Frag MS/MS Fragmentation (Probes Connectivity) MS_HRMS->MS_Frag NMR_1H 1H NMR (Proton Environment) MS_HRMS->NMR_1H Step 2 Conclusion Structural Confirmation MS_Frag->Conclusion Step 3 NMR_13C 13C NMR (Carbon Skeleton) NMR_1H->NMR_13C NMR_2D 2D NMR (HSQC/HMBC) (Definitive Connectivity) NMR_13C->NMR_2D NMR_2D->Conclusion Step 3 Sample Synthesized Sample Sample->MS_HRMS Step 1

Caption: Orthogonal workflow for structural validation.

Mass Spectrometry: The First Gatekeeper

Expertise & Rationale

High-Resolution Mass Spectrometry (HRMS) is the initial and most critical step. It provides an exact mass measurement, which is used to confirm the elemental composition (C₁₄H₂₆N₂O₂). This immediately rules out impurities with different molecular formulas, such as incomplete reactions or solvent adducts. While HRMS cannot distinguish between our two regioisomers, tandem MS (MS/MS) can provide clues by analyzing fragmentation patterns.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures protonation of the amine groups for analysis in positive ion mode.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis: Infuse the sample at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Interpretation: Look for the protonated molecular ion [M+H]⁺.

Comparative Data Analysis

As shown in Table 1, both the target compound and its regioisomer will yield an identical [M+H]⁺ peak. However, the fragmentation can be informative. The Boc group is notoriously labile in the gas phase and can fragment in two characteristic ways: loss of the entire Boc group (-100 Da) or, more commonly, loss of isobutylene (-56 Da) via a McLafferty-like rearrangement.[2] The relative stability of the resulting fragment ions may differ between isomers, though this is not always a definitive diagnostic tool on its own.

Table 1: Comparative Mass Spectrometry Data

Analyte Molecular Formula Calculated Exact Mass [M] Expected [M+H]⁺ (m/z) Key Fragment Ion [M+H-56]⁺
Target Compound (A) C₁₄H₂₆N₂O₂ 254.1994 255.2072 199.1492

| Regioisomer (B) | C₁₄H₂₆N₂O₂ | 254.1994 | 255.2072 | 199.1492 |

NMR Spectroscopy: The Definitive Arbiter

Expertise & Rationale

NMR spectroscopy provides unambiguous proof of structure by mapping the precise chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. The chemical shifts and coupling patterns are exquisitely sensitive to the local electronic environment, allowing for definitive differentiation between the two regioisomers. The key distinction lies in which nitrogen atom—and by extension, which ring system—is influenced by the electron-withdrawing effect of the Boc-carbonyl group.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse program, typically over a spectral width of 0-12 ppm.

  • ¹³C NMR Acquisition: Acquire data with a proton-decoupled pulse program over a spectral width of 0-200 ppm.

Comparative ¹H NMR Analysis

In the target compound (A) , the Boc group is on the pyrrolidine nitrogen (N-2). The protons on the carbons adjacent to this nitrogen (positions 1 and 3) will experience deshielding and will likely appear further downfield (higher ppm) compared to the protons adjacent to the unprotected amine on the cyclohexane ring.

Conversely, in the regioisomer (B) , the Boc group is on the cyclohexane nitrogen (N-8). This will cause the protons on the carbons adjacent to N-8 to shift downfield, while the protons on the pyrrolidine ring will appear at shifts more typical for a free secondary amine.

Comparative ¹³C NMR Analysis

The ¹³C NMR spectrum provides the most compelling evidence. The electron-withdrawing carbonyl of the Boc group significantly deshields adjacent carbon atoms. By comparing the chemical shifts of the carbons in the pyrrolidine and cyclohexane rings, we can pinpoint the location of the Boc group.

Caption: Key carbon atoms for NMR differentiation.

Table 2: Predicted Comparative ¹³C NMR Chemical Shifts (ppm)

Carbon Position Target Compound (A) (Boc at N-2) Regioisomer (B) (Boc at N-8) Rationale for Difference
Boc Carbonyl ~155 ~155 No significant change expected.
Boc Quaternary C ~80 ~80 No significant change expected.
Pyrrolidine Carbons (next to N-2) ~45-55 ~35-45 Deshielded by adjacent Boc group in (A).
Cyclohexane Carbons (next to N-8) ~35-45 ~45-55 Deshielded by adjacent Boc group in (B).

| Spiro Carbon (C-5) | ~65-70 | ~65-70 | Minor change expected, but may be diagnostic. |

Note: These are estimated chemical shift ranges based on analogous structures. Actual values may vary based on solvent and other factors. The key is the relative shift.[3][4]

The definitive assignment comes from observing the ¹³C chemical shifts. If the pyrrolidine carbons are shifted downfield relative to the cyclohexane carbons (adjacent to the other nitrogen), the structure is confirmed as the target compound (A) . If the opposite is observed, the sample is the regioisomer (B) . For absolute certainty, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a 3-bond correlation from the Boc carbonyl carbon to the protons on the carbons adjacent to the protected nitrogen, providing irrefutable proof of connectivity.

Conclusion

The structural validation of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate is a clear example of why a multi-technique, comparative approach is essential in modern chemical synthesis. While mass spectrometry serves as a crucial first-pass check for molecular formula, it is insufficient to resolve the inherent challenge of regioisomerism. The definitive evidence is provided by ¹³C NMR spectroscopy, where the electron-withdrawing effect of the Boc protecting group serves as a powerful diagnostic handle, creating a distinct and predictable chemical shift signature that unambiguously identifies the correct isomer. This rigorous workflow ensures the structural integrity of key synthetic intermediates, safeguarding the foundation of subsequent research and development.

References

  • PubChem. tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate. Available at: [Link]

  • Guernon, J., et al. (2017). Spirobicyclic Diamines. Part 3: Synthesis and Metal Complexation of Proline-Derived[5][5]-Spirodiamines. Arkivoc.

  • Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. Available at: [Link]

  • General procedure for N-Boc protection of amines. Supporting Information. Available at: [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link]

  • PubChem. tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate. Available at: [Link]

Sources

Comparative

A Comparative Guide to Rigid vs. Flexible Linkers in PROTAC Design: Navigating the Conformational Landscape for Optimal Protein Degradation

For Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules function by coopting the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC molecule is composed of three key elements: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] While significant attention is often given to the design of the target and E3 ligase ligands, the linker is far from a passive spacer. Its length, chemical composition, and, critically, its rigidity, play a pivotal role in dictating the efficacy, selectivity, and pharmacokinetic properties of the entire molecule.[1][3][4][5]

This guide provides an in-depth, objective comparison of rigid versus flexible linkers in PROTAC design. We will delve into the mechanistic underpinnings of how linker choice influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), and provide supporting experimental data to inform rational design strategies.

The Central Role of the Linker: More Than Just a Connection

The primary function of the linker is to bridge the POI and an E3 ligase, facilitating the formation of a productive ternary complex.[2][6] The stability and geometry of this complex are paramount for the efficient transfer of ubiquitin from the E3 ligase to the target protein, marking it for subsequent degradation by the proteasome.[6][7] A suboptimal linker can lead to steric hindrance, prevent productive complex formation, or even result in off-target effects.[6] Therefore, the choice between a flexible or a rigid linker is a critical design decision with profound implications for the PROTAC's overall performance.[5][8]

Conceptualizing PROTAC Action: The Ternary Complex

The catalytic cycle of a PROTAC is initiated by the formation of the ternary complex. This intricate molecular assembly brings the target protein into close proximity with the E3 ligase, enabling the ubiquitination cascade. The linker's characteristics directly influence the thermodynamics and kinetics of this process.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Head-to-Head Comparison: Flexible vs. Rigid Linkers

The choice between a flexible and a rigid linker involves a trade-off between conformational adaptability and pre-organization.

Flexible Linkers: The Conformational Explorers

Flexible linkers, most commonly composed of polyethylene glycol (PEG) or alkyl chains, have historically been the workhorses of initial PROTAC design.[3][4] Approximately 55% of reported PROTACs utilize PEG linkers, with alkyl chains accounting for around 30%.[3]

Advantages:

  • Conformational Flexibility: The high degree of rotational freedom allows the PROTAC to adopt numerous conformations, increasing the statistical probability of forming a productive ternary complex.[4][9]

  • Synthetic Accessibility: Flexible linkers are generally easier and more cost-effective to synthesize, allowing for rapid exploration of different linker lengths.[1][7]

  • Improved Solubility: Hydrophilic linkers, such as PEG, can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these large molecules.[1][2][7]

Disadvantages:

  • Entropic Penalty: The high flexibility can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability.[8][9]

  • Metabolic Instability: Flexible alkyl and PEG chains can be more susceptible to oxidative metabolism, leading to poor pharmacokinetic profiles.[4][10]

  • Potential for Unproductive Conformations: The conformational freedom might also lead to the adoption of non-productive or "floppy" states that do not facilitate efficient ubiquitination.[4]

Rigid Linkers: The Pre-organized Architects

Rigid linkers incorporate structural motifs that restrict conformational freedom, such as cycloalkanes (piperazine, piperidine), aromatic rings, or alkynes.[1][8] This rigidity can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation.[4][8]

Advantages:

  • Bioactive Conformation: By reducing the number of rotatable bonds, rigid linkers can lock the PROTAC into a conformation that is highly favorable for binding, potentially leading to enhanced potency and ternary complex stability.[4][9][10]

  • Improved Pharmacokinetics: The constrained conformation can lead to improved metabolic stability and, consequently, better pharmacokinetic properties.[4][8]

  • Enhanced Selectivity: By presenting a more defined orientation of the warhead and E3 ligase ligand, rigid linkers can contribute to improved selectivity for the target protein.[4]

Disadvantages:

  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more challenging and resource-intensive compared to their flexible counterparts.[4][8]

  • Risk of Misfit: If the pre-organized conformation is not optimal for the specific POI-E3 ligase pair, the rigid linker can hinder or completely prevent the formation of a productive ternary complex.[11]

Quantitative Data Summary: A Tale of Two Linker Types

The following tables summarize representative data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[5]

Table 1: General Characteristics of Flexible vs. Rigid Linkers

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Piperazine, Phenyl, Alkyne)
Conformational Freedom HighLow
Ternary Complex Formation Can adapt to various protein-protein interfaces, but may incur an entropic penalty.[8][12]May require a more specific protein-protein interface for productive complex formation.[12]
Solubility Generally higher aqueous solubility, especially with PEG linkers.[1][12]Can be lower, but can be modulated with polar functional groups.[12]
Cell Permeability Can be lower due to higher polarity and molecular size.[12]Can be higher due to reduced polarity and the ability to shield polar groups.[11][12]
Metabolic Stability Can be more susceptible to metabolism.[4][10]Generally more stable.[4]
Synthetic Accessibility Generally higher.[1][7]Generally lower.[4]

Table 2: Representative Performance Data of PROTACs with Flexible vs. Rigid Linkers

Target - E3 LigaseLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Cooperativity (α)Reference Insights
BTK - CRBN Flexible (PEG)1-40>90<1 (Negative or no cooperativity)Longer flexible linkers, while potent, can lack positive cooperativity, possibly due to the entropic cost offsetting the energy gained from new protein-protein interactions.[3]
BET - CRBN Flexible (Alkyl)~1 (pM in some cell lines)>90-Initial optimization with flexible alkyl chains can yield highly potent degraders.[3]
BET - CRBN Rigid (Ethynyl)3-6 fold more potent than flexible counterpart in some cell lines>95-Replacing a flexible amine linkage with a rigid ethynyl group can significantly increase potency, although this effect can be cell-line dependent.[3]
AR - IAP Flexible (PEG)~3000~50-A linear, flexible linker was able to induce degradation of the Androgen Receptor (AR).[3]
AR - IAP Rigid (Phenyl)No activity<10-Introduction of a rigid phenyl ring completely abolished the degradation activity, suggesting the rigid conformation was not productive for this system.[3]
SMARCA2/4 - VHL Rigid (Benzyl-Piperazine)Potent degradation>90-A rigid linker was designed to mimic the conformation of a flexible PEG linker while providing conformational restriction and targeting a specific pi-stacking interaction, leading to a potent degrader.[3]
H-PGDS - VHL Rigid (Spirocyclic)Similar to flexible counterpartSimilar to flexible counterpartLower ternary complex stabilityThe most rigid PROTAC showed significantly higher intracellular accumulation but formed a less stable ternary complex, highlighting a trade-off between cell permeability and complex stability.[11]

Note: DC₅₀ is the concentration for 50% degradation, Dₘₐₓ is the maximum degradation, and α is the cooperativity factor.

Experimental Protocols: A Guide to Evaluating Linker Performance

Accurate and reproducible experimental data are the cornerstone of effective PROTAC development.[5] Below are detailed protocols for key assays used to evaluate linker efficiency.

Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

This is the most common cellular assay to quantify the degradation of the target protein.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[2][13]

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[2][13]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2][13]

    • Detect the signal using a chemiluminescent substrate.[2]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.[13]

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to correct for loading differences.[13]

    • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blotting D->E F Antibody Incubation E->F G Signal Detection F->G H Data Analysis (DC50, Dmax) G->H

Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.

Methodology:

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

  • Binary Interaction: Inject the PROTAC over the immobilized E3 ligase to measure the binary binding affinity.

  • Ternary Complex Formation: Inject the target protein alone over the E3 ligase surface to check for non-specific binding. Then, inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase.

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[4] Kinetic parameters (kₐ, kₔ) and the dissociation constant (Kₔ) for the ternary complex can be determined.[4] Cooperativity (α) can be calculated by comparing the affinity of the target protein binding to the E3-PROTAC complex versus its binding to the E3 ligase alone.

Conclusion: A Balancing Act Between Flexibility and Rigidity

The rational design of PROTAC linkers is a critical and nuanced aspect of developing effective protein degraders.[5] While flexible linkers offer synthetic tractability and conformational adaptability, rigid linkers provide a promising avenue towards enhanced potency, selectivity, and improved pharmacokinetic properties through conformational pre-organization.[4][5][12] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker types, lengths, and compositions.[10][12] A systematic evaluation of linker properties through a combination of cellular and biophysical assays, as outlined in this guide, is essential for elucidating the structure-activity relationships that govern PROTAC efficiency and for the rational design of the next generation of targeted protein degradation therapeutics.[4]

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1137-1151. [Link]

  • Naito, M., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry, 14(7), 1335-1341. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Shulha, O. V., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 381-390. [Link]

  • Bemis, T. A., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras: Miniperspective. Journal of Medicinal Chemistry, 64(12), 8042-8052. [Link]

  • Shulha, O. V., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 381-390. [Link]

  • Dong, Y., et al. (2024). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]

  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. [Link]

  • Dong, Y., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]

  • Lind, M., et al. (2022). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 13(5), 768-774. [Link]

  • Ciossani, G., et al. (2022). Classification of most common linkers used in PROTAC design based on their chemical structure and function. RSC Medicinal Chemistry, 13(1), 18-32. [Link]

  • Shulha, O. V., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 381-390. [Link]

Sources

Validation

A Comparative Guide to Analytical Methods for Characterizing PROTACs with Azaspiro Linkers

For Researchers, Scientists, and Drug Development Professionals The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules achieve this by co-opting the cell's native ubiquitin-proteasome system.[3][4][5] A PROTAC molecule is comprised of three key components: a ligand that binds the target protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][6] The linker, once considered a passive component, is now recognized as a critical determinant of a PROTAC's physicochemical properties, cell permeability, and its ability to form a productive ternary complex.[6]

Among the innovative linker strategies, the incorporation of azaspiro linkers has gained traction. These linkers, featuring 3D constrained modules, are designed to minimize the risk of hydrophobic collapse and aggregation often associated with traditional polyethylene glycol (PEG) linkers.[7] Furthermore, they can improve the overall physicochemical properties of the PROTAC and open up new intellectual property space.[7] This guide provides a comprehensive overview and comparison of the essential analytical methods for characterizing PROTACs, with a particular focus on the unique considerations for those containing azaspiro linkers.

The PROTAC Mechanism: A Symphony of Induced Proximity

The efficacy of a PROTAC hinges on its ability to orchestrate the formation of a stable ternary complex between the target protein and an E3 ligase.[2][8] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.[1][9] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[3][9]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (with Azaspiro Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI SPR_Workflow cluster_workflow SPR Experimental Workflow Start Immobilize Protein 1 (e.g., E3 Ligase) on Sensor Chip Binary Inject PROTAC (Analyte) Start->Binary Binary Interaction Ternary Inject PROTAC + Protein 2 (e.g., POI) Start->Ternary Ternary Complex Formation Data_Analysis Analyze Sensorgrams (Determine k_on, k_off, K_D) Binary->Data_Analysis Ternary->Data_Analysis

Sources

Comparative

A Comparative Benchmarking Guide to tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate as a PROTAC Linker

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which...

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target protein ligand, an E3 ligase ligand, and a crucial linking moiety. The linker is not a mere spacer but an active contributor to the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the critical ternary complex. This guide provides an in-depth comparative analysis of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate, a rigid spirocyclic linker, against other common linker classes, supported by experimental data and detailed protocols to inform the design of next-generation protein degraders.

The Central Role of the Linker in PROTAC-mediated Degradation

A PROTAC's mechanism of action hinges on its ability to form a productive ternary complex between the target protein and an E3 ubiquitin ligase. The linker dictates the spatial orientation of these two proteins, and its length, rigidity, and chemical composition are critical determinants of the stability and productivity of this complex. An optimal linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination of the target and its subsequent degradation by the proteasome. Conversely, a suboptimal linker can result in steric hindrance, unproductive complex formation, or poor pharmacokinetic properties, ultimately compromising the PROTAC's activity.

dot

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Unveiling tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate: A Rigid Spirocyclic Linker

tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate is a bifunctional linker characterized by a rigid spirocyclic core. This structural rigidity is a key feature that distinguishes it from more commonly employed flexible linkers, such as polyethylene glycol (PEG) or simple alkyl chains.

Key Structural Features:

  • Spirocyclic Core: The two rings sharing a single carbon atom create a three-dimensional and conformationally constrained structure. This rigidity can pre-organize the PROTAC molecule into a conformation that is favorable for binding to both the target protein and the E3 ligase, potentially reducing the entropic penalty of ternary complex formation.

  • Amino Functionality: The primary amine group serves as a versatile attachment point for conjugation to either the target protein ligand or the E3 ligase ligand, typically through amide bond formation.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine of the azaspirocycle ensures chemoselectivity during synthesis, allowing for controlled, stepwise construction of the PROTAC molecule.

Comparative Analysis of Linker Classes

The choice of linker is a critical decision in PROTAC design, with each class offering distinct advantages and disadvantages. While direct head-to-head experimental data for PROTACs containing tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate against other linkers is not extensively available in the public domain, we can benchmark the performance of spirocyclic linkers as a class against other common linker types based on published studies.

Linker ClassRepresentative StructureKey AdvantagesKey Disadvantages
Spirocyclic (Rigid) tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate- Pre-organizes PROTAC conformation for potentially improved ternary complex stability.- Can enhance metabolic stability.- Offers novel intellectual property opportunities.- Can be more synthetically challenging to incorporate.- Reduced flexibility may not be optimal for all target-E3 ligase pairs.
PEG-based (Flexible) HO-PEGn-NH2- Enhances hydrophilicity and aqueous solubility.- High degree of flexibility can accommodate various protein-protein orientations.- Synthetic accessibility and ease of length modification.- Can be susceptible to oxidative metabolism.- Excessive flexibility can lead to an entropic penalty upon binding.
Alkyl Chain (Flexible) H2N-(CH2)n-COOH- Synthetically straightforward and cost-effective.- Provides a high degree of conformational flexibility.- Generally hydrophobic, which can negatively impact solubility.- Can be susceptible to CYP450-mediated hydroxylation.
Performance Metrics: DC50 and Dmax

The efficacy of a PROTAC is primarily quantified by two parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.

The following table summarizes representative data from various studies comparing the performance of different linker classes. It is important to note that direct comparisons across different targets and E3 ligases should be made with caution.

Target ProteinE3 LigaseLinker ClassRepresentative DC50 (nM)Representative Dmax (%)Reference
BRD4CRBNRigid (Piperidine-based)<10>90
BRD4CRBNFlexible (PEG-based)10-100>80
BTKCRBNRigid (Piperazine-based)<50>90
BTKCRBNFlexible (Alkyl-based)>100<70

Note: The data presented are illustrative and sourced from different studies. The performance of a specific linker is highly dependent on the target protein and E3 ligase pair.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of robust PROTAC development. Below are detailed methodologies for the synthesis of a PROTAC using tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate and for the evaluation of its performance.

Synthesis of a PROTAC using tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate

This protocol describes a general strategy for the synthesis of a PROTAC via amide bond formation. The order of coupling (i.e., which ligand is attached to the linker first) may need to be optimized based on the specific chemistry of the ligands.

dot

Caption: A general workflow for the synthesis of a PROTAC.

Step 1: Coupling of the Linker to the First Ligand (e.g., E3 Ligase Ligand)

  • To a solution of the E3 ligase ligand containing a carboxylic acid moiety (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (1.2 eq) in anhydrous DMF.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected Linker-Ligand 1 conjugate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected Linker-Ligand 1 conjugate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.

Step 3: Coupling to the Second Ligand (e.g., Target Protein Ligand)

  • To a solution of the target protein ligand containing a carboxylic acid moiety (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the deprotected Linker-Ligand 1 conjugate from Step 2 (1.0 eq) and additional DIPEA (1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude PROTAC by preparative HPLC to yield the final product.

  • Characterize the final PROTAC by LC-MS and ¹H NMR to confirm its identity and purity.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 1 pM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) for 1 hour at room temperature.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a PROTAC across an artificial membrane.

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer.

  • Compound Addition: The PROTAC compound is added to the donor plate wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a defined period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. A higher Papp value indicates greater passive permeability.

Conclusion

The selection of a linker is a critical, multifaceted decision in the design of efficacious PROTACs. While flexible linkers like PEG and alkyl chains offer synthetic convenience and can improve solubility, rigid linkers such as tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate provide the potential for enhanced potency and improved pharmacokinetic properties through conformational constraint. The spirocyclic scaffold can pre-organize the PROTAC into a bioactive conformation, potentially leading to more stable and productive ternary complex formation. The experimental protocols and comparative framework presented in this guide are intended to provide researchers with the tools to rationally design and evaluate PROTACs, ultimately accelerating the development of novel protein-degrading therapeutics. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing remains a crucial component of the PROTAC discovery process.

References

A comprehensive list of references will be provided upon request, including links to peer-reviewed publications and technical notes.

Validation

A Senior Application Scientist's Guide to Comparing PROTAC Potency with In Vitro Assays

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1][2][3] Unlike traditional inhibitors that rely on occupan...

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1][2][3] Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs are catalytic in nature, hijacking the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[4][5] This unique mechanism of action (MOA) necessitates a multi-assay, tiered approach to accurately compare the potency of different PROTAC candidates.[6]

This guide provides an in-depth comparison of the essential in vitro assays required to characterize and rank PROTACs. We will explore the causality behind experimental choices, detail robust protocols, and explain how to integrate the data to build a comprehensive potency profile.

The PROTAC Mechanism: A Stepwise Process Dictating Our Assays

A PROTAC is a heterobifunctional molecule composed of a ligand for a target POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[4][7] Its efficacy hinges on the successful execution of a cascade of intracellular events. Understanding this pathway is crucial for designing a logical experimental workflow.

  • Binary Engagement: The PROTAC must first independently bind to both the POI and the E3 ligase.

  • Ternary Complex Formation: The PROTAC then acts as a molecular bridge, bringing the POI and E3 ligase into close proximity to form a key ternary complex (POI-PROTAC-E3).[4][8][][10]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the POI surface.[][11]

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle.[3][4]

Our in vitro testing strategy will systematically interrogate each of these critical steps.

PROTAC_MOA cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1. The PROTAC Mechanism of Action.

Tier 1: Foundational Binding Assays

The first step is to confirm that the PROTAC can engage its two intended partners independently. Weak binary binding is often a primary reason for poor PROTAC performance.

Binary Target Engagement Assays

Scientific Rationale: These assays measure the binding affinity (typically as Kd, the dissociation constant) of the PROTAC for the POI and the E3 ligase separately. This confirms that the warheads of the PROTAC are active and provides a baseline for interpreting ternary complex data.

Common Methodologies:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetics (kon, koff) and affinity (Kd) data by immobilizing one protein partner and flowing the PROTAC over it.[]

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[12] It is considered a gold-standard for confirming binding in solution.

  • Fluorescence Polarization (FP): A solution-based, homogeneous assay ideal for higher-throughput screening.[1][12][13] It measures the change in polarization of a fluorescently labeled tracer that competes with the PROTAC for binding.

Experimental Protocol: Competitive FP for E3 Ligase Binding (VHL)

This protocol describes a common method to assess the binding of a PROTAC to the von Hippel-Lindau (VHL) E3 ligase complex.

  • Reagents:

    • VCB complex (VHL-ElonginC-ElonginB)

    • FAM-labeled HIF-1α peptide (fluorescent tracer)

    • Test PROTACs and a known VHL ligand (positive control)

    • Assay Buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT)

  • Procedure:

    • Prepare a dilution series of the test PROTACs in assay buffer.

    • In a 384-well microplate, add a fixed concentration of VCB complex and FAM-HIF-1α tracer to all wells.

    • Add the PROTAC dilutions to the plate. Include "tracer only" (no protein) and "tracer + protein" (no PROTAC) controls.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization using a plate reader with appropriate excitation/emission filters.

  • Data Analysis:

    • Plot the FP signal against the log of the PROTAC concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Trustworthiness Check: The inclusion of a known VHL binder as a positive control validates the assay setup. A PROTAC with an inactive E3 ligase ligand (an epimer, for example) should show no binding, confirming specificity.

Tier 2: Assessing the Key Mechanistic Step - Ternary Complex Formation

The ability to form a stable and productive ternary complex is often the most critical determinant of a PROTAC's degradation efficiency.[4][][10] It is increasingly appreciated that strong ternary complex formation is more predictive of potent degradation than binary binding affinities alone.[1][13]

Scientific Rationale: These assays quantify the formation of the POI-PROTAC-E3 complex. A key parameter derived from these studies is cooperativity (α) , which measures how the binding of one protein partner to the PROTAC influences the binding of the second.

  • α > 1: Positive cooperativity; the formation of the binary complex (e.g., PROTAC-E3) enhances binding to the POI. This is a highly desirable trait for a potent PROTAC.

  • α = 1: No cooperativity; the two binding events are independent.

  • α < 1: Negative cooperativity; binding of the first protein inhibits binding of the second.

Common Methodologies:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust proximity-based assay where the POI and E3 ligase are labeled with a FRET donor-acceptor pair.[3] Complex formation brings the pair close enough for energy transfer to occur.

  • Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA): Another proximity-based assay using donor and acceptor beads that generate a chemiluminescent signal when brought together by the ternary complex.[12][13]

  • NanoBRET™ Target Engagement: A live-cell assay that can measure ternary complex formation in a physiological context, which is a significant advantage.[10][14]

TR_FRET_Workflow cluster_no_complex No Complex / Low PROTAC cluster_complex Ternary Complex Formed Reagents Prepare Reagents (Labeled POI, Labeled E3, PROTAC) Plate Dispense into 384-well Plate Reagents->Plate Incubate Incubate at RT Plate->Incubate Read Read Plate (TR-FRET Reader) Incubate->Read Result_NC Low FRET Signal Read->Result_NC Signal Depends On Complex Formation Result_C High FRET Signal Read->Result_C Signal Depends On Complex Formation Donor_NC Donor (e.g., Tb-anti-His-POI) Acceptor_NC Acceptor (e.g., d2-anti-GST-E3) Donor_C Donor PROTAC_C Donor_C->PROTAC_C Acceptor_C Acceptor PROTAC_C->Acceptor_C

Figure 2. Experimental workflow for a TR-FRET ternary complex assay.

Data Interpretation: PROTAC titrations in ternary complex assays often produce a "bell-shaped" or "hook effect" curve.[12][13] At low concentrations, signal increases as more ternary complex is formed. At very high concentrations, the PROTAC saturates both the POI and E3 ligase, forming non-productive binary complexes and preventing ternary complex formation, which leads to a decrease in signal.[15] The peak of this curve represents the optimal concentration for ternary complex formation.

Tier 3: Measuring the Functional Outcome - Ubiquitination & Degradation

Ultimately, a PROTAC's potency is defined by its ability to induce the degradation of its target. These assays directly measure the functional consequences of ternary complex formation.

In Vitro Ubiquitination Assays

Scientific Rationale: This assay directly confirms that the ternary complex formed is productive—i.e., it is correctly oriented to allow the E3 ligase to ubiquitinate the POI. This is a critical mechanistic link between complex formation and degradation.[8][11][16]

Common Methodologies:

  • Western Blot: The classic method, detecting a high molecular weight smear or distinct bands corresponding to poly-ubiquitinated POI.

  • AlphaLISA / TR-FRET: High-throughput formats can be adapted to detect ubiquitination by using an anti-ubiquitin antibody and an anti-POI antibody.[11][17]

Experimental Protocol: In Vitro Ubiquitination

  • Reaction Components:

    • Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and E3 ligase complex.[11]

    • Recombinant POI.

    • Ubiquitin and ATP.[11]

    • Test PROTACs.

  • Procedure:

    • Combine all components in a microfuge tube. Initiate the reaction by adding ATP.

    • Incubate at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

    • Analyze the samples by Western blot, probing with an antibody against the POI.

  • Data Analysis:

    • Compare the lanes with and without PROTAC. A potent PROTAC will induce a time-dependent increase in high-molecular-weight species of the POI, indicating poly-ubiquitination.

Trustworthiness Check: A crucial control is a reaction lacking either E1, E2, E3, or ATP; no ubiquitination should be observed under these conditions. An inactive PROTAC epimer should also fail to induce ubiquitination.

Cellular Degradation Assays

Scientific Rationale: This is the definitive measure of PROTAC activity in a biologically relevant setting. These assays quantify the reduction in total POI levels within cells following PROTAC treatment. The two key metrics for comparing potency are:

  • DC50: The concentration of PROTAC that causes 50% degradation of the POI.[4][6]

  • Dmax: The maximum percentage of protein degradation achieved.[4][6]

Common Methodologies:

  • Western Blot: The gold standard for semi-quantitative analysis of protein levels.[14][15] Requires careful normalization to a loading control (e.g., GAPDH, Actin).[14]

  • In-Cell Western™ / ELISA: Higher-throughput, plate-based immunoassays that provide more quantitative data than traditional Western blots.[6][18]

  • HiBiT/NanoBRET® Lytic Detection: A highly sensitive and quantitative method where the endogenous POI is tagged with a small peptide (HiBiT) using CRISPR/Cas9.[14][19] Degradation is measured as a loss of luminescent signal.[14][20] This is ideal for high-throughput screening and kinetic analysis.[19]

Experimental Protocol: Western Blot for DC50/Dmax Determination

  • Cell Treatment:

    • Plate cells at an appropriate density in 6- or 12-well plates and allow them to adhere overnight.

    • Prepare a serial dilution of the PROTAC in complete growth medium. A typical 8-point curve might range from 1 µM to 0.1 nM.[14]

    • Treat cells with the PROTAC dilutions for a fixed time period (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[14]

  • Protein Analysis:

    • Lyse the cells and quantify total protein concentration (e.g., via BCA assay) to ensure equal loading.[15]

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.[14][15]

    • Perform immunoblotting with a primary antibody against the POI, followed by an HRP-conjugated secondary antibody.[14]

    • Visualize bands using a chemiluminescence imaging system.[14]

    • Strip the membrane and re-probe with a loading control antibody.[14]

  • Data Analysis:

    • Perform densitometry on the bands for the POI and the loading control.

    • Normalize the POI signal to the loading control for each lane.

    • Express the normalized POI level in each treated sample as a percentage of the vehicle control.[14]

    • Plot the percent protein remaining against the log of the PROTAC concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the DC50 and Dmax values.[14]

Integrating the Data: A Holistic Comparison of PROTAC Potency

No single assay can crown a "winner." A potent PROTAC must perform well across the entire mechanistic cascade. The goal is to build a comprehensive dataset that allows for a rational, data-driven comparison.

Example Comparative Data Table:

Assay ParameterPROTAC APROTAC BPROTAC C (Negative Control)Desired Profile
POI Binding (Kd) 50 nM200 nM55 nMPotent (nM range)
E3 Binding (Kd) 150 nM120 nM>10 µMPotent (nM-low µM)
Ternary Complex (TR-FRET Peak) HighModerateNoneHigh Signal
Cooperativity (α) 5.21.1N/Aα > 1
In Vitro Ubiquitination StrongWeakNoneRobust Smear
Cellular DC50 15 nM250 nM>10 µMLow nM
Cellular Dmax 95%70%0%>90%

Analysis:

  • PROTAC A is the clear lead candidate. Despite having weaker binary affinity for the POI than PROTAC B, its strong positive cooperativity leads to robust ternary complex formation, efficient ubiquitination, and excellent cellular degradation with high potency (low DC50) and efficacy (high Dmax).

  • PROTAC B shows that good binary binding is not sufficient. Its lack of cooperativity results in weaker ternary complex formation and consequently poorer cellular activity.

  • PROTAC C , which lacks E3 ligase binding, is an essential negative control. As expected, it fails to form a ternary complex or induce degradation, confirming the MOA.

Decision_Tree Start Start with PROTAC Candidates Binary Tier 1: Binary Binding Assays (SPR, FP, ITC) Start->Binary CheckBinary Both POI & E3 Binding Confirmed? Binary->CheckBinary Ternary Tier 2: Ternary Complex Assays (TR-FRET, AlphaLISA, NanoBRET) CheckBinary->Ternary Yes Discard Discard or Redesign CheckBinary->Discard No CheckTernary Robust Complex Formation? (High Signal, α > 1) Ternary->CheckTernary Functional Tier 3: Functional Assays (Ubiquitination, Degradation) CheckTernary->Functional Yes CheckTernary->Discard No / Weak CheckFunctional Potent Degradation? (Low DC50, High Dmax) Functional->CheckFunctional Lead Lead Candidate CheckFunctional->Lead Yes CheckFunctional->Discard No

Figure 3. Decision workflow for ranking PROTAC candidates.

By systematically applying this tiered in vitro assay cascade, researchers can move beyond simple degradation data to build a deep mechanistic understanding of their molecules. This robust, evidence-based approach is essential for selecting PROTACs with the highest probability of success in more complex preclinical and clinical settings.

References

  • Springer Nature Experiments. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. [Link]

  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]

  • Future Science. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • MarinBio. Precision in Efficacy: Developing Robust GMP Potency Assays for PROTACs, Molecular Glues, and Other Targeted Protein Degradation (TPD) Drugs. [Link]

  • BPS Bioscience. PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. [Link]

  • Profacgen. Ternary complex formation. [Link]

  • National Center for Biotechnology Information. Quantitative Measurement of PROTAC Intracellular Accumulation. [Link]

  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]

  • Reaction Biology. Protein Degradation Assays - PROTAC Screening. [Link]

  • The Biochemist. A beginner's guide to PROTACs and targeted protein degradation. [Link]

  • ChemPartner. Assay Platforms for PROTAC in Drug Discovery and Beyond. [Link]

  • ChemPartner. Ubiquitin & PROTAC. [Link]

  • ResearchGate. Quantitative measurement of PROTAC intracellular accumulation. [Link]

  • ResearchGate. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. [Link]

  • Springer Nature Experiments. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. [Link]

  • ACS Community. Biological Characterization and Development Workflows for Targeted Protein Degradation. [Link]

  • National Center for Biotechnology Information. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. [Link]

  • YouTube. Best Practices for PROTACs - Assays and Cooperativity (Part 1B). [Link]

  • arXiv. Modeling PROTAC Degradation Activity with Machine Learning. [Link]

Sources

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